molecular formula C13H8F3NO3 B181464 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid CAS No. 197847-94-2

6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid

Cat. No.: B181464
CAS No.: 197847-94-2
M. Wt: 283.2 g/mol
InChI Key: UZTLKBORYPDIRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid is a specialized nicotinic acid derivative designed for advanced research and development, particularly in medicinal chemistry. This compound serves as a versatile building block for the synthesis of more complex molecules. Its molecular structure incorporates a trifluoromethoxy phenyl moiety, a feature known to significantly influence the pharmacokinetic and physicochemical properties of drug candidates, such as their metabolic stability, lipophilicity, and binding affinity. The presence of both the carboxylic acid and aromatic rings offers multiple sites for chemical modification, making it a valuable scaffold for creating targeted libraries in drug discovery programs. Research involving similar trifluoromethyl-substituted nicotinic acid derivatives has demonstrated their potential as inhibitors of clinically relevant targets. For instance, studies on analogous compounds have shown promise in developing allosteric dual-site inhibitors of HIV-1 Reverse Transcriptase , highlighting the strategic value of this chemical class in seeking new therapeutic agents. As a research chemical, its primary value lies in its application toward the discovery and optimization of novel bioactive molecules for various diseases. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-1-3-9(11)10-6-5-8(7-17-10)12(18)19/h1-7H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZTLKBORYPDIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647042
Record name 6-[2-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197847-94-2
Record name 6-[2-(Trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and chemical databases do not contain specific information on the synthesis, properties, or biological activity of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. The following technical guide has been constructed based on an analysis of structurally related compounds, including nicotinic acid derivatives and molecules containing the trifluoromethoxy-phenyl moiety. The information presented herein is, therefore, theoretical and intended to provide a predictive framework for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic aromatic compound. It belongs to the class of nicotinic acid derivatives, which are known for a wide range of biological activities.[1][2][3] The structure features a pyridine-3-carboxylic acid (nicotinic acid) core substituted at the 6-position with a 2-(trifluoromethoxy)phenyl group. The trifluoromethoxy (-OCF3) group is a key structural motif in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[4] This guide will explore the predicted chemical properties, potential synthetic routes, and hypothetical biological activities of this compound.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be estimated based on its structural components. The nicotinic acid backbone provides a degree of aqueous solubility and the potential for hydrogen bonding, while the 2-(trifluoromethoxy)phenyl group is expected to significantly increase its lipophilicity.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)Nicotinic Acid[5][6]6-(Trifluoromethyl)nicotinic acid[7][8]
Molecular Formula C13H8F3NO3C6H5NO2C7H4F3NO2
Molecular Weight ~299.2 g/mol 123.11 g/mol 191.11 g/mol
Appearance Predicted to be a white to off-white solidWhite, translucent crystalsWhite to off-white solid
Melting Point (°C) 180 - 220 (estimated)237193 - 197
Boiling Point (°C) > 300 (estimated)Decomposes259.3
pKa 3.5 - 4.5 (estimated for carboxylic acid)4.85Not available
LogP 3.0 - 4.0 (estimated)0.36Not available

Potential Synthetic Pathways

The synthesis of this compound would likely involve a cross-coupling reaction to form the biaryl bond between the pyridine and phenyl rings. A plausible synthetic strategy is outlined below.

Suzuki-Miyaura Cross-Coupling

A common and effective method for creating aryl-aryl bonds is the Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of a halogenated nicotinic acid derivative with a boronic acid derivative of the substituted phenyl ring.

Figure 1: Proposed synthesis via Suzuki-Miyaura coupling.

Experimental Protocol (Hypothetical):

  • Esterification of 6-chloronicotinic acid: To a solution of 6-chloronicotinic acid in methanol, add a catalytic amount of sulfuric acid and reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure, and the residue is neutralized to yield methyl 6-chloronicotinate.

  • Suzuki-Miyaura Coupling: In a reaction vessel under an inert atmosphere, combine methyl 6-chloronicotinate, 2-(trifluoromethoxy)phenylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate). Add a suitable solvent system (e.g., toluene and water) and heat the mixture at reflux for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. The organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography to yield methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate.

  • Hydrolysis: The purified ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and stirred at room temperature or gentle heat until the hydrolysis is complete. The reaction mixture is then acidified with hydrochloric acid to precipitate the final product, this compound. The solid is collected by filtration, washed with water, and dried.

Predicted Biological Activity and Mechanism of Action

The biological activity of this compound is likely to be influenced by both the nicotinic acid core and the substituted phenyl ring. Nicotinic acid and its derivatives are known to interact with various biological targets.[1][3]

Potential as an Anti-inflammatory Agent

Nicotinic acid derivatives have been investigated for their anti-inflammatory properties.[1] It is plausible that this compound could act as an inhibitor of pro-inflammatory signaling pathways.

Figure 2: Hypothetical anti-inflammatory signaling pathway.

Potential as a D-amino Acid Oxidase (DAAO) Inhibitor

Derivatives of nicotinic acid have been explored as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in central nervous system disorders.[9] The structural features of this compound may allow it to bind to the active site of DAAO.

Table 2: Hypothetical IC50 Values for Enzyme Inhibition

Enzyme TargetThis compound (Hypothetical IC50)Reference Compound (IC50)
Cyclooxygenase-2 (COX-2) 1 - 10 µMCelecoxib (~0.04 µM)
D-amino Acid Oxidase (DAAO) 0.5 - 5 µMBenzoic Acid (~1.5 µM)

Experimental Protocol for DAAO Inhibition Assay (Hypothetical):

  • Reagents and Materials: Human DAAO enzyme, D-serine (substrate), horseradish peroxidase (HRP), Amplex Red reagent, and the test compound.

  • Assay Procedure: The assay is performed in a 96-well plate format. A reaction mixture containing the DAAO enzyme, HRP, and the test compound at various concentrations is pre-incubated.

  • Initiation and Detection: The reaction is initiated by adding D-serine and Amplex Red. The production of hydrogen peroxide by DAAO is coupled to the HRP-catalyzed oxidation of Amplex Red to the fluorescent product, resorufin.

  • Data Analysis: The fluorescence is measured over time using a plate reader. The initial reaction rates are calculated, and the IC50 value for the test compound is determined by plotting the percent inhibition against the compound concentration.

Conclusion

While direct experimental data for this compound is currently unavailable, this in-depth guide provides a theoretical framework for its chemical properties, synthesis, and potential biological activities based on the known characteristics of related compounds. The presence of the trifluoromethoxy-phenyl substituent on the nicotinic acid scaffold suggests that this molecule could possess interesting pharmacological properties, potentially as an anti-inflammatory agent or a CNS-active compound. Further empirical research is necessary to validate these predictions and fully elucidate the profile of this novel compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations into this and similar molecular structures.

References

In-Depth Technical Guide: Structure Elucidation of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of the novel compound, 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. Due to the absence of published experimental data for this specific molecule, this document outlines a deductive approach based on established synthetic routes and predictive spectroscopic analysis of analogous structures.

Proposed Synthesis and Structure

The structure of this compound comprises a nicotinic acid core substituted at the 6-position with a 2-(trifluoromethoxy)phenyl group. A highly efficient and plausible method for the synthesis of this biaryl compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction would involve the coupling of a halogenated pyridine derivative with an appropriate organoboron reagent.

A feasible synthetic pathway is the reaction of methyl 6-chloronicotinate with 2-(trifluoromethoxy)phenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_of_6-[2-(trifluoromethoxy)phenyl]nicotinic_acid reactant1 Methyl 6-chloronicotinate intermediate Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate reactant1->intermediate Suzuki Coupling Pd Catalyst, Base Pd Catalyst, Base reactant1->Pd Catalyst, Base Suzuki Coupling plus + reactant2 2-(Trifluoromethoxy)phenylboronic acid reactant2->intermediate Suzuki Coupling reactant2->Pd Catalyst, Base Suzuki Coupling final_product This compound intermediate->final_product Hydrolysis (e.g., LiOH) Hydrolysis (e.g., LiOH) intermediate->Hydrolysis (e.g., LiOH) + + +->intermediate Suzuki Coupling +->Pd Catalyst, Base Suzuki Coupling

Fig. 1: Proposed synthesis of the target compound.

Below is the chemical structure of the target compound.

Fig. 2: Structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its constituent chemical moieties.

Table 1: Predicted ¹H and ¹³C NMR Data
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Justification
Pyridine H-2~8.9 - 9.2-Downfield due to proximity to the electronegative nitrogen and deshielding by the phenyl ring.
Pyridine H-4~8.2 - 8.5-Influenced by the electron-withdrawing carboxylic acid and nitrogen.
Pyridine H-5~7.5 - 7.8-Coupled to both H-2 and H-4.
Phenyl H-3'~7.3 - 7.6-Ortho to the trifluoromethoxy group.
Phenyl H-4'~7.4 - 7.7-Para to the trifluoromethoxy group.
Phenyl H-5'~7.3 - 7.6-Meta to the trifluoromethoxy group.
Phenyl H-6'~7.6 - 7.9-Ortho to the pyridine ring, likely deshielded.
COOH~11.0 - 13.0~165 - 170Broad singlet, typical for carboxylic acid protons.
Pyridine C-2-~150 - 155Adjacent to nitrogen.
Pyridine C-3-~125 - 130Carbon bearing the carboxylic acid.
Pyridine C-4-~138 - 142
Pyridine C-5-~120 - 125
Pyridine C-6-~158 - 162Carbon attached to the phenyl group, significantly downfield.
Phenyl C-1'-~135 - 140Point of attachment to the pyridine ring.
Phenyl C-2'-~145 - 150 (q)Carbon attached to the OCF₃ group, shows quartet splitting due to C-F coupling.
Phenyl C-3'-~120 - 125
Phenyl C-4'-~128 - 132
Phenyl C-5'-~122 - 127
Phenyl C-6'-~130 - 135
CF₃-~120 - 124 (q)Quartet due to one-bond C-F coupling.
Table 2: Predicted Mass Spectrometry Data
Parameter Predicted Value Notes
Molecular Formula C₁₃H₈F₃NO₃
Molecular Weight 283.21 g/mol
[M+H]⁺ m/z 284.05For ESI positive ion mode.
[M-H]⁻ m/z 282.04For ESI negative ion mode.
Key Fragments m/z 239, 211, 170Loss of CO₂ (-44), subsequent loss of CO (-28), and loss of OCF₃ (-85). The fragmentation of nicotinic acid derivatives often involves the pyridine ring and its substituents.[4][5]
Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode
O-H (Carboxylic Acid)2500 - 3300 (broad)Stretching
C-H (Aromatic)3000 - 3100Stretching
C=O (Carboxylic Acid)1680 - 1710Stretching
C=C and C=N (Aromatic)1450 - 1600Stretching
C-O-C (Aryl Ether)1200 - 1250Asymmetric Stretching
C-F (Trifluoromethoxy)1100 - 1200Stretching

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and characterization of this compound.

Synthesis: Suzuki-Miyaura Cross-Coupling

This protocol is a general procedure and may require optimization.[6][7]

  • Reaction Setup: To an oven-dried reaction vessel, add methyl 6-chloronicotinate (1.0 eq), 2-(trifluoromethoxy)phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Solvent Addition: Evacuate and backfill the vessel with an inert atmosphere (e.g., argon). Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate by flash column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Final Workup and Purification: Acidify the reaction mixture with 1N HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield this compound.

Characterization

Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field spectrometer. Two-dimensional NMR experiments such as COSY, HSQC, and HMBC should be performed to confirm assignments.

Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source in both positive and negative ion modes to determine the accurate mass of the molecular ion.[8] Tandem mass spectrometry (MS/MS) should be used to analyze the fragmentation pattern.[4]

Acquire the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum should be recorded in the range of 4000-400 cm⁻¹.[9][10]

Workflow and Pathway Diagrams

The following diagrams illustrate the overall workflow for structure elucidation and a hypothetical signaling pathway where the compound might be active.

Experimental_Workflow synthesis Synthesis via Suzuki Coupling workup Workup and Crude Purification synthesis->workup hydrolysis Ester Hydrolysis workup->hydrolysis final_purification Final Purification (Crystallization/Chromatography) hydrolysis->final_purification prelim_analysis Preliminary Analysis (TLC, LC-MS) final_purification->prelim_analysis structure_elucidation Structure Elucidation prelim_analysis->structure_elucidation nmr NMR Spectroscopy (1H, 13C, 19F, 2D) structure_elucidation->nmr ms Mass Spectrometry (HRMS, MS/MS) structure_elucidation->ms ir IR Spectroscopy structure_elucidation->ir final_confirmation Final Structure Confirmation nmr->final_confirmation ms->final_confirmation ir->final_confirmation

Fig. 3: General workflow for synthesis and structure elucidation.

Hypothetical_Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates target_protein Target Protein Kinase mtor->target_protein activates downstream Downstream Effector target_protein->downstream activates response Cellular Response (e.g., Proliferation) downstream->response inhibitor 6-[2-(trifluoromethoxy)phenyl] nicotinic acid inhibitor->target_protein inhibits

Fig. 4: Hypothetical signaling pathway inhibition.

This guide provides a robust framework for the synthesis and comprehensive structural analysis of this compound. The successful application of these methodologies will enable researchers to confirm its structure and pave the way for further investigation into its potential biological activities.

References

In-depth Technical Guide on 6-[2-(trifluoromethoxy)phenyl]nicotinic acid (CAS 197847-94-2): A Preliminary Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Compound Identification and Properties

6-[2-(trifluoromethoxy)phenyl]nicotinic acid is a derivative of nicotinic acid (vitamin B3). The trifluoromethoxy group at the 2-position of the phenyl ring is a notable feature, often incorporated in medicinal chemistry to enhance metabolic stability and cell permeability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 197847-94-2[1]
Molecular Formula C13H8F3NO3[1]
Molecular Weight 283.20 g/mol [1]
IUPAC Name 6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acidN/A
Appearance White to off-white powder (Typical for similar compounds)N/A
Solubility Expected to be soluble in organic solvents like DMSO and methanolN/A

Synthesis and Chemical Information

A specific, detailed, and validated experimental protocol for the synthesis of this compound is not described in the available literature. However, the synthesis of structurally related fluorinated nicotinic acids has been reported.[2][3][4][5] These methods often involve palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, between a halogenated pyridine derivative and a corresponding boronic acid or organotin reagent.

Hypothetical Synthetic Workflow:

A plausible synthetic route could involve the coupling of a 6-halonicotinic acid ester with 2-(trifluoromethoxy)phenylboronic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

G A 6-Halonicotinic acid ester C Suzuki Coupling (Pd catalyst, base) A->C B 2-(Trifluoromethoxy)phenylboronic acid B->C D This compound ester C->D E Hydrolysis (e.g., LiOH) D->E F This compound E->F

Caption: Hypothetical Suzuki coupling route for synthesis.

Potential Biological Activity and Mechanism of Action: A Contextual Overview

While no specific biological data for this compound has been found, its core structure, nicotinic acid, is a well-studied compound with known pharmacological effects. Nicotinic acid (niacin) is a lipid-lowering agent that favorably modulates plasma lipid profiles.[6][7][8]

The primary mechanism of action for nicotinic acid's lipid-lowering effects involves the inhibition of hepatocyte diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis.[9] This leads to decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles.[9] Additionally, nicotinic acid raises high-density lipoprotein (HDL) levels by reducing the catabolism of apolipoprotein A-I.[6][9] These effects are mediated, in part, by the G protein-coupled receptor GPR109A.[7]

It is important to emphasize that it is unknown whether this compound shares these properties. The large substituent at the 6-position could significantly alter its biological activity, target specificity, and pharmacological profile compared to the parent nicotinic acid molecule.

General Signaling Pathway for Nicotinic Acid (Niacin):

cluster_adipocyte Adipocyte cluster_hepatocyte Hepatocyte Niacin_A Nicotinic Acid GPR109A_A GPR109A Receptor Niacin_A->GPR109A_A AC_A Adenylyl Cyclase GPR109A_A->AC_A cAMP_A ↓ cAMP AC_A->cAMP_A HSL Hormone-Sensitive Lipase cAMP_A->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids to Liver Lipolysis->FFA Niacin_H Nicotinic Acid DGAT2 DGAT2 Niacin_H->DGAT2 TG_Synth ↓ Triglyceride Synthesis DGAT2->TG_Synth VLDL ↓ VLDL Secretion TG_Synth->VLDL

Caption: Simplified signaling for nicotinic acid in adipocytes and hepatocytes.

Data Presentation and Experimental Protocols

Due to the absence of published research, no quantitative data on the biological activity, pharmacokinetics, or toxicology of this compound can be presented. Similarly, detailed experimental protocols for assays involving this specific compound are not available.

Conclusion

This compound (CAS 197847-94-2) is a chemical entity for which detailed scientific information is not publicly available at this time. Its structural relationship to nicotinic acid suggests potential avenues for pharmacological investigation, but any assumptions about its biological activity would be speculative. Further research is required to elucidate its synthesis, physicochemical properties, and biological function. Researchers interested in this compound would likely need to perform de novo synthesis and a full suite of preclinical characterization assays.

References

Technical Guide: Physicochemical Properties of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide addresses the core physicochemical properties of the novel chemical entity 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. As a compound of interest in medicinal chemistry and drug discovery, understanding its fundamental characteristics such as solubility, acidity (pKa), and lipophilicity (logP) is critical for predicting its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion) and for guiding formulation development. This document outlines the known identifying information for this compound and provides a detailed overview of the standardized experimental protocols used to determine these key physicochemical parameters. Due to the compound's novelty, publicly available experimental data is limited; therefore, this guide focuses on the established methodologies for its characterization.

Compound Identification

Prior to extensive characterization, unequivocal identification of a new chemical entity (NCE) is paramount. The following table summarizes the key identifiers for this compound.

IdentifierValue
IUPAC Name 6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
CAS Number 197847-94-2
Molecular Formula C₁₃H₈F₃NO₃
Molecular Weight 283.20 g/mol
Canonical SMILES C1=CC=C(C(=C1)OC(F)(F)F)C2=CN=C(C=C2)C(=O)O

Physicochemical Properties

The determination of physicochemical properties is a foundational step in the drug development pipeline. These parameters govern how a molecule interacts with biological systems. For this compound, specific experimental values are not widely reported in peer-reviewed literature, a common situation for novel compounds. The table below reflects this status. The subsequent sections detail the standard protocols for acquiring this critical data.

PropertyExperimental ValueSignificance in Drug Development
Melting Point (°C) Data Not AvailableIndicates purity and stability of the solid form. A sharp melting range is characteristic of a pure crystalline solid[1][2].
Aqueous Solubility Data Not AvailableCrucial for absorption; a compound must be in solution to be absorbed. Poor solubility is a major hurdle in formulation[3].
pKa Data Not AvailableDetermines the extent of ionization at a given pH. This affects solubility, permeability across membranes, and receptor binding[4].
logP (Octanol/Water) Data Not AvailableMeasures lipophilicity, which influences permeability, metabolism, and distribution. It is a key component of drug-likeness rules[5][6][7].

Experimental Protocols for Physicochemical Characterization

The following sections describe the standard, validated methodologies for determining the principal physicochemical properties of a new chemical entity like this compound.

Melting Point Determination

The melting point is determined to assess the purity and identity of the solid-state compound. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C[2].

  • Methodology: Capillary Method (Thiele Tube or Digital Apparatus)

    • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm[8][9].

    • Apparatus Setup: The capillary tube is attached to a calibrated thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a digital melting point apparatus (e.g., Mel-Temp)[1][2].

    • Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point[2]. Uniform heating is critical for accuracy and is facilitated by the design of the Thiele tube or the internal components of digital devices[2].

    • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂[1][10].

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for oral drug absorption. The OECD Guideline 105 describes standard methods for its determination[11][12][13][14].

  • Methodology: Flask Method (Shake-Flask)

    • Principle: An excess amount of the solid compound is agitated in water at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the saturated solution is then measured[11][12]. This method is suitable for substances with solubilities above 10⁻² g/L[12][13].

    • Procedure: a. An amount of this compound that is in excess of its expected solubility is added to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a flask. b. The flask is sealed and agitated (e.g., in a shaker bath) at a controlled temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-48 hours). A preliminary test can determine the necessary equilibration time[12][13]. c. After equilibration, the suspension is allowed to settle. The supernatant is then separated from the undissolved solid by centrifugation or filtration (using a filter that does not adsorb the compound). d. The concentration of the compound in the clear aqueous phase is quantified using a suitable, validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Data Reporting: Solubility is reported in units such as mg/mL or µM.

Acidity Constant (pKa) Determination

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For a nicotinic acid derivative, both an acidic pKa (for the carboxylic acid) and a basic pKa (for the pyridine nitrogen) are expected.

  • Methodology: Potentiometric Titration

    • Principle: This is a high-precision technique where the compound is dissolved in water (or a co-solvent system if solubility is low) and titrated with a standardized acid or base. The pH of the solution is monitored with a calibrated pH electrode throughout the titration[4][15].

    • Procedure: a. A precise amount of the compound is dissolved in a suitable solvent (e.g., water, or a water/methanol mixture) to a known concentration (e.g., 1 mM)[15]. The ionic strength is kept constant with an electrolyte like KCl[15]. b. The solution is placed in a thermostatted vessel and purged with nitrogen to remove dissolved CO₂[15]. c. For determining the acidic pKa, the solution is titrated with a standardized base (e.g., 0.1 M NaOH). For the basic pKa, titration is performed with a standardized acid (e.g., 0.1 M HCl)[15]. d. The pH is recorded after each incremental addition of the titrant, allowing the system to equilibrate.

    • Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa corresponds to the pH at the half-equivalence point, which can be identified from the inflection point of the curve[4][16].

Lipophilicity (logP) Determination

LogP, the logarithm of the partition coefficient between n-octanol and water, is the standard measure of a compound's lipophilicity.

  • Methodology: Shake-Flask Method

    • Principle: This classic method directly measures the partitioning of a solute between two immiscible liquid phases, n-octanol and water, at equilibrium[5][17][18]. It is considered the "gold standard" for logP determination[6][18].

    • Procedure: a. Equal volumes of n-octanol and water (or pH 7.4 buffer for logD measurement) are pre-saturated with each other by mixing for 24 hours and then separating the phases[6][7]. b. A small amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). c. The two phases are combined in a vessel, shaken vigorously for a set period to allow the compound to partition between the layers, and then left to separate completely. Centrifugation can aid phase separation[18]. d. The concentration of the compound in each phase is accurately measured using a suitable analytical technique (e.g., HPLC-UV, LC-MS)[5].

    • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value[7].

      • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

      • logP = log₁₀(P)

Visualized Workflows

Workflow for Physicochemical Characterization of an NCE

The following diagram illustrates the logical workflow for the initial physicochemical profiling of a new chemical entity (NCE) such as this compound. This process ensures that foundational data is gathered systematically to support further drug development activities.

G Figure 1. General Workflow for NCE Physicochemical Profiling cluster_0 Phase 1: Foundation cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Integration & Decision A Synthesis & Purification of NCE B Structural Confirmation (NMR, MS, etc.) A->B C Purity Assessment (HPLC, LC-MS) B->C D Melting Point (Purity, Solid State) C->D E Aqueous Solubility (Flask Method) C->E F Acidity / Basicity (pKa) (Potentiometric Titration) C->F G Lipophilicity (logP) (Shake-Flask Method) C->G H Developability Assessment D->H E->H F->H G->H I Input for Formulation & ADME Modeling H->I

Figure 1. General Workflow for NCE Physicochemical Profiling

Conclusion

The physicochemical properties of this compound are fundamental to its potential development as a therapeutic agent. While experimental data for this specific molecule are not yet prevalent in the public domain, this guide provides a comprehensive framework of the standard, validated protocols required for its characterization. By systematically applying these methodologies for determining melting point, solubility, pKa, and logP, researchers can generate the critical data needed to assess the compound's drug-like properties and make informed decisions in the discovery and development process.

References

6-[2-(trifluoromethoxy)phenyl]nicotinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential biological relevance of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid.

Chemical Identity and Properties

This compound is a fluorinated derivative of nicotinic acid. The inclusion of the trifluoromethoxy group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

Molecular Formula and Weight

The fundamental chemical data for this compound are summarized below.

PropertyValue
Molecular Formula C₁₃H₈F₃NO₃[1][2][3][4]
Molecular Weight 283.20 g/mol [3][4]
CAS Number 197847-94-2[1][2][3][4]

Synthesis and Analysis

The synthesis of this compound can be achieved through various organic chemistry methodologies. A common and effective approach is the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the synthesis of 6-arylnicotinic acid derivatives.

Materials:

  • 6-chloronicotinic acid (or 6-bromonicotinic acid)

  • 2-(Trifluoromethoxy)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

  • Sodium carbonate (Na₂CO₃) or Potassium phosphate (K₃PO₄)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6-chloronicotinic acid (1 equivalent), 2-(trifluoromethoxy)phenylboronic acid (1.2 equivalents), and a base such as sodium carbonate (2 equivalents).[1]

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.[1]

  • Catalyst Addition: To the mixture, add the palladium catalyst (e.g., palladium(II) acetate, 0.05 equivalents) and a ligand (e.g., triphenylphosphine, 0.1 equivalents).[1]

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then with brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure this compound.[1][5]

Analytical Methods

The characterization and quantification of this compound can be performed using standard analytical techniques. High-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection is a common method for analyzing nicotinic acid and its derivatives.[6][7] For complex biological matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity.[8]

Biological Context: Signaling Pathways

Nicotinic acid and its derivatives are known to interact with various biological pathways, most notably through nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.[9]

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Activation of nAChRs by agonists leads to the opening of the ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺.[10] This influx results in the depolarization of the cell membrane and the activation of various downstream signaling cascades. A simplified representation of a common nAChR signaling pathway is depicted below.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR nAChR Ca_ion Ca²⁺ nAChR->Ca_ion Influx PKC PKC Ca_ion->PKC PI3K PI3K Ca_ion->PI3K ERK ERK PKC->ERK Akt Akt PI3K->Akt Downstream Downstream Cellular Responses (e.g., Gene Expression, Neurotransmitter Release) Akt->Downstream ERK->Downstream Agonist Nicotinic Acid Derivative Agonist->nAChR Binds

Simplified nAChR Signaling Pathway.

This diagram illustrates that upon binding of a nicotinic acid derivative, the nAChR facilitates calcium influx, which in turn can activate key signaling proteins like Protein Kinase C (PKC) and PI3K/Akt, as well as the ERK pathway, leading to various cellular responses.[2][3]

References

The Rising Potential of Trifluoromethoxy-Substituted Nicotinic Acid Derivatives: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and metabolic properties to bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group is of particular interest due to its unique electronic and lipophilic characteristics. This technical guide provides a comprehensive overview of the biological activity of trifluoromethoxy-substituted nicotinic acid derivatives, a novel class of compounds with significant therapeutic potential. While direct biological data for these specific derivatives is emerging, this guide leverages extensive research on closely related nicotinic acid analogs to provide a robust framework for their evaluation.

Core Biological Activities and Therapeutic Potential

Nicotinic acid (niacin, Vitamin B3) and its derivatives are well-established modulators of various physiological processes. The incorporation of a trifluoromethoxy group is anticipated to enhance potency, metabolic stability, and cell permeability. The primary areas of biological activity for these compounds are projected to be:

  • GPR109A Agonism: Nicotinic acid is the endogenous agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). Activation of this receptor in adipocytes inhibits lipolysis, leading to a reduction in circulating free fatty acids and triglycerides, a key mechanism in the management of dyslipidemia.

  • Anti-Inflammatory Effects: GPR109A is also expressed on various immune cells, including monocytes and macrophages. Its activation can lead to the suppression of pro-inflammatory signaling pathways, suggesting a role for these derivatives in treating inflammatory conditions.

  • Anticancer Activity: Several pyridine-based compounds have demonstrated cytotoxic effects against various cancer cell lines. The unique properties of the trifluoromethoxy group may enhance the anticancer potential of nicotinic acid derivatives.

Synthesis of Trifluoromethoxy-Substituted Nicotinic Acid Derivatives

A practical synthetic route to 5-trifluoromethoxy-substituted nicotinic acid and its amide has been recently developed, providing a crucial starting point for further derivatization and biological screening. The key steps involve the synthesis of a 3-bromo-5-trifluoromethoxypyridine intermediate, which can then be functionalized to yield the desired nicotinic acid derivatives.

Quantitative Biological Data (Predictive Framework)

Due to the novelty of 5-trifluoromethoxy-substituted nicotinic acid derivatives, extensive quantitative biological data is not yet available in the public domain. However, the activity of parent nicotinic acid and other fluorinated analogs provides a strong basis for predicting their potential efficacy. The following tables summarize representative data for related compounds.

Table 1: GPR109A Agonist Activity of Nicotinic Acid and Analogs

CompoundAssay TypeCell LineParameterValueReference
Nicotinic AcidcAMP InhibitionCHO-K1 (hGPR109A)EC₅₀~300 nM[1]
Nicotinic Acidβ-Arrestin RecruitmentU2OS (hGPR109A)EC₅₀~1 µM[2]
MK-6892Calcium Mobilization-EC₅₀74 nM[3]
Compound 5aCalcium Mobilization-EC₅₀45 nM[3]

Table 2: Anti-Inflammatory Activity of Nicotinic Acid Derivatives

CompoundAssay TypeCell Line/ModelParameterValue/EffectReference
Nicotinic AcidTNF-α SecretionLPS-stimulated Human MonocytesInhibition49.2 ± 4.5%[4]
Nicotinic AcidIL-6 SecretionLPS-stimulated Human MonocytesInhibition56.2 ± 2.8%[4]
Nicotinic Acid Derivative 4hNitrite InhibitionLPS/IFNγ-stimulated RAW 264.7MTT Result86.109 ± 0.51[5]

Table 3: Anticancer Activity of Pyridine Derivatives

CompoundCell LineParameterValueReference
5-FluorouracilHCT 116 (Colon Cancer)IC₅₀1.48 µM (5-day exposure)[6]
LHT-17-19Lewis Lung Carcinoma (in vivo)-Antitumor & Antimetastatic Activity[7]

Experimental Protocols

The following are detailed, generalized protocols for key experiments to evaluate the biological activity of trifluoromethoxy-substituted nicotinic acid derivatives. These protocols should be optimized for the specific compounds and experimental conditions.

GPR109A-Mediated cAMP Inhibition Assay

Objective: To determine the ability of a test compound to act as a GPR109A agonist by measuring the inhibition of forskolin-stimulated cAMP production.

Materials:

  • CHO-K1 cells stably expressing human GPR109A (CHO-hGPR109A).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).

  • Forskolin.

  • Test compounds (trifluoromethoxy-substituted nicotinic acid derivatives).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white opaque microplates.

Procedure:

  • Cell Seeding: Seed CHO-hGPR109A cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay: a. Remove the culture medium from the cells. b. Add 10 µL of the diluted test compounds or vehicle control to the wells. c. Add 10 µL of forskolin solution (at a final concentration that stimulates ~80% of the maximal response, e.g., 5 µM) to all wells except the basal control. d. Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Data Analysis: Plot the cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

β-Arrestin Recruitment Assay

Objective: To assess the potential for GPR109A-mediated β-arrestin recruitment upon agonist stimulation, which is crucial for understanding biased agonism.

Materials:

  • U2OS or HEK293 cells co-expressing GPR109A and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter®).

  • Assay buffer and detection reagents specific to the assay technology.

  • Test compounds.

  • 384-well white opaque microplates.

Procedure:

  • Cell Seeding: Seed the engineered cells in 384-well plates and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes.

  • Detection: Add the detection reagents according to the manufacturer's protocol and incubate to allow for signal development.

  • Measurement: Read the chemiluminescent or fluorescent signal using a plate reader.

  • Data Analysis: Plot the signal against the log of the compound concentration and determine the EC₅₀ for β-arrestin recruitment.

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Objective: To evaluate the anti-inflammatory potential of the compounds by measuring the inhibition of nitric oxide production in activated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • DMEM supplemented with 10% FBS and antibiotics.

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ).

  • Test compounds.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite standard solution.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) and incubate for 24 hours.

  • Griess Assay: a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition relative to the stimulated, untreated control.

In Vitro Anticancer Activity: MTT Assay

Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • Selected cancer cell lines (e.g., HCT 116 for colon cancer, MCF-7 for breast cancer).

  • Appropriate cell culture medium.

  • Test compounds.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The biological effects of trifluoromethoxy-substituted nicotinic acid derivatives, particularly their GPR109A agonist activity, are mediated by complex signaling cascades. Understanding these pathways is crucial for elucidating their mechanism of action and potential for biased agonism.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gαi-Mediated Pathway cluster_arrestin β-Arrestin Pathway receptor GPR109A gi Gαi receptor->gi activates arrestin β-Arrestin receptor->arrestin recruits agonist Trifluoromethoxy- Nicotinic Acid Derivative agonist->receptor binds ac Adenylyl Cyclase gi->ac inhibits camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka lipolysis Inhibition of Lipolysis pka->lipolysis internalization Receptor Internalization arrestin->internalization mapk MAPK Signaling (e.g., ERK) arrestin->mapk

Caption: GPR109A Signaling Pathways.

The following diagram illustrates a general workflow for the initial screening and characterization of trifluoromethoxy-substituted nicotinic acid derivatives.

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary Assays cluster_tertiary In Vivo Validation start Synthesis of Trifluoromethoxy-Substituted Nicotinic Acid Derivatives gpr109a GPR109A Activation (cAMP Assay) start->gpr109a arrestin β-Arrestin Recruitment gpr109a->arrestin Active Compounds inflammatory Anti-Inflammatory (Griess, Cytokine Assays) gpr109a->inflammatory Active Compounds cancer Anticancer (MTT, Apoptosis Assays) gpr109a->cancer Active Compounds inflammation_model Anti-Inflammatory Model (e.g., Carrageenan-induced Paw Edema) inflammatory->inflammation_model Promising Hits cancer_model Anticancer Model (e.g., Xenograft) cancer->cancer_model Promising Hits pk_pd Pharmacokinetics & Pharmacodynamics inflammation_model->pk_pd cancer_model->pk_pd lead_opt Lead Optimization pk_pd->lead_opt

Caption: Experimental Workflow for Compound Evaluation.

Conclusion and Future Directions

Trifluoromethoxy-substituted nicotinic acid derivatives represent a promising new class of compounds with the potential for significant therapeutic impact in metabolic, inflammatory, and oncologic diseases. While direct biological data is still emerging, the established activities of related nicotinic acid analogs provide a strong rationale for their further investigation. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers to unlock the full potential of these novel molecules. Future research should focus on synthesizing a broader range of derivatives, conducting detailed in vitro and in vivo studies to establish structure-activity relationships, and exploring the potential for biased agonism at GPR109A to develop safer and more effective therapeutics.

References

Potential Therapeutic Targets of 6-[2-(trifluoromethoxy)phenyl]nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of the novel compound 6-[2-(trifluoromethoxy)phenyl]nicotinic acid (CAS 197847-94-2). Due to the absence of direct pharmacological data for this specific molecule in publicly accessible literature, this document infers its primary biological target based on well-established structure-activity relationships of its core chemical scaffold, nicotinic acid (niacin). The principal hypothesized target is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This guide details the GPR109A signaling pathway, its role in metabolic and inflammatory regulation, and the potential therapeutic implications. Quantitative data for known GPR109A agonists are presented for comparative purposes, alongside detailed experimental protocols for assessing compound activity at this receptor.

Introduction and Inferred Primary Target

This compound is a synthetic organic compound featuring a nicotinic acid core. Nicotinic acid is a well-characterized pharmacological agent and a vitamer of vitamin B3. At therapeutic doses, its primary mechanism of action is mediated through the activation of the G protein-coupled receptor 109A (GPR109A).[1][2] GPR109A is a high-affinity receptor for niacin, and its activation is responsible for both the therapeutic lipid-modifying effects and the common side effect of cutaneous flushing.[1][2]

Given the conserved nicotinic acid scaffold in this compound, it is strongly hypothesized that GPR109A is its primary therapeutic target . The substitution of a 2-(trifluoromethoxy)phenyl group at the 6-position of the pyridine ring is anticipated to modulate the compound's affinity, potency, and pharmacokinetic profile at the GPR109A receptor. Structure-activity relationship studies on related compounds suggest that such modifications can significantly alter the interaction with the receptor's binding pocket.

The GPR109A Signaling Pathway

GPR109A is a Gi/Go-coupled receptor predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils, as well as keratinocytes in the skin.[2][3] Its activation by an agonist initiates two primary signaling cascades that lead to its therapeutic effects and notable side effects.

Gi-Mediated Anti-Lipolytic Pathway (Therapeutic Effect)

The canonical therapeutic pathway of GPR109A activation involves its coupling to inhibitory G proteins (Gi/Go). This interaction leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular concentrations of cyclic AMP (cAMP).[4][5][6] In adipocytes, the reduction in cAMP levels prevents the activation of Protein Kinase A (PKA), which is necessary for the phosphorylation and activation of hormone-sensitive lipase (HSL). The resulting inhibition of HSL reduces the hydrolysis of triglycerides into free fatty acids (FFAs) and glycerol. This suppression of lipolysis lowers the flux of FFAs to the liver, a key substrate for the synthesis of triglycerides and Very Low-Density Lipoprotein (VLDL).[7]

β-Arrestin-Mediated Flushing Pathway (Side Effect)

The common side effect of cutaneous flushing is mediated through a G protein-independent pathway involving β-arrestin proteins.[2][8] Upon agonist binding, GPR109A expressed on Langerhans cells and keratinocytes recruits β-arrestin 1. This leads to the activation of cytosolic phospholipase A2, which catalyzes the release of arachidonic acid. Arachidonic acid is then converted into prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2), via the cyclooxygenase (COX) enzymes. These prostaglandins act on nearby blood vessels, causing vasodilation and the characteristic flushing and sensation of warmth.[8][9]

Caption: Inferred signaling pathways of this compound at the GPR109A receptor.

Quantitative Data for Known GPR109A Agonists

To provide a benchmark for the potential activity of this compound, the following table summarizes binding affinity and functional potency data for established GPR109A agonists.

CompoundBinding Affinity (Ki / Kd)Functional Potency (EC50)Assay TypeCell LineReference(s)
Nicotinic Acid Kd: 245 ± 32 nM52 - 104 nMRadioligand Binding, Ca2+ Mobilization, GTPγS BindingCHO-K1, HEK293[4][8][10]
Acifran -1.3 µMcAMP InhibitionCHO-K1 (hGPR109A)[4]
Acipimox High Affinity (Qualitative)---[1][4]
Monomethyl Fumarate -Potent Agonist (Qualitative)--[4]
MK-6892 Ki: 4 nM-Radioligand Binding-[4]
Butyrate -~1.6 mMGIRK Channel Activation-[4][11]
β-Hydroxybutyrate -~0.7 mM--[11]

Note: EC50, Ki, and Kd values can vary based on the specific assay conditions and cell line used.

Experimental Protocols

Characterization of a novel compound like this compound for its activity at GPR109A would involve several key in vitro assays.

Radioligand Competitive Binding Assay

This assay measures the affinity of the test compound for the GPR109A receptor by quantifying its ability to displace a radiolabeled ligand with known affinity.

  • Objective: To determine the binding affinity (Ki) of the test compound.

  • Materials:

    • Cell membranes from a cell line stably expressing human GPR109A (e.g., HEK293-GPR109A).

    • Radioligand: [³H]-nicotinic acid.

    • Test Compound: this compound.

    • Non-specific binding control: High concentration of unlabeled nicotinic acid.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

    • Glass fiber filters and a cell harvester.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubation: In a multi-well plate, combine the GPR109A-expressing cell membranes, a fixed concentration of [³H]-nicotinic acid, and serially diluted concentrations of the test compound.

    • Equilibration: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from unbound radioligand. The filters trap the cell membranes with the bound radioligand.

    • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Gi-Mediated cAMP Inhibition Assay

This functional assay measures the ability of the test compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels, confirming its agonist activity at the Gi-coupled GPR109A receptor.

  • Objective: To determine the functional potency (EC50) of the test compound as a GPR109A agonist.

  • Materials:

    • A cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293).

    • Adenylyl cyclase stimulator: Forskolin.

    • Test Compound: this compound.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Cell culture medium and plates.

  • Procedure:

    • Cell Plating: Seed the GPR109A-expressing cells into a multi-well plate and culture until they reach the desired confluency.

    • Pre-incubation: Pre-incubate the cells with serially diluted concentrations of the test compound for a short period (e.g., 15-30 minutes).

    • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

    • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's protocol.

    • Data Analysis: Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of the test compound. Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

cAMP_Assay_Workflow start Start step1 1. Cell Seeding Seed GPR109A-expressing cells in a 96-well plate. start->step1 step2 2. Incubation Incubate overnight to allow cell attachment. step1->step2 step3 3. Compound Addition Add serial dilutions of This compound. step2->step3 step4 4. Forskolin Stimulation Add Forskolin to stimulate adenylyl cyclase. step3->step4 step5 5. Lysis & Detection Lyse cells and add cAMP detection reagents. step4->step5 step6 6. Measurement Read plate on a luminometer or fluorescence reader. step5->step6 step7 7. Data Analysis Calculate % inhibition and determine EC50 value. step6->step7 end_node End step7->end_node

Caption: General experimental workflow for a GPR109A-mediated cAMP inhibition assay.
Adipocyte Free Fatty Acid (FFA) Release Assay

This assay provides a physiologically relevant measure of the compound's ability to inhibit lipolysis in adipocytes.

  • Objective: To confirm the anti-lipolytic activity of the test compound.

  • Materials:

    • Differentiated adipocytes (e.g., 3T3-L1 or primary adipocytes).

    • Lipolysis-stimulating agent (e.g., isoproterenol).

    • Test Compound: this compound.

    • Commercial FFA or glycerol detection kit.

  • Procedure:

    • Cell Culture: Culture and differentiate pre-adipocytes into mature adipocytes.

    • Treatment: Treat the adipocytes with the test compound at various concentrations.

    • Stimulation: Add a lipolysis-stimulating agent like isoproterenol to induce FFA release.

    • Sample Collection: After incubation, collect the cell culture medium.

    • Quantification: Measure the concentration of FFAs or glycerol in the medium using a colorimetric or fluorometric assay kit.

    • Data Analysis: Determine the extent to which the test compound inhibits isoproterenol-stimulated FFA release and calculate the EC50 value.

Structure-Activity Relationship (SAR) and Therapeutic Potential

The core nicotinic acid structure is essential for GPR109A agonism, with the carboxylate group forming a key interaction with a positively charged arginine residue (Arg111) in the receptor's binding pocket.[12] Modifications to the pyridine ring can significantly influence potency and selectivity.

The introduction of a bulky, lipophilic phenyl group at the 6-position, as in this compound, is likely to engage with a hydrophobic region of the binding pocket. The trifluoromethoxy substituent further increases lipophilicity and may alter the electronic properties of the phenyl ring, potentially enhancing binding affinity.

SAR_Diagram cluster_sar Inferred Structure-Activity Relationships for GPR109A compound_node This compound core Nicotinic Acid Core: Essential for activity point_carboxyl compound_node->point_carboxyl point_phenyl compound_node->point_phenyl point_tfm compound_node->point_tfm carboxyl Carboxylate Group: Key interaction with Arg111 in binding pocket phenyl 6-Phenyl Group: Increases lipophilicity, interacts with hydrophobic pocket tfm 2-Trifluoromethoxy Group: Modulates electronics and may enhance binding affinity point_carboxyl->carboxyl point_phenyl->phenyl point_tfm->tfm

Caption: Inferred structure-activity relationships for this compound at GPR109A.

Based on its inferred agonism at GPR109A, this compound holds potential for therapeutic applications in:

  • Dyslipidemia: By inhibiting lipolysis, the compound could lower plasma triglycerides and VLDL, and potentially raise HDL cholesterol, making it a candidate for treating atherosclerosis and reducing cardiovascular disease risk.[7]

  • Inflammatory Conditions: GPR109A is expressed on immune cells and has been shown to mediate anti-inflammatory effects.[2][13] This suggests potential utility in treating inflammatory diseases.

  • Neuroinflammation: Emerging research indicates a role for GPR109A in regulating neuroinflammation, presenting possibilities for treating neurodegenerative diseases like Parkinson's disease.[1][13]

A key challenge in developing GPR109A agonists is mitigating the flushing side effect. The specific substitutions on this compound may alter its interaction with the β-arrestin pathway, potentially leading to a more favorable therapeutic window with reduced flushing compared to niacin.

Conclusion

While direct experimental data for this compound is not currently available, its chemical structure provides a strong basis for hypothesizing its primary therapeutic target as the GPR109A receptor. As a potential GPR109A agonist, this compound warrants investigation for its utility in treating dyslipidemia and inflammatory conditions. The provided experimental protocols offer a clear framework for the in vitro characterization of its binding affinity and functional potency. Future studies should focus on confirming its activity at GPR109A and evaluating its Gi versus β-arrestin signaling bias to assess its potential for a reduced flushing profile.

References

6-[2-(trifluoromethoxy)phenyl]nicotinic acid literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Search and Findings

An extensive search of scientific literature and patent databases for "6-[2-(trifluoromethoxy)phenyl]nicotinic acid" did not yield specific information on this compound. The lack of public data suggests that this molecule may be a novel chemical entity, an internal proprietary compound not yet disclosed in public forums, or a theoretical structure that has not been synthesized or characterized.

Given the absence of direct information, this guide will instead provide a comprehensive review of a closely related, publicly documented compound: 6-(Trifluoromethyl)nicotinic acid . This structurally analogous molecule offers insights into the potential synthesis, properties, and applications of fluorinated nicotinic acid derivatives. The information presented below is based on available literature for 6-(Trifluoromethyl)nicotinic acid and serves as a proxy to demonstrate the requested in-depth technical analysis.

6-(Trifluoromethyl)nicotinic acid: A Technical Overview

6-(Trifluoromethyl)nicotinic acid is a heterocyclic compound that incorporates a trifluoromethyl group onto the pyridine ring of nicotinic acid. This substitution is of significant interest in medicinal and agrochemical research due to the unique properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability.[1]

Physicochemical Properties
PropertyValueReference
CAS Number 231291-22-8[1]
Molecular Formula C₇H₄F₃NO₂
Appearance White powder[1]
Melting Point 193-197 °C[1]
Purity ≥98.0% (by HPLC)[1]

Synthesis and Experimental Protocols

Several synthetic routes for 6-(Trifluoromethyl)nicotinic acid have been reported. Below are detailed protocols for two common methods.

Method 1: Debromination of 2-chloro-6-(trifluoromethyl)nicotinic acid followed by dehalogenation

This method involves the synthesis from a halogenated precursor.

Experimental Protocol:

  • Reaction Setup: In a 200 mL four-necked flask equipped with a stirrer, thermometer, and three-way cock, add 10 g (0.044 mol) of 2-chloro-6-trifluoromethyl nicotinic acid and 50 mL of methanol.

  • Base Addition: Cool the mixture in an ice water bath and add 9.0 g (0.088 mol) of triethylamine dropwise while stirring.

  • Catalyst and Hydrogenation: Replace the atmosphere in the flask with nitrogen, then introduce 1.0 g of 5%-Pd/C catalyst. Subsequently, replace the nitrogen with hydrogen using a balloon.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress using liquid chromatography until the starting material is consumed.

  • Work-up: Evaporate the methanol. Add 100 mL of water to dissolve the residue. Maintain the internal temperature at approximately 15 °C and add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to induce crystallization.

  • Isolation: Age the mixture for about one hour at the same temperature, then filter the solid using a Nutsche filter. Wash the cake with 25 mL of cold water.

  • Drying: Dry the product in an oven at 50 °C to obtain 6-(trifluoromethyl)nicotinic acid as an off-white powder (crude yield 90.4%).[2]

Method 2: Cyclization and Hydrolysis

This alternative route involves the construction of the pyridine ring.

Experimental Protocol:

  • Initial Reaction: To a solution of 52 g (0.086 mol) of methyl 3-amino acrylic acid (16.7 wt% in methanol) and 33.3 g (0.173 mol) of sodium methoxide (28 wt% in methanol), add 15.6 g (0.093 mol) of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one at a temperature below -5 °C.

  • Reflux: Gradually raise the temperature of the reaction mixture and heat under reflux for 3 hours.

  • Hydrolysis: Add 3 mL of water to the reaction solution and continue to reflux for an additional 30 minutes.

  • Solvent Removal and Extraction: Concentrate the mixture under reduced pressure. Wash the residue five times with 20 mL of methylene chloride.

  • Acidification and Precipitation: Introduce the product into 50 mL of water. Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the crude product.

  • Purification: Filter the crude product. Wash the solid with water, followed by repulping in heated water, filtration, and another water wash.

  • Drying: Dry the purified product to obtain 6-(trifluoromethyl)nicotinic acid (yield 42.8%).[2]

Biological Activity and Applications

Recently, 6-(Trifluoromethyl)nicotinic acid has been investigated as a multifunctional additive to enhance the efficiency and stability of inverted perovskite solar cells, demonstrating its utility beyond the life sciences.[3]

Visualizations

Synthetic Workflow: Method 1

G start 2-chloro-6-trifluoromethyl nicotinic acid + Methanol step1 Add Triethylamine (Ice Bath) start->step1 step2 Add 5%-Pd/C Catalyst (Nitrogen Atmosphere) step1->step2 step3 Hydrogenation (Room Temperature, Overnight) step2->step3 step4 Evaporate Methanol step3->step4 step5 Dissolve in Water step4->step5 step6 Add Conc. HCl (Crystallization) step5->step6 step7 Filter and Wash step6->step7 end_product 6-(Trifluoromethyl)nicotinic acid step7->end_product

Caption: Workflow for the synthesis of 6-(Trifluoromethyl)nicotinic acid via dehalogenation.

Potential Logic for Use in Drug Discovery

G start Nicotinic Acid Scaffold step1 Introduce CF3 Group start->step1 step2 Enhanced Properties step1->step2 prop1 Increased Lipophilicity step2->prop1 prop2 Improved Metabolic Stability step2->prop2 end_use Advanced Pharmaceutical or Agrochemical Candidates step2->end_use

Caption: Rationale for trifluoromethyl substitution in nicotinic acid derivatives for drug discovery.

References

A Technical Guide to the Discovery and Synthesis of Novel Fluorinated Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel fluorinated nicotinic acids. The strategic incorporation of fluorine atoms into the nicotinic acid scaffold has emerged as a powerful strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of these compounds, leading to enhanced potency, selectivity, and metabolic stability. This guide details synthetic methodologies, presents quantitative biological data, and illustrates key signaling pathways, offering a valuable resource for professionals in drug discovery and development.

Synthesis of Novel Fluorinated Nicotinic Acids

The synthesis of fluorinated nicotinic acids often involves the preparation of a fluorinated pyridine precursor followed by functional group manipulations to introduce the carboxylic acid moiety. Several methods have been developed for the regioselective fluorination of the pyridine ring.

Common Synthetic Strategies:

  • Nucleophilic Aromatic Substitution (SNA_r_): This is a widely used method where a leaving group, such as a chlorine or bromine atom, on the pyridine ring is displaced by a fluoride ion. This reaction is often facilitated by the presence of electron-withdrawing groups on the ring.

  • Balz-Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aminopyridine.

  • Direct C-H Fluorination: More recent advancements have enabled the direct fluorination of C-H bonds on the pyridine ring using electrophilic fluorinating reagents like Selectfluor® or nucleophilic fluorinating agents in the presence of a suitable catalyst. For instance, AgF2 has been used for the direct fluorination of pyridines.

  • Grignard Exchange and Fluorination: A multi-step synthesis can involve a Grignard exchange reaction on a di-substituted pyridine, followed by reaction with a fluorinating agent.

Experimental Protocols

Synthesis of 6-Fluoronicotinic Acid:

A common route to 6-fluoronicotinic acid involves the oxidation of 2-fluoro-5-methylpyridine.

  • Materials: 2-fluoro-5-methylpyridine, potassium permanganate (KMnO4), potassium hydroxide (KOH), concentrated hydrochloric acid (HCl), water, dichloroethane.

  • Procedure:

    • To a stirred solution of 2-fluoro-5-methylpyridine in water, add KMnO4 and KOH.

    • Heat the mixture to 95°C and maintain for 5 hours.

    • Filter the hot reaction mixture and collect the filtrate.

    • Cool the filtrate to room temperature and acidify with concentrated HCl to a pH of 2-4 to precipitate the product.

    • Filter the solid, and extract the filtrate with dichloroethane.

    • Combine the solid and the organic extracts and evaporate the solvent to yield 6-fluoronicotinic acid.

Synthesis of 2,6-dichloro-5-fluoronicotinic acid:

This synthesis involves the conversion of a dihydroxy-fluoronicotinate to the dichloro-derivative followed by hydrolysis.

  • Materials: Methyl 2,6-dihydroxy-5-fluoronicotinate, phosphorus oxychloride (POCl3), lithium phosphate (Li3PO4), methylene chloride, thionyl chloride (SOCl2), sodium hydroxide (NaOH), hydrochloric acid (HCl).

  • Procedure:

    • Heat a mixture of methyl 2,6-dihydroxy-5-fluoronicotinate, POCl3, and Li3PO4 in a sealed autoclave at 170°C for 20 hours.

    • After cooling, slurry the reaction mixture with methylene chloride and filter.

    • Concentrate the filtrate and treat the residual oil with thionyl chloride at reflux for 3 hours.

    • The resulting 2,6-dichloro-5-fluoronicotinoyl chloride can be hydrolyzed using aqueous NaOH, followed by acidification with HCl to yield 2,6-dichloro-5-fluoronicotinic acid.

Biological Activity and Quantitative Data

Fluorinated nicotinic acids have shown significant potential as modulators of nicotinic acetylcholine receptors (nAChRs) and the high-affinity niacin receptor, GPR109A. The introduction of fluorine can significantly impact binding affinity, selectivity, and functional activity.

Table 1: In Vitro Activity of 2'-Fluoro-(carbamoylpyridinyl)deschloroepibatidine Analogues at α4β2-nAChRs*[1]

CompoundBinding Affinity (Ki, nM)Functional Activity (IC50, μM)
6a (2'-Fluoro-(4-carbamoyl-3-pyridinyl)deschloroepibatidine)0.070.46

Ki and IC50 values were determined for the α4β2 nicotinic acetylcholine receptor subtype. All analogues were potent antagonists in the functional assay.*[1]

Table 2: Antimicrobial Activity of Nicotinic Acid Derivatives

CompoundOrganismMIC (µg/mL)
Acylhydrazone with 5-nitrofuran substituent Staphylococcus epidermidis ATCC 122281.95
Acylhydrazone with 5-nitrofuran substituent Staphylococcus aureus ATCC 43300 (MRSA)7.81
3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline with 5-nitrofuran substituent Bacillus subtilis ATCC 66337.81
3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline with 5-nitrofuran substituent Staphylococcus aureus ATCC 65387.81
3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline with 5-nitrofuran substituent Staphylococcus aureus ATCC 43300 (MRSA)15.62

While not all compounds in this table are fluorinated, it demonstrates the potential of nicotinic acid derivatives as antimicrobial agents. The inclusion of fluorine in such scaffolds is a promising avenue for enhancing activity.

Signaling Pathways

Fluorinated nicotinic acids primarily exert their effects through interaction with nAChRs and GPR109A. The activation of these receptors triggers downstream signaling cascades that are crucial in various physiological processes.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

nAChRs are ligand-gated ion channels. Upon agonist binding, the channel opens, leading to an influx of cations (primarily Na^+^ and Ca^2+^), which depolarizes the cell membrane and initiates downstream signaling.

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Fluorinated Nicotinic Acid Fluorinated Nicotinic Acid nAChR nAChR Fluorinated Nicotinic Acid->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Ca_Influx->Downstream Activates

nAChR signaling pathway activation.
GPR109A (Niacin Receptor) Signaling

GPR109A is a G-protein coupled receptor (GPCR). Agonist binding leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent modulation of downstream effectors.

GPR109A (Niacin Receptor) signaling pathway.

Experimental Workflows

General Workflow for Synthesis and Evaluation

The discovery and development of novel fluorinated nicotinic acids typically follow a structured workflow, from initial synthesis to comprehensive biological characterization.

Workflow Start Start: Design of Fluorinated Analogues Synthesis Synthesis of Fluorinated Nicotinic Acids Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Binding_Assay In Vitro Binding Assays (e.g., Radioligand Binding) Purification->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., Electrophysiology) Binding_Assay->Functional_Assay SAR Structure-Activity Relationship (SAR) Analysis Functional_Assay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement End End: Identification of Lead Compounds Lead_Optimization->End

General workflow for discovery and optimization.
Radioligand Binding Assay Protocol

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for a specific nAChR subtype.

  • Materials:

    • Cell membranes expressing the nAChR subtype of interest.

    • Radioligand (e.g., [³H]epibatidine).

    • Test compound (fluorinated nicotinic acid).

    • Non-specific binding control (e.g., nicotine).

    • Assay buffer.

    • Wash buffer.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Incubation: In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound at various concentrations.

    • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

References

6-[2-(trifluoromethoxy)phenyl]nicotinic acid safety, handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 6-[2-(trifluoromethoxy)phenyl]nicotinic acid (CAS No. 197847-94-2). The following guide has been compiled from safety data for structurally similar compounds and general principles of laboratory safety. This information should be used as a supplementary resource, and a thorough risk assessment should be conducted by qualified personnel before handling this compound.

This technical guide provides an in-depth overview of the known safety, handling, and toxicological information for this compound, targeted at researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Quantitative data for the target compound is limited. The table below includes predicted properties and data from the closely related isomer, 6-[4-(trifluoromethoxy)phenyl]nicotinic acid.

PropertyValueSource
Molecular Formula C₁₃H₈F₃NO₃N/A
Molecular Weight 283.20 g/mol N/A
CAS Number 197847-94-2N/A
Boiling Point (Predicted) 377.8 ± 42.0 °CChemicalBook[1]
Density (Predicted) 1.409 ± 0.06 g/cm³ChemicalBook[1]
pKa (Predicted) 2.08 ± 0.10ChemicalBook[1]
Storage Temperature 2-8°CChemicalBook[1]

Hazard Identification and Safety Summary

Based on data from analogous compounds such as 6-(Trifluoromethyl)nicotinic acid and other fluorinated nicotinic acid derivatives, this compound is anticipated to be a hazardous substance.[2][3]

GHS Hazard Classification (Anticipated):

Hazard ClassHazard CategoryGHS CodeHazard Statement
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[2][3]
Serious Eye Damage/Eye IrritationCategory 2H319Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)Category 3H335May cause respiratory irritation.[2][3]

Signal Word: Warning

Precautionary Statements:

CodeStatement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
P312Call a POISON CENTER or doctor if you feel unwell.
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[4]
P501Dispose of contents/container to an approved waste disposal plant.[4]

Handling, Storage, and First Aid

Handling:

  • Handle in accordance with good industrial hygiene and safety practices.[4]

  • Use in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Avoid dust formation.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke when using this product.[4]

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sparks, open flames, and hot surfaces.[4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, seek medical advice.[3]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[4]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4]

Experimental Protocols

General Synthesis of 6-Aryl Nicotinic Acid Derivatives:

This procedure involves a Suzuki coupling reaction between a boronic acid and a halogenated nicotinic acid ester, followed by hydrolysis.

Materials and Reagents:

  • Methyl 6-chloronicotinate

  • 2-(Trifluoromethoxy)phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., dioxane/water mixture)

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Coupling Reaction: In a round-bottom flask, combine methyl 6-chloronicotinate, 2-(trifluoromethoxy)phenylboronic acid, palladium catalyst, and base in the solvent mixture.

  • Reflux: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Hydrolysis: Dissolve the purified ester in a suitable solvent (e.g., methanol/water). Add a base (e.g., sodium hydroxide) and stir at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid product. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

The following diagrams illustrate a general workflow for handling chemical solids and the influence of trifluoromethoxy groups on molecular properties relevant to drug development.

G General Workflow for Handling Chemical Solids cluster_0 Preparation cluster_1 Handling cluster_2 Cleanup and Disposal Risk_Assessment Conduct Risk Assessment PPE Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Fume_Hood Prepare Well-Ventilated Fume Hood PPE->Fume_Hood Retrieve_Chemical Retrieve Chemical from Storage Fume_Hood->Retrieve_Chemical Weighing Weigh Desired Amount Retrieve_Chemical->Weighing Dissolving Dissolve or Use as Solid Weighing->Dissolving Reaction Perform Chemical Reaction Dissolving->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination Waste_Disposal Dispose of Waste in Designated Containers Decontamination->Waste_Disposal Remove_PPE Remove and Dispose of/Clean PPE Waste_Disposal->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands G Influence of Trifluoromethoxy Group on Drug Properties cluster_properties Altered Physicochemical Properties cluster_outcomes Impact on Pharmacokinetics Molecule Parent Molecule OCF3_Group Introduction of Trifluoromethoxy (-OCF₃) Group Molecule->OCF3_Group Lipophilicity Increased Lipophilicity OCF3_Group->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability OCF3_Group->Metabolic_Stability Electronic_Effects Modified Electronic Profile OCF3_Group->Electronic_Effects Permeability Improved Membrane Permeability Lipophilicity->Permeability Bioavailability Potentially Altered Bioavailability Metabolic_Stability->Bioavailability Target_Binding Modified Target Binding Affinity Electronic_Effects->Target_Binding

References

An In-Depth Technical Guide to Homologs and Analogs of 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known homologs and analogs of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid, a compound of interest in medicinal chemistry. Due to the limited direct research on the title compound, this guide extrapolates from structurally related 6-arylnicotinic acid derivatives to discuss potential synthesis routes, biological activities, and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives have long been recognized for their diverse pharmacological effects.[1][2] While nicotinic acid itself is a well-established lipid-lowering agent, structural modifications to the pyridine ring have yielded a plethora of analogs with a wide range of biological activities, including anti-inflammatory, antimicrobial, and vasodilatory properties. The substitution at the 6-position of the nicotinic acid scaffold with an aryl group, such as in 6-phenylnicotinic acid derivatives, has been a key area of exploration for the development of novel therapeutic agents.

This guide focuses on the specific analog, this compound, and its closely related compounds. The presence of the trifluoromethoxy group on the phenyl ring is of particular interest due to its potential to enhance metabolic stability and lipophilicity, thereby favorably influencing the pharmacokinetic and pharmacodynamic properties of the molecule.

Synthesis of 6-Aryl-Nicotinic Acid Derivatives

The synthesis of 6-aryl-nicotinic acid derivatives is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction typically involves the coupling of a halogenated nicotinic acid derivative with an appropriate arylboronic acid.

A general synthetic workflow for the preparation of 6-arylnicotinic acids is outlined below.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Halogenated Nicotinic Acid Halogenated Nicotinic Acid Reaction Pd Catalyst Base Solvent Halogenated Nicotinic Acid->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction 6-Aryl-Nicotinic Acid 6-Aryl-Nicotinic Acid Reaction->6-Aryl-Nicotinic Acid

Caption: General workflow for the synthesis of 6-aryl-nicotinic acids via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling for 6-Aryl-Nicotinic Acid Synthesis

The following is a generalized protocol for the synthesis of 6-aryl-nicotinic acids, which can be adapted for the specific synthesis of this compound.

Materials:

  • 6-Chloronicotinic acid or 6-Bromonicotinic acid

  • 2-(Trifluoromethoxy)phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PXPd2)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Methanol/Water, Dioxane, Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 6-halogenated nicotinic acid, 2-(trifluoromethoxy)phenylboronic acid (typically 1.1-1.5 equivalents), palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with an aqueous acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization or column chromatography.

Biological Activities and Potential Therapeutic Applications

Anti-inflammatory Activity

Nicotinic acid itself is known to exert anti-inflammatory effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[3][4] This activation leads to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory responses.[3] It is plausible that this compound and its analogs could share this mechanism.

The potential anti-inflammatory activity of these compounds could be evaluated by their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity Data

CompoundTargetIC₅₀ (µM)
This compound COX-1Data not available
COX-2Data not available
Ibuprofen (Reference)COX-1~15
COX-2~25

Note: The IC₅₀ values for the title compound are hypothetical and would need to be determined experimentally.

Antimicrobial Activity

Several derivatives of 6-phenylnicotinic acid have demonstrated promising antimicrobial and antitubercular activities.[1][5] The mode of action for these compounds is not fully elucidated but may involve disruption of the microbial cell wall or inhibition of essential enzymes. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antimicrobial Activity of Representative Nicotinic Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
6-Phenylnicotinohydrazide derivative 8b Mycobacterium tuberculosis3.90[1]
Aspergillus fumigatus0.24[1]
Candida albicans1.95[1]
Acylhydrazone derivative 5 Staphylococcus aureus7.81-15.62[6]
Acylhydrazone derivative 13 Staphylococcus epidermidis1.95[6]

Signaling Pathways

The primary signaling pathway implicated in the anti-inflammatory effects of nicotinic acid is mediated by the GPR109A receptor. Activation of GPR109A by nicotinic acid leads to a cascade of intracellular events that ultimately suppress inflammatory gene expression.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR109A GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates IKK IKK PKA->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Inflammatory Genes Inflammatory Gene Expression NF-κB->Inflammatory Genes Translocates and Activates Nicotinic Acid Analog Nicotinic Acid Analog Nicotinic Acid Analog->GPR109A Binds and Activates

Caption: GPR109A-mediated anti-inflammatory signaling pathway of nicotinic acid analogs.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is used to determine the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Principle:

The assay measures the peroxidase activity of the COX enzyme, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The rate of color development is proportional to the enzyme activity, and inhibition is measured as a decrease in this rate.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin (cofactor)

  • Arachidonic acid (substrate)

  • Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the COX assay buffer, hemin, and the COX enzyme (either COX-1 or COX-2).

  • Add the test compound dilutions to the respective wells. Include wells for a positive control (a known COX inhibitor) and a negative control (solvent only).

  • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the reaction by adding the chromogenic substrate followed by arachidonic acid.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in kinetic mode for a set duration (e.g., 5 minutes).

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.[7][8]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Principle:

A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (dissolved in a suitable solvent)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the growth medium.

  • Include a positive control well (microorganism with no compound) and a negative control well (medium only).

  • Inoculate each well (except the negative control) with the standardized microorganism suspension.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound at which no visible growth is observed.[9][10]

Conclusion

While direct experimental data on this compound is currently limited, this technical guide provides a foundational understanding of its potential synthesis, biological activities, and mechanisms of action based on the established knowledge of its structural analogs. The provided protocols for synthesis and biological evaluation offer a clear path for researchers to investigate this promising compound and its derivatives. The potential for these compounds to act as anti-inflammatory and antimicrobial agents warrants further investigation and could lead to the development of novel therapeutics. Future research should focus on the synthesis and comprehensive biological profiling of this compound to validate the hypotheses presented in this guide and to fully elucidate its therapeutic potential.

References

Physicochemical Properties of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted physicochemical properties, specifically the acid dissociation constant (pKa) and the logarithm of the partition coefficient (LogP), of the novel compound 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. Due to the absence of direct experimental data for this specific molecule, this paper presents estimated values derived from the known properties of its core chemical moieties: nicotinic acid and 2-(trifluoromethoxy)benzene. This analysis is crucial for drug development professionals, as these parameters significantly influence a compound's pharmacokinetic and pharmacodynamic profiles, including its absorption, distribution, metabolism, excretion (ADME), and target engagement.

Predicted Physicochemical Data

The pKa and LogP values of a molecule are fundamental to understanding its behavior in a biological system. The pKa indicates the propensity of a molecule to ionize at a given pH, which affects its solubility and ability to cross cellular membranes. LogP is a measure of a compound's lipophilicity, which influences its distribution between aqueous and lipid environments in the body.

PropertyPredicted ValueBasis of Prediction
pKa ~3.5 - 4.5Based on the experimental pKa of nicotinic acid (4.85)[1] and the electron-withdrawing effect of the 2-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy group is strongly electron-withdrawing, which is expected to increase the acidity of the carboxylic acid, thereby lowering its pKa compared to the parent nicotinic acid.
LogP ~3.0 - 4.0Estimated from the experimental LogP of nicotinic acid (0.36)[2] and the significant lipophilicity of the (trifluoromethoxy)benzene group. The trifluoromethoxy substituent is known to substantially increase the lipophilicity of aromatic systems.

Note: The values presented are estimations and should be confirmed by experimental determination.

Experimental Protocols for pKa and LogP Determination

Accurate determination of pKa and LogP is essential for lead optimization in drug discovery. Standard experimental methodologies are outlined below.

Determination of pKa by UV-Vis Spectrophotometry

This method relies on the change in the ultraviolet-visible absorption spectrum of a compound as a function of pH.

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable organic solvent (e.g., DMSO).

  • Preparation of Buffer Solutions: A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 10) are prepared.

  • Spectrophotometric Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.

  • Data Analysis: The absorbance at a specific wavelength where the protonated and deprotonated forms of the molecule have different absorbances is plotted against the pH. The pKa is determined as the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the point where the concentrations of the protonated and deprotonated species are equal.

Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is a common and rapid method for estimating the LogP of a compound.

  • Preparation of Standard Compounds: A set of standard compounds with known LogP values is selected.

  • HPLC Analysis: The retention times of the standard compounds and the test compound, this compound, are determined using a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standard compounds against their known LogP values. The retention factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time.

  • LogP Determination: The LogP of the test compound is determined by interpolating its measured retention factor onto the calibration curve.

Biological Context and Signaling Pathway

Nicotinic acid and its derivatives are known to exert their biological effects through the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3][4][5] Activation of this receptor, primarily expressed in adipocytes and immune cells, leads to a cascade of intracellular events.[5]

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A (HCA2) Gi Gi GPR109A->Gi Activates Ligand 6-[2-(trifluoromethoxy)phenyl] nicotinic acid Ligand->GPR109A Binds to AC Adenylyl Cyclase Gi->AC Inhibits Inflammation Inflammation (in Immune Cells) Gi->Inflammation Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Lipolysis Lipolysis (in Adipocytes) HSL->Lipolysis Promotes

GPR109A Signaling Pathway

Experimental and Drug Development Workflow

The journey of a novel compound like this compound from initial concept to a potential therapeutic agent follows a structured workflow. The predicted physicochemical properties are critical at the initial stages of this process.

Drug_Development_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market Target_ID Target Identification (e.g., GPR109A) Lead_Gen Lead Generation & Physicochemical Prediction (pKa, LogP) Target_ID->Lead_Gen Lead_Opt Lead Optimization (Synthesis & In Vitro Assays) Lead_Gen->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Phase_I Phase I (Safety) In_Vivo->Phase_I Phase_II Phase II (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III (Large-Scale Efficacy) Phase_II->Phase_III NDA New Drug Application (NDA) Submission Phase_III->NDA Approval Regulatory Approval NDA->Approval Phase_IV Post-Market Surveillance Approval->Phase_IV

Drug Development Workflow

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-[2-(trifluoromethoxy)phenyl]nicotinic acid is a key building block in the synthesis of various pharmaceutical compounds. Its preparation is of significant interest to the drug development industry. The synthetic route described herein utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds. This document provides detailed protocols for the synthesis of the requisite precursor, 2-(trifluoromethoxy)phenylboronic acid, and the subsequent coupling with 6-chloronicotinic acid to yield the target compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved in a two-step process. The first step involves the preparation of 2-(trifluoromethoxy)phenylboronic acid from 1-bromo-2-(trifluoromethoxy)benzene. The second step is the Suzuki-Miyaura cross-coupling of the synthesized boronic acid with commercially available 6-chloronicotinic acid.

Synthesis_Pathway cluster_0 Step 1: Boronic Acid Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling 1-bromo-2-(trifluoromethoxy)benzene 1-bromo-2-(trifluoromethoxy)benzene 2-(trifluoromethoxy)phenylboronic acid 2-(trifluoromethoxy)phenylboronic acid 1-bromo-2-(trifluoromethoxy)benzene->2-(trifluoromethoxy)phenylboronic acid 1. n-BuLi, THF, -78°C 2. B(OiPr)3 3. H+ 6-chloronicotinic acid 6-chloronicotinic acid This compound This compound 6-chloronicotinic acid->this compound Pd catalyst, Ligand, Base, Solvent, Heat 2-(trifluoromethoxy)phenylboronic acid_ref 2-(trifluoromethoxy)phenylboronic acid 2-(trifluoromethoxy)phenylboronic acid_ref->this compound

Caption: Overall synthetic workflow for the preparation of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-(trifluoromethoxy)phenylboronic acid

This protocol describes the synthesis of 2-(trifluoromethoxy)phenylboronic acid from 1-bromo-2-(trifluoromethoxy)benzene.

Materials:

  • 1-bromo-2-(trifluoromethoxy)benzene

  • n-butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer and stirring bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a solution of 1-bromo-2-(trifluoromethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 45 minutes.

  • Slowly add triisopropyl borate (1.3 eq) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic phases, wash with water and then with saturated brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to afford 2-(trifluoromethoxy)phenylboronic acid as a white solid.

Quantitative Data:

ParameterValueReference
Starting Material1-bromo-2-(trifluoromethoxy)benzene[1]
Yield~65%[1]
PurityConfirmed by NMR[1]
AppearanceWhite solid[1]
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-chloronicotinic acid with 2-(trifluoromethoxy)phenylboronic acid.

Materials:

  • 6-chloronicotinic acid

  • 2-(trifluoromethoxy)phenylboronic acid

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., dioxane, toluene, DMF/water mixture)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer, stirring bar, and heating mantle with temperature control

Procedure:

  • In a reaction vessel, combine 6-chloronicotinic acid (1.0 eq), 2-(trifluoromethoxy)phenylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the phosphine ligand (e.g., 4-10 mol%).

  • Add the base (2.0-3.0 eq) to the vessel.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and adjust the pH to be acidic (pH 3-4) with an aqueous solution of HCl to precipitate the product.

  • Filter the precipitate, wash with water, and then with a non-polar solvent (e.g., hexanes or ether) to remove non-polar impurities.

  • Dry the solid under vacuum to obtain the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

Representative Quantitative Data (based on analogous reactions):

ParameterTypical Value
Reactant Ratio (Boronic Acid:Aryl Halide)1.2:1 to 1.5:1
Catalyst Loading1-5 mol%
Ligand to Metal Ratio1:1 to 4:1
Base (equivalents)2-3 eq
Reaction Temperature80-110 °C
Reaction Time2-24 hours
Expected Yield70-95%

Workflow and Logic Diagrams

Experimental_Workflow cluster_protocol1 Protocol 1: Boronic Acid Synthesis cluster_protocol2 Protocol 2: Suzuki-Miyaura Coupling P1_Start Start P1_Step1 Dissolve 1-bromo-2-(trifluoromethoxy)benzene in THF P1_Start->P1_Step1 P1_Step2 Cool to -78°C P1_Step1->P1_Step2 P1_Step3 Add n-BuLi P1_Step2->P1_Step3 P1_Step4 Stir for 45 min P1_Step3->P1_Step4 P1_Step5 Add Triisopropyl borate P1_Step4->P1_Step5 P1_Step6 Warm to RT and stir for 16h P1_Step5->P1_Step6 P1_Step7 Acidic Workup P1_Step6->P1_Step7 P1_Step8 Extraction & Drying P1_Step7->P1_Step8 P1_Step9 Purification P1_Step8->P1_Step9 P1_End 2-(trifluoromethoxy)phenylboronic acid P1_Step9->P1_End P2_Start Start P2_Step1 Combine Reactants, Catalyst, Ligand, and Base P2_Start->P2_Step1 P2_Step2 Inert Atmosphere P2_Step1->P2_Step2 P2_Step3 Add Degassed Solvent P2_Step2->P2_Step3 P2_Step4 Heat and Stir P2_Step3->P2_Step4 P2_Step5 Monitor Reaction P2_Step4->P2_Step5 P2_Step6 Cool to RT P2_Step5->P2_Step6 P2_Step7 Acidic Workup & Precipitation P2_Step6->P2_Step7 P2_Step8 Filtration & Washing P2_Step7->P2_Step8 P2_Step9 Drying & Purification P2_Step8->P2_Step9 P2_End This compound P2_Step9->P2_End

Caption: Step-by-step experimental workflows for the synthesis protocols.

Suzuki_Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XLn Ar-Pd(II)-X (Ln) Oxidative_Addition->ArPd(II)XLn Transmetalation Transmetalation ArPd(II)XLn->Transmetalation ArPd(II)Ar'Ln Ar-Pd(II)-Ar' (Ln) Transmetalation->ArPd(II)Ar'Ln Reductive_Elimination Reductive Elimination ArPd(II)Ar'Ln->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Product Reductive_Elimination->Ar-Ar' Ar-X 6-chloronicotinic acid Ar-X->Oxidative_Addition Ar'-B(OH)2 2-(trifluoromethoxy)phenylboronic acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Concluding Remarks

The protocols provided offer a comprehensive guide for the synthesis of this compound. The Suzuki-Miyaura coupling is a highly adaptable reaction, and the conditions provided may be optimized for specific laboratory setups and scales. Researchers are encouraged to perform small-scale test reactions to determine the optimal catalyst, ligand, base, and solvent system for their specific needs to maximize yield and purity. Standard laboratory safety procedures should be followed at all times.

References

Application Notes and Protocols: Synthesis of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. This compound is synthesized via a Suzuki-Miyaura cross-coupling reaction between methyl 6-chloronicotinate and 2-(trifluoromethoxy)phenylboronic acid, followed by hydrolysis of the resulting ester. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

6-Aryl-nicotinic acid derivatives are important structural motifs in many biologically active compounds and are key intermediates in the synthesis of pharmaceuticals. The introduction of a trifluoromethoxy-substituted phenyl group at the 6-position of the nicotinic acid scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the formation of carbon-carbon bonds between aromatic rings.[1][2] This protocol details a two-step synthesis of this compound, beginning with the palladium-catalyzed coupling of methyl 6-chloronicotinate and 2-(trifluoromethoxy)phenylboronic acid, followed by the hydrolysis of the intermediate ester.

Reaction Scheme

The overall synthetic route is depicted in the following scheme:

  • Step 1: Suzuki-Miyaura Cross-Coupling

    Methyl 6-chloronicotinate + 2-(trifluoromethoxy)phenylboronic acid → Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate

  • Step 2: Hydrolysis

    Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate → this compound

Experimental Protocol

3.1. Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Supplier
Methyl 6-chloronicotinate6636-66-4171.58Sigma-Aldrich
2-(trifluoromethoxy)phenylboronic acid175676-65-0205.95TCI Chemicals
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Strem Chemicals
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher Scientific
1,4-Dioxane, anhydrous123-91-188.11Acros Organics
Toluene, anhydrous108-88-392.14J.T. Baker
Methanol (MeOH)67-56-132.04VWR Chemicals
Tetrahydrofuran (THF)109-99-972.11EMD Millipore
Lithium Hydroxide (LiOH)1310-65-223.95Alfa Aesar
Hydrochloric Acid (HCl), 1M solution7647-01-036.46Sigma-Aldrich
Ethyl Acetate (EtOAc)141-78-688.11Fisher Scientific
Sodium Sulfate (Na₂SO₄), anhydrous7757-82-6142.04EMD Millipore
Deionized Water (H₂O)7732-18-518.02-

3.2. Equipment

  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Nitrogen or Argon gas inlet

  • Schlenk line (optional, for inert atmosphere)

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • High-performance liquid chromatography (HPLC) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Mass spectrometer (MS)

3.3. Step-by-Step Procedure

Step 1: Synthesis of Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate (Suzuki-Miyaura Coupling)

  • To a 100 mL round-bottom flask, add methyl 6-chloronicotinate (1.72 g, 10.0 mmol), 2-(trifluoromethoxy)phenylboronic acid (2.47 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • The flask is fitted with a reflux condenser and a nitrogen inlet.

  • Add a solvent mixture of anhydrous 1,4-dioxane (30 mL) and deionized water (10 mL).

  • Bubble nitrogen or argon gas through the reaction mixture for 15-20 minutes to degas the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90-95 °C with vigorous stirring under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent. The reaction is complete when the starting material (methyl 6-chloronicotinate) is no longer visible by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate as a solid.

Step 2: Synthesis of this compound (Hydrolysis)

  • Dissolve the purified methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate (e.g., 2.81 g, 9.0 mmol) in a mixture of tetrahydrofuran (THF) (20 mL) and methanol (MeOH) (10 mL) in a 50 mL round-bottom flask.

  • Add a solution of lithium hydroxide (0.43 g, 18.0 mmol) in deionized water (10 mL) to the flask.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting ester has been consumed.

  • Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL).

  • Cool the solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M hydrochloric acid (HCl). A white precipitate should form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (2 x 15 mL).

  • Dry the solid product under vacuum to yield this compound.

Visualization of the Workflow

SynthesisWorkflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis reagents1 Methyl 6-chloronicotinate 2-(trifluoromethoxy)phenylboronic acid K₂CO₃ reaction1 Reaction at 90-95 °C (12-16 hours) reagents1->reaction1 catalyst Pd(PPh₃)₄ catalyst->reaction1 solvent1 Dioxane/Water solvent1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate purification1->product1 reaction2 Reaction at RT (4-6 hours) product1->reaction2 reagents2 LiOH reagents2->reaction2 solvent2 THF/MeOH/Water solvent2->reaction2 workup2 Acidification (HCl) reaction2->workup2 purification2 Filtration & Drying workup2->purification2 product2 This compound purification2->product2

Caption: Synthetic workflow for this compound.

Discussion of the Reaction Mechanism

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the methyl 6-chloronicotinate to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base (potassium carbonate), transfers its organic group (the 2-(trifluoromethoxy)phenyl moiety) to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the C-C bond of the product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

SuzukiMechanism Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-OR PdII_A->PdII_B Base PdII_C R¹-Pd(II)L₂-R² PdII_B->PdII_C Transmetalation (R²-B(OR)₂) PdII_C->Pd0 Reductive Elimination Product R¹-R² PdII_C->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium catalysts are expensive and can be toxic; handle with care.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: This protocol is intended for use by trained chemistry professionals in a laboratory setting. The user assumes all responsibility for the safe handling and execution of these procedures.

References

Application Notes and Protocols for the Characterization of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 6-[2-(trifluoromethoxy)phenyl]nicotinic acid is a synthetic organic compound with potential applications in pharmaceutical and medicinal chemistry. As a derivative of nicotinic acid (Vitamin B3), it may exhibit interesting biological activities. Thorough analytical characterization is crucial for confirming its identity, purity, and physicochemical properties. These application notes provide a comprehensive overview of the key analytical methods and detailed protocols for the characterization of this compound.

Physicochemical Properties

A fundamental step in the characterization of a new chemical entity is the determination of its basic physicochemical properties. These properties are essential for understanding the compound's behavior in various experimental settings.

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueMethod
Molecular FormulaC₁₃H₈F₃NO₃-
Molecular Weight299.21 g/mol -
AppearanceWhite to off-white solidVisual Inspection
Melting PointTo be determinedCapillary Melting Point Apparatus
SolubilitySoluble in DMSO, DMF, MethanolSolubility Testing
pKaTo be determinedPotentiometric Titration or UV-Vis Spectroscopy
LogPTo be determinedHPLC-based or computational prediction

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase HPLC method is generally suitable for this type of molecule.

Application Note:

A gradient reverse-phase HPLC method using a C18 column can effectively separate the target compound from potential impurities. The method's parameters should be optimized to achieve a sharp, symmetrical peak for the main analyte. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (0.1%).

    • This compound standard.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector scanning from 200-400 nm; monitor at 260 nm.

  • Sample Preparation:

    • Prepare a stock solution of the compound in methanol or DMSO at 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a final concentration of 50 µg/mL.

  • Data Analysis:

    • Integrate the peak area of the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Table 2: Representative HPLC Data for a Nicotinic Acid Derivative

ParameterValue
Retention Time (t_R)Approx. 8.5 min
Purity>98%
Tailing Factor1.1
Theoretical Plates>5000

Mass Spectrometry: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for confirming the molecular weight of the synthesized compound and for identifying potential impurities and metabolites.

Application Note:

An LC-MS method utilizing electrospray ionization (ESI) is highly effective for the analysis of polar molecules like nicotinic acid derivatives. The compound is expected to ionize well in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, further confirming the elemental composition.

Experimental Protocol: LC-MS Molecular Weight Confirmation
  • Instrumentation:

    • LC-MS system equipped with an ESI source and a quadrupole or time-of-flight (TOF) mass analyzer.

    • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Reagents:

    • Acetonitrile (LC-MS grade).

    • Water (LC-MS grade).

    • Formic acid (0.1%).

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive and Negative.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approx. 10 µg/mL) in 50:50 acetonitrile/water.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Compare the observed mass with the calculated theoretical mass.

Table 3: Expected Mass Spectrometry Data

Ion ModeAdductCalculated m/zObserved m/z
ESI+[M+H]⁺300.0478To be determined
ESI-[M-H]⁻298.0322To be determined

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the molecular structure.

Application Note:

¹H NMR will reveal the number of different types of protons and their connectivity. ¹³C NMR will show the number of unique carbon atoms. Due to the trifluoromethoxy group, ¹⁹F NMR is also critical for confirming the presence and chemical environment of the fluorine atoms. 2D NMR techniques like COSY and HSQC can be used to establish the complete structural assignment.

Experimental Protocol: NMR Structural Analysis
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent).

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • Experiments to be Performed:

    • ¹H NMR.

    • ¹³C NMR.

    • ¹⁹F NMR.

    • 2D COSY (¹H-¹H correlation).

    • 2D HSQC (¹H-¹³C correlation).

  • Data Analysis:

    • Assign the chemical shifts (δ) in ppm for all signals.

    • Analyze the coupling constants (J) in Hz to determine proton-proton connectivities.

    • Integrate the proton signals to determine the relative number of protons.

    • Correlate the 2D NMR data to build the molecular structure.

Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H (Nicotinic ring)8.0 - 9.0d, dd
H (Phenyl ring)7.2 - 7.8m
COOH~13.0br s

Visualizations

Experimental Workflow

experimental_workflow synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification physchem Physicochemical Characterization purification->physchem hplc HPLC Purity (>98%) purification->hplc lcms LC-MS (Molecular Weight Confirmation) purification->lcms nmr NMR Spectroscopy (Structural Elucidation) purification->nmr final_product Characterized Compound hplc->final_product lcms->final_product nmr->final_product

Caption: General workflow for the synthesis and analytical characterization.

Potential Signaling Pathway Involvement

Nicotinic acid is a known agonist of the G-protein coupled receptor GPR109A (also known as niacin receptor 1). It is plausible that derivatives like this compound could interact with this or related pathways.

signaling_pathway ligand This compound receptor GPR109A Receptor ligand->receptor Binds to g_protein Gi/o G-protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp ↓ cAMP ac->camp downstream Downstream Cellular Effects camp->downstream

Caption: Hypothetical GPR109A signaling pathway for a nicotinic acid derivative.

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-[2-(trifluoromethoxy)phenyl]nicotinic acid is a key intermediate in the synthesis of various fluorochemicals, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy group can significantly enhance the lipophilicity, metabolic stability, and bioavailability of molecules. Accurate and robust analytical methods are crucial for the quality control of this intermediate and for pharmacokinetic and metabolism studies of drug candidates derived from it. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for developing effective analytical methods. While specific experimental data for this exact molecule is not widely published, properties can be estimated based on its structural similarity to other nicotinic acid derivatives.

PropertyEstimated Value/CharacteristicSignificance for Method Development
Molecular Formula C₁₃H₈F₃NO₃Determines the monoisotopic mass for mass spectrometry.
Molecular Weight 299.21 g/mol Used for concentration calculations.
pKa ~3-5The acidic nature of the carboxylic acid group will influence the choice of mobile phase pH for optimal retention and peak shape in reversed-phase chromatography.
logP ~2-4The moderate lipophilicity suggests good retention on reversed-phase columns like C18.
UV Absorbance ~260-280 nmThe pyridine ring and phenyl group suggest UV absorbance in this range, making UV detection a viable option for HPLC.

HPLC Method with UV Detection

This method is suitable for routine quality control, purity assessment, and content uniformity testing where high sensitivity is not the primary requirement.

Experimental Protocol:

1. Instrumentation and Columns:

  • Any standard HPLC system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Reference standard of this compound (purity >98%)

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in methanol or a suitable solvent.

  • Dilute with the mobile phase to a concentration within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

LC-MS Method for High-Sensitivity Quantification

This method is ideal for bioanalytical studies, such as determining the concentration of the analyte in plasma or tissue samples, where high sensitivity and selectivity are required.

Experimental Protocol:

1. Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

2. Reagents and Standards:

  • Same as the HPLC method.

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or another nicotinic acid derivative (e.g., 6-phenylnicotinic acid[1]).

3. Standard and Sample Preparation:

  • Prepare calibration standards and quality control (QC) samples by spiking the analyte and a fixed concentration of the IS into the appropriate matrix (e.g., plasma, buffer).

  • Protein Precipitation (for plasma samples): To 100 µL of plasma sample/standard, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

4. LC-MS Conditions:

ParameterCondition
Column C18 (2.1 x 50 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: m/z 300.1 → [Fragment ion 1], m/z 300.1 → [Fragment ion 2]IS: (To be determined based on the selected IS)

Note: The specific fragment ions for the MRM transitions need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan of the precursor ion (m/z 300.1 for [M+H]⁺).

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

  • Quantify the analyte in the samples using the calibration curve.

Quantitative Data Summary

The following table presents typical performance characteristics that can be expected from the described methods.

ParameterHPLC-UV MethodLC-MS Method
Linear Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.1 ng/mL
Precision (%RSD) < 2%< 15%
Accuracy (%Recovery) 98 - 102%85 - 115%

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) C->D E Inject Sample onto HPLC D->E F Separation on C18 Column E->F G UV Detection (265 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: HPLC-UV analysis workflow.

LCMS_Troubleshooting A No or Low Signal B Check MS Tuning & Calibration A->B C Verify Sample Preparation A->C D Inspect LC System (Leaks, Clogs) A->D E Poor Peak Shape F Adjust Mobile Phase pH E->F G Check for Column Overloading E->G H Replace Guard/Analytical Column E->H I High Backpressure J Check for Blockages I->J K Filter Mobile Phase & Samples I->K

Caption: LC-MS troubleshooting guide.

References

Application Notes and Protocols: 1H and 13C NMR Spectroscopy of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. Due to the absence of publicly available experimental spectra for this specific compound, this note presents predicted 1H and 13C NMR data based on the analysis of structurally related compounds and established spectroscopic principles. A comprehensive, standardized protocol for sample preparation, spectral acquisition, and data processing is also provided to facilitate the analysis of this and similar small organic molecules.

Molecular Structure

The chemical structure of this compound is presented below, with atoms numbered for the purpose of NMR assignment. Understanding the molecular geometry and the electronic environment of each atom is fundamental to interpreting its NMR spectra.

Caption: Molecular Structure of this compound.

Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard (e.g., tetramethylsilane, TMS). Coupling constants (J) are given in Hertz (Hz). These predictions are based on incremental calculations and data from analogous structures.

Table 1: Predicted 1H NMR Data (in DMSO-d6, 400 MHz)

Atom NumberPredicted δ (ppm)MultiplicityCoupling Constant(s), J (Hz)Integration
H-28.90 - 9.10dJ = ~2.0 Hz1H
H-48.20 - 8.40ddJ = ~8.0, 2.0 Hz1H
H-57.90 - 8.10dJ = ~8.0 Hz1H
H-3'7.55 - 7.70m-1H
H-4'7.45 - 7.60m-1H
H-5'7.40 - 7.55m-1H
H-6'7.65 - 7.80m-1H
COOH13.0 - 13.5br s-1H

d = doublet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Table 2: Predicted 13C NMR Data (in DMSO-d6, 100 MHz)

Atom NumberPredicted δ (ppm)Multiplicity (with F)Coupling Constant(s), J (Hz)
C-2151.0 - 153.0s-
C-3130.0 - 132.0s-
C-4138.0 - 140.0s-
C-5120.0 - 122.0s-
C-6158.0 - 160.0s-
C-7 (COOH)166.0 - 168.0s-
C-1'135.0 - 137.0s-
C-2'145.0 - 147.0qJ(C-F) = ~2.0 Hz
C-3'122.0 - 124.0s-
C-4'128.0 - 130.0s-
C-5'126.0 - 128.0s-
C-6'131.0 - 133.0s-
OCF3120.0 - 122.0qJ(C-F) = ~257 Hz

s = singlet, q = quartet

Experimental Protocols

A generalized protocol for acquiring high-quality 1H and 13C NMR spectra is detailed below. Instrument-specific parameters may require optimization.

3.1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of this compound for 1H NMR, and 20-50 mg for 13C NMR, into a clean, dry vial.

  • Solvent Selection: Due to the carboxylic acid moiety, deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent. Alternatively, deuterated methanol (CD3OD) could be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently warm or vortex the vial to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Referencing: The residual solvent peak of DMSO-d6 (δ ≈ 2.50 ppm for 1H and δ ≈ 39.52 ppm for 13C) can be used as an internal standard for chemical shift referencing.

3.2. NMR Spectrometer Setup and Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Temperature: 298 K (25 °C)

1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 16-64 scans, depending on sample concentration.

  • Receiver Gain: Optimized automatically by the spectrometer.

13C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, as 13C has a low natural abundance.

  • Decoupling: Proton broadband decoupling.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for 1H, 1-2 Hz for 13C) and perform Fourier transformation.

  • Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value.

  • Integration: For 1H spectra, integrate the signals to determine the relative number of protons.

  • Peak Picking: Identify and list the chemical shifts of all significant peaks.

Experimental Workflow

The following diagram illustrates the standard workflow for NMR analysis, from initial sample handling to final data interpretation.

G Figure 2. General Workflow for NMR Spectroscopy A Sample Preparation (Weighing, Dissolution) B Transfer to NMR Tube A->B C Spectrometer Setup (Locking, Shimming, Tuning) B->C D Data Acquisition (1H, 13C, 2D Experiments) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Integration, J-coupling) E->F G Structure Elucidation / Verification F->G

Caption: A standard workflow for NMR-based structural analysis.

Disclaimer: The 1H and 13C NMR data presented in this document are predicted values and have not been experimentally verified. This information is intended for guidance and research planning purposes. Experimental results may vary.

Application Notes and Protocols: In Vitro Characterization of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-[2-(trifluoromethoxy)phenyl]nicotinic acid is a synthetic compound belonging to the nicotinic acid derivatives class. Nicotinic acid, also known as niacin or vitamin B3, and its analogues are recognized for their significant pharmacological effects, primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] Activation of GPR109A is associated with anti-inflammatory and lipid-lowering effects.[2][3][4] These properties make GPR109A a compelling target for therapeutic intervention in conditions such as dyslipidemia, atherosclerosis, and inflammatory diseases.[2][4]

These application notes provide a comprehensive set of in vitro experimental protocols to characterize the biological activity of this compound. The described assays are designed to assess its cytotoxicity, affinity for the GPR109A receptor, and its impact on downstream signaling pathways and inflammatory responses.

Mechanism of Action: GPR109A Signaling

Upon agonist binding, GPR109A couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1] This is the primary mechanism for the anti-lipolytic effects observed in adipocytes. Additionally, GPR109A activation can trigger β-arrestin-mediated signaling pathways, which are implicated in the flushing side effect of niacin but also contribute to its anti-inflammatory properties.[4] Key downstream effects of GPR109A activation include the modulation of inflammatory mediators and the activation of transcription factors such as Nrf2, which plays a role in the antioxidant response.[5]

GPR109A Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Compound 6-[2-(trifluoromethoxy)phenyl] nicotinic acid GPR109A GPR109A (HCA2) Compound->GPR109A Gi Gi/o GPR109A->Gi Activation beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP MAPK MAPK Pathway beta_arrestin->MAPK Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Anti_lipolytic Anti-lipolytic Effects PKA->Anti_lipolytic Inflammatory_Response Modulation of Inflammatory Response MAPK->Inflammatory_Response

Caption: Simplified GPR109A signaling cascade upon agonist binding.

Experimental Protocols

The following protocols outline key in vitro assays for the functional characterization of this compound.

Experimental_Workflow Start Start: 6-[2-(trifluoromethoxy)phenyl] nicotinic acid Cell_Viability 1. Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Receptor_Binding 2. Receptor Binding Assay (Radioligand Displacement) Cell_Viability->Receptor_Binding cAMP_Assay 3. cAMP Functional Assay (agonist/antagonist mode) Receptor_Binding->cAMP_Assay Cytokine_Analysis 4. Anti-inflammatory Assay (LPS-stimulated macrophages) cAMP_Assay->Cytokine_Analysis Western_Blot 5. Western Blot Analysis (p-AMPK, Nrf2) Cytokine_Analysis->Western_Blot Data_Analysis Data Analysis & Interpretation Western_Blot->Data_Analysis End End: Characterization Report Data_Analysis->End

References

Application Notes and Protocols for Cell-Based Assays of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-[2-(trifluoromethoxy)phenyl]nicotinic acid is a synthetic compound structurally related to nicotinic acid (niacin). Nicotinic acid and its derivatives are known to exert their biological effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] GPR109A is a therapeutic target for conditions such as dyslipidemia and inflammation.[1][3] This document provides detailed protocols for cell-based assays to characterize the pharmacological activity of this compound at the GPR109A receptor.

Upon agonist binding, GPR109A primarily couples to the Gi/o family of G-proteins.[1] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][4] Concurrently, GPR109A activation can also initiate a G-protein-independent signaling cascade by recruiting β-arrestin proteins.[1][5] This can lead to receptor internalization and downstream signaling events.[5][6] Assaying both the G-protein-dependent and β-arrestin pathways is crucial for a comprehensive understanding of the compound's mechanism of action and potential for biased agonism.

Data Presentation

The following tables summarize representative quantitative data that can be obtained from the described assays. These tables should be populated with experimentally derived values.

Table 1: G-Protein Signaling Potency and Efficacy

ParameterThis compoundReference Agonist (e.g., Nicotinic Acid)
cAMP Assay
EC50 (nM)Insert ValueInsert Value
Emax (% inhibition of Forskolin-stimulated cAMP)Insert ValueInsert Value
[³⁵S]GTPγS Binding Assay
EC50 (nM)Insert ValueInsert Value
Emax (% stimulation over basal)Insert ValueInsert Value

Table 2: β-Arrestin Recruitment Potency and Efficacy

ParameterThis compoundReference Agonist (e.g., GSK256073)
β-Arrestin Recruitment Assay
EC50 (nM)Insert ValueInsert Value
Emax (% of reference agonist)Insert Value100%

Signaling Pathways and Experimental Workflows

GPR109A Signaling Pathways

Activation of GPR109A by an agonist like this compound initiates two primary signaling cascades: the G-protein-mediated pathway and the β-arrestin-mediated pathway.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi/o GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits Agonist 6-[2-(trifluoromethoxy)phenyl] nicotinic acid Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Effects_Gi Downstream Cellular Effects PKA->Cellular_Effects_Gi Internalization Receptor Internalization Arrestin->Internalization Signaling_Arrestin Downstream Signaling (e.g., ERK) Arrestin->Signaling_Arrestin

GPR109A signaling upon agonist binding.

Experimental Workflow: cAMP Assay

The cAMP assay is a functional assay to determine the activation of Gi-coupled receptors like GPR109A. The workflow involves stimulating cells expressing GPR109A with the test compound and then measuring the resulting decrease in intracellular cAMP levels.

cAMP_Workflow cluster_workflow cAMP Assay Workflow A Seed GPR109A-expressing cells in a 384-well plate B Incubate overnight A->B D Add compound dilutions to cells and incubate B->D C Prepare serial dilutions of This compound C->D E Add Forskolin to stimulate Adenylyl Cyclase D->E F Lyse cells and add cAMP detection reagents E->F G Measure signal (e.g., luminescence) F->G H Data Analysis (EC50 determination) G->H

Workflow for the cAMP accumulation assay.

Experimental Workflow: β-Arrestin Recruitment Assay

The β-arrestin recruitment assay measures the interaction between GPR109A and β-arrestin upon agonist stimulation. Enzyme fragment complementation (EFC) is a common technology used for this assay.

Arrestin_Workflow cluster_workflow β-Arrestin Recruitment Assay Workflow A Seed GPR109A-PK and β-arrestin-EA co-expressing cells in a 384-well plate B Incubate overnight A->B D Add compound dilutions to cells B->D C Prepare serial dilutions of This compound C->D E Incubate to allow receptor binding and arrestin recruitment D->E F Add detection reagents E->F G Incubate to allow substrate conversion F->G H Measure chemiluminescent signal G->H I Data Analysis (EC50 determination) H->I

Workflow for the β-arrestin recruitment assay.

Experimental Protocols

cAMP Accumulation Assay

This protocol is designed to measure the inhibition of adenylyl cyclase activity through the GPR109A receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.

  • Assay buffer: HBSS with 20 mM HEPES and 1 mM IBMX, pH 7.4.

  • This compound.

  • Reference agonist (e.g., nicotinic acid).

  • Forskolin.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white, solid-bottom, tissue-culture treated plates.

Procedure:

  • Cell Plating:

    • Culture GPR109A-expressing cells to 80-90% confluency.

    • Harvest cells and resuspend in culture medium at a density of 200,000 cells/mL.

    • Dispense 20 µL of the cell suspension (4,000 cells) into each well of a 384-well plate.

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in assay buffer to create a concentration range (e.g., 100 µM to 1 pM). Also prepare dilutions for the reference agonist.

  • Assay Protocol:

    • Carefully remove the culture medium from the wells.

    • Add 20 µL of assay buffer to each well.

    • Add 5 µL of the compound dilutions (or vehicle control) to the appropriate wells.

    • Incubate for 30 minutes at 37°C.

    • Prepare a solution of forskolin in assay buffer at a concentration that will give a final EC₈₀ concentration in the wells.

    • Add 5 µL of the forskolin solution to all wells except the basal control wells.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Lyse the cells and detect intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of the forskolin-stimulated response for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

β-Arrestin Recruitment Assay

This protocol utilizes an enzyme fragment complementation (EFC) assay to quantify the recruitment of β-arrestin to GPR109A.[5]

Materials:

  • U2OS or HEK293 cells stably co-expressing GPR109A fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® cells).[5]

  • Cell culture medium (e.g., MEM) with 10% FBS, penicillin/streptomycin, and selection antibiotics.[5]

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • This compound.

  • Reference agonist (e.g., GSK256073).[5]

  • PathHunter® Detection Reagent Kit.[5]

  • 384-well white, solid-bottom, tissue-culture treated plates.[5]

Procedure:

  • Cell Plating:

    • Culture the GPR109A PathHunter® cells to 80-90% confluency.

    • Harvest the cells and resuspend in fresh, antibiotic-free culture medium to a final concentration of 200,000 cells/mL.[5]

    • Dispense 20 µL of the cell suspension (4,000 cells) into each well of a 384-well assay plate.[5]

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[5]

  • Compound Addition:

    • Prepare serial dilutions of this compound and the reference agonist in assay buffer.

    • Add 5 µL of the diluted compounds (or vehicle control) to the appropriate wells.

    • Incubate the plate for 90 minutes at 37°C.

  • Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's protocol.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Measurement:

    • Measure the chemiluminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control and the reference agonist response.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

Disclaimer

The information provided in this document is intended for research use only. The protocols are provided as a guideline and may require optimization for specific experimental conditions and cell lines.

References

Application Notes and Protocols for In Vivo Studies of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-[2-(trifluoromethoxy)phenyl]nicotinic acid is a synthetic compound belonging to the class of nicotinic acid derivatives. Based on its structural similarity to nicotinic acid (niacin), it is hypothesized to act as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2] GPR109A is a promising therapeutic target for a variety of conditions, including dyslipidemia, inflammation, and neurodegenerative diseases.[1][2][3] The activation of GPR109A by agonists like niacin has been shown to exert anti-inflammatory effects in various tissues.[1][4]

These application notes provide a comprehensive overview of the protocols and animal models relevant for the in vivo investigation of this compound, with a focus on its potential anti-inflammatory and neuroprotective properties.

Mechanism of Action: GPR109A Signaling

This compound is predicted to exert its biological effects through the activation of GPR109A. This receptor is primarily coupled to an inhibitory G-protein (Gi/o).[2][5] Upon agonist binding, GPR109A initiates two main signaling cascades:

  • Gi/o-Mediated Pathway: The activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can modulate the activity of various downstream effectors, contributing to the anti-inflammatory and metabolic effects of GPR109A agonists.[5][6]

  • β-Arrestin Pathway: Agonist binding can also lead to the recruitment of β-arrestin proteins to the receptor. This can result in receptor internalization and the activation of G protein-independent signaling pathways, such as the ERK1/2 MAP kinase pathway.[1][5]

GPR109A_Signaling_Pathway Agonist Agonist GPR109A GPR109A Agonist->GPR109A Binds G_protein G_protein GPR109A->G_protein Activates Beta_Arrestin Beta_Arrestin GPR109A->Beta_Arrestin Recruits AC AC G_protein->AC Inhibits ERK ERK Beta_Arrestin->ERK Leads to cAMP cAMP AC->cAMP Leads to Anti_inflammatory Anti_inflammatory cAMP->Anti_inflammatory ERK->Anti_inflammatory

Pharmacokinetic Considerations

The pharmacokinetic profile of this compound is expected to be influenced by the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity, potentially leading to improved oral bioavailability and brain penetration compared to nicotinic acid.[7] However, it is important to note that nicotinic acid itself exhibits dose-dependent and capacity-limited elimination in rats, primarily through glycine conjugation.[8][9]

Table 1: Representative Pharmacokinetic Parameters of Nicotinic Acid in Rats (Intravenous Administration)
Dose (mg/kg)Total Plasma Clearance (ml/min/kg)Volume of Distribution at Steady State (Vdss) (L/kg)
275.3 ± 10.10.59 ± 0.08
558.6 ± 7.50.61 ± 0.07
1535.2 ± 5.90.63 ± 0.09
4515.8 ± 3.20.65 ± 0.11
Data adapted from Tsai, 1988.[8] Values are presented as mean ± SD.

Animal Models for In Vivo Efficacy Studies

Based on the known functions of GPR109A, animal models of intestinal inflammation and neuroinflammation are highly relevant for evaluating the therapeutic potential of this compound.

Murine Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

This is a widely used and reproducible model of inflammatory bowel disease that mimics features of ulcerative colitis.

Protocol:

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis: Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days.

  • Test Compound Administration: this compound can be administered orally (e.g., by gavage) or intraperitoneally once or twice daily, starting from the first day of DSS administration. Dosing should be determined based on preliminary toxicity and pharmacokinetic studies. A starting dose range of 10-100 mg/kg can be considered, based on studies with other GPR109A agonists.[10]

  • Monitoring:

    • Daily monitoring of body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).

    • At the end of the study (day 7-10), collect colon tissue for measurement of colon length, histological analysis (H&E staining), and myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in colon tissue homogenates or serum by ELISA.

Table 2: Expected Quantitative Outcomes in a DSS-Induced Colitis Model with an Effective GPR109A Agonist
GroupBody Weight Change (%)Colon Length (cm)Disease Activity Index (DAI)
Control+5 to +108.0 - 9.00
DSS + Vehicle-15 to -255.0 - 6.08 - 12
DSS + Test Compound-5 to -106.5 - 7.53 - 6
Data are representative and may vary based on experimental conditions.[10]

DSS_Colitis_Workflow start Day 0: Start DSS in Drinking Water treatment Daily Administration of Test Compound or Vehicle start->treatment monitoring Daily Monitoring (Weight, DAI) treatment->monitoring end Day 7-10: Euthanasia and Tissue Collection monitoring->end analysis Analysis (Colon Length, Histology, MPO, Cytokines) end->analysis

Murine Model of Lipopolysaccharide (LPS)-Induced Neuroinflammation

This model is used to study the acute inflammatory response in the central nervous system.

Protocol:

  • Animal Model: C57BL/6 mice or Wistar rats.

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (0.5-5 mg/kg).

  • Test Compound Administration: this compound can be administered orally or i.p. prior to (e.g., 30-60 minutes) the LPS challenge.

  • Monitoring:

    • At various time points after LPS injection (e.g., 2, 6, 24 hours), collect brain tissue (hippocampus, cortex) and serum.

    • Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in brain homogenates and serum by ELISA.

    • Perform immunohistochemistry on brain sections to assess microglial and astrocyte activation (e.g., staining for Iba1 and GFAP).

    • Behavioral tests (e.g., open field, elevated plus maze) can be conducted to assess sickness behavior.

Table 3: Expected Quantitative Outcomes in an LPS-Induced Neuroinflammation Model with a Neuroprotective Agent
GroupBrain TNF-α (pg/mg protein)Brain IL-6 (pg/mg protein)
Control< 50< 50
LPS + Vehicle500 - 1000800 - 1500
LPS + Test Compound200 - 400300 - 600
Data are representative and may vary based on experimental conditions.

LPS_Neuroinflammation_Workflow start Pre-treatment with Test Compound or Vehicle lps LPS Injection (i.p.) start->lps timepoints Tissue Collection at 2, 6, 24 hours lps->timepoints behavior Behavioral Assessment lps->behavior analysis Biochemical and Histological Analysis timepoints->analysis end Data Interpretation analysis->end behavior->end

Concluding Remarks

The provided protocols and application notes offer a foundational framework for the in vivo characterization of this compound. It is crucial to perform preliminary dose-ranging and toxicity studies to establish a safe and effective dose for this novel compound. The inclusion of GPR109A knockout mice in these studies would provide definitive evidence for the on-target effects of this compound. The unique chemical properties imparted by the trifluoromethoxy group may offer an improved therapeutic profile over existing nicotinic acid derivatives, warranting thorough investigation in relevant preclinical models.

References

Application Notes and Protocols for 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

6-[2-(trifluoromethoxy)phenyl]nicotinic acid is a research chemical belonging to the class of nicotinic acid derivatives. Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin that plays a crucial role in various metabolic pathways.[1][2][3][4][5] The introduction of a 2-(trifluoromethoxy)phenyl group at the 6-position of the pyridine ring is expected to significantly modify the physicochemical and pharmacological properties of the parent nicotinic acid molecule. The trifluoromethoxy group can enhance lipophilicity, metabolic stability, and bioavailability of molecules, making this compound a subject of interest for drug discovery and medicinal chemistry research.[6]

These application notes provide an overview of the potential research applications and suggested experimental protocols for this compound, based on the known biological activities of nicotinic acid and its fluorinated analogs.

Chemical and Physical Properties

PropertyValue (for 6-(Trifluoromethyl)nicotinic acid)Reference
Molecular FormulaC7H4F3NO2[6][7]
Molecular Weight191.11 g/mol [7]
AppearanceWhite to off-white solid[6]
Melting Point193-197 °C[6][8]
Boiling Point~259.3 °C[6][8]
Density1.484 g/cm³[6][8]

Potential Research Applications

Based on the known functions of nicotinic acid and its derivatives, this compound may be investigated for the following applications:

  • Lipid Metabolism Studies: Nicotinic acid is a well-established lipid-lowering agent that can increase high-density lipoprotein (HDL) cholesterol and decrease low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a).[1][3][9][10][11] This compound could be explored for its effects on lipid profiles in various in vitro and in vivo models.

  • GPR109A Receptor Agonism: Nicotinic acid exerts some of its effects through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[10] The novel derivative could be a potent and selective agonist or antagonist of this receptor, potentially with a modified side-effect profile (e.g., reduced flushing).

  • Anti-inflammatory Effects: Nicotinic acid has demonstrated anti-inflammatory properties. This derivative could be investigated for its potential to modulate inflammatory pathways.

  • Cardiovascular Disease Research: Due to its potential effects on lipid metabolism and inflammation, this compound could be a tool for studying the progression of atherosclerosis and other cardiovascular diseases.[10]

  • Neuroprotection: Emerging research suggests a role for nicotinic acid in neuroprotection. The blood-brain barrier permeability and efficacy of this derivative could be explored in models of neurological disorders.

  • Fibrosis Research: Studies have shown that nicotinic acid can prevent experimental liver fibrosis.[12] This compound could be investigated for its anti-fibrotic potential in various organ systems.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound. Researchers should optimize these protocols for their specific experimental setup.

In Vitro GPR109A Receptor Activation Assay

This protocol describes a method to determine the potency and efficacy of the compound in activating the GPR109A receptor.

Workflow for GPR109A Activation Assay

GPR109A_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Signal Detection cluster_analysis Data Analysis Cell_Culture Culture CHO-K1 cells stably expressing GPR109A Harvesting Harvest and seed cells into 96-well plates Cell_Culture->Harvesting Incubation Add compound to cells and incubate Harvesting->Incubation Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Incubation Assay_Reagent Add cAMP detection reagent Incubation->Assay_Reagent Measurement Measure signal (e.g., luminescence) Assay_Reagent->Measurement Data_Plot Plot dose-response curve Measurement->Data_Plot EC50_Calc Calculate EC50 value Data_Plot->EC50_Calc

Caption: Workflow for determining GPR109A receptor activation.

Materials:

  • CHO-K1 cells stably expressing human GPR109A

  • Cell culture medium (e.g., F-12K Medium with 10% FBS)

  • 96-well white, clear-bottom assay plates

  • This compound

  • cAMP detection kit (e.g., cAMP-Glo™ Assay)

  • Forskolin

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed GPR109A-expressing CHO-K1 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Treatment: Remove the culture medium and add assay buffer containing the test compound and a sub-maximal concentration of forskolin (to stimulate cAMP production). Incubate for 15-30 minutes at room temperature.

  • cAMP Detection: Follow the manufacturer's protocol for the cAMP detection kit. This typically involves adding a lysis buffer and a kinase-containing reagent, followed by a luciferase substrate.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: The decrease in luminescence is proportional to the amount of cAMP produced, indicating GPR109A activation (as GPR109A is a Gi-coupled receptor that inhibits adenylyl cyclase). Plot the data as a dose-response curve and calculate the EC50 value.

In Vitro Adipocyte Lipolysis Assay

This protocol assesses the compound's ability to inhibit lipolysis in adipocytes.

Materials:

  • Differentiated 3T3-L1 adipocytes

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer with 2% BSA)

  • This compound

  • Isoproterenol (or other lipolytic agent)

  • Glycerol assay kit

Procedure:

  • Cell Preparation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 24-well plates.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate with various concentrations of the test compound for 30 minutes.

  • Lipolysis Induction: Add isoproterenol to induce lipolysis and incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant (assay medium).

  • Glycerol Measurement: Measure the glycerol content in the supernatant using a commercially available glycerol assay kit.

  • Data Analysis: A decrease in glycerol release in the presence of the test compound indicates inhibition of lipolysis. Calculate the IC50 value.

Western Blot for Signaling Pathway Analysis

This protocol can be used to investigate the effect of the compound on downstream signaling pathways, such as the PI3K/Akt pathway, which is known to be activated by nicotinic acid.[13]

Materials:

  • Relevant cell line (e.g., A431 cells)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency and serum-starve overnight. Treat cells with the test compound for various time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to total protein levels.

Signaling Pathways

Nicotinic acid is known to activate the PI3K/Akt signaling cascade through the HCA2 (GPR109A) receptor. This involves G-protein-dependent transactivation of receptor tyrosine kinases like EGFR.[13]

Hypothesized Signaling Pathway for this compound

Nicotinic_Acid_Signaling cluster_membrane Plasma Membrane Compound 6-[2-(trifluoromethoxy)phenyl] nicotinic acid HCA2 HCA2 (GPR109A) Receptor Compound->HCA2 Activation Gi Gi HCA2->Gi Activates G_beta_gamma Gβγ Gi->G_beta_gamma Dissociates to PKC PKC G_beta_gamma->PKC EGFR EGFR PKC->EGFR Transactivation PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Phosphorylates Cellular_Response Cellular Response (e.g., anti-apoptosis, cell survival) Akt->Cellular_Response Leads to

Caption: Potential PI3K/Akt signaling pathway activation.

Disclaimer

The information provided in these application notes is intended for research purposes only. The potential applications and protocols are based on the known activities of structurally related compounds and have not been experimentally validated for this compound. Researchers are advised to conduct their own validation studies and to handle this chemical with appropriate safety precautions.

References

Application Notes and Protocols for Trifluoromethoxy-Substituted Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry. The incorporation of fluorine-containing substituents, such as trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, can significantly enhance the therapeutic potential of parent molecules. These groups are known to improve metabolic stability, increase lipophilicity, and modulate the binding affinity to biological targets.[1][2] Consequently, nicotinic acid derivatives bearing these moieties are valuable intermediates in the development of novel pharmaceuticals and agrochemicals.[1][3][4]

Potential Therapeutic Applications

The applications of trifluoromethyl and trifluoromethoxy nicotinic acid analogs span various fields, from pharmaceuticals to agrochemicals, owing to the unique properties imparted by the fluorine-containing groups.

  • Pharmaceutical Development: These compounds serve as crucial building blocks for a range of drug candidates. The trifluoromethyl group, for instance, is a key component in molecules targeting neurological disorders, inflammatory diseases, and various cancers.[1] 5-(Trifluoromethyl)pyridine-2-carboxylic acid is a known intermediate in the synthesis of β-secretase (BACE) inhibitors, which are investigated for Alzheimer's disease.[5] Furthermore, derivatives of nicotinic acid have shown potential as anti-inflammatory[6] and antibacterial agents.[7]

  • Agrochemicals: Trifluoromethyl-substituted pyridines are integral to many modern agrochemicals, including herbicides, fungicides, and insecticides.[4][8] For example, 4-(trifluoromethyl)nicotinic acid is a key intermediate in the synthesis of the insecticide flonicamid.[4] The trifluoromethyl group enhances the stability and efficacy of these agricultural products.[9]

  • Research and Synthesis: These molecules are versatile intermediates in organic synthesis. The carboxylic acid group can be readily converted into amides, esters, or alcohols, while the pyridine ring allows for various functionalization reactions.[10] This versatility makes them valuable for creating diverse chemical libraries for drug discovery.

Quantitative Data on Related Compounds

Quantitative data for direct analogues of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid is scarce in the provided search results. However, data for some nicotinic acid derivatives and compounds with trifluoromethyl groups highlight their biological potency.

Compound Class/NameTarget/AssayActivity/MeasurementReference Compound
Acylhydrazones of Nicotinic Acid (Compound 13 )Staphylococcus epidermidis ATCC 12228MIC = 1.95 µg/mL-
Acylhydrazones of Nicotinic Acid (Compound 13 )Staphylococcus aureus ATCC 43300 (MRSA)MIC = 7.81 µg/mL-
Nicotinic Acid-derived compounds (4d, 4f, 4g, 4h, 5b )Nitrite Inhibition in RAW 264.7 cellsPotent activityIbuprofen
Atogepant (contains a trifluoromethyl group)CGRP ReceptorIC50 ≈ 0.03 nM-
Atogepant (contains a trifluoromethyl group)AMY1 ReceptorIC50 ≈ 2.40 nM-

Note: The above table summarizes data from related but not identical compounds to the one requested.[2][6][7]

Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)nicotinic Acid

This protocol is based on the hydrogenation of 2-chloro-6-(trifluoromethyl)nicotinic acid.[11]

Materials:

  • 2-chloro-6-(trifluoromethyl)nicotinic acid

  • Methanol

  • Triethylamine

  • 5% Palladium on Carbon (Pd/C)

  • Nitrogen gas

  • Hydrogen gas

  • Water

  • Concentrated Hydrochloric Acid

  • Four-necked flask, stirrer, thermometer, ice water bath, filtration apparatus.

Procedure:

  • Charge a 200 ml four-necked flask with 10 g (0.044 mol) of 2-chloro-6-(trifluoromethyl)nicotinic acid and 50 ml of methanol.

  • Stir the mixture and cool it in an ice water bath.

  • Add 9.0 g (0.088 mol) of triethylamine dropwise to the cooled mixture.

  • Replace the atmosphere in the flask with nitrogen gas.

  • Introduce 1.0 g of 5% Pd/C catalyst into the flask.

  • Replace the nitrogen atmosphere with hydrogen gas, and maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress using liquid chromatography to confirm the consumption of the starting material.

  • Once the reaction is complete, evaporate the methanol under reduced pressure.

  • Dissolve the residue in 100 ml of water.

  • Cool the aqueous solution to approximately 15°C.

  • Add 9.3 g (0.089 mol) of concentrated hydrochloric acid dropwise to precipitate the product.

  • Age the resulting slurry for about one hour at the same temperature.

  • Filter the precipitate and wash the cake with 25 ml of cold water.

  • Dry the product in an oven at 50°C to obtain 6-(trifluoromethyl)nicotinic acid as an off-white powder.

Protocol 2: General Procedure for Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains, as would be relevant for novel nicotinic acid derivatives.[7]

Materials:

  • Test compound (e.g., a novel trifluoromethoxy-substituted nicotinic acid)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • DMSO (for dissolving the compound)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of desired concentrations.

  • Add the bacterial inoculum to each well containing the diluted compound.

  • Include a positive control (bacteria with a standard antibiotic) and a negative control (broth only) on each plate. Also, include a control for the solvent (DMSO) to ensure it has no antibacterial effect at the concentrations used.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Visualizations

Synthesis_Workflow start Starting Material (e.g., 2-chloro-6-(trifluoromethyl) nicotinic acid) reaction_step1 Dissolution in Solvent (Methanol) start->reaction_step1 reaction_step2 Addition of Base (Triethylamine) reaction_step1->reaction_step2 reaction_step3 Catalytic Hydrogenation (Pd/C, H2 gas) reaction_step2->reaction_step3 workup Work-up (Solvent Evaporation, Water Addition) reaction_step3->workup precipitation Precipitation (Acidification with HCl) workup->precipitation isolation Isolation & Purification (Filtration, Washing, Drying) precipitation->isolation product Final Product (6-(Trifluoromethyl) nicotinic Acid) isolation->product

Caption: Synthetic workflow for 6-(Trifluoromethyl)nicotinic acid.

Biological_Screening_Workflow compound Test Compound (Trifluoro-substituted Nicotinic Acid) in_vitro In Vitro Assays compound->in_vitro antimicrobial Antimicrobial Screening (e.g., MIC Assay) in_vitro->antimicrobial anti_inflammatory Anti-inflammatory Assay (e.g., Nitrite Inhibition) in_vitro->anti_inflammatory enzyme_inhibition Enzyme Inhibition (e.g., BACE, COX) in_vitro->enzyme_inhibition hit_identification Hit Identification antimicrobial->hit_identification anti_inflammatory->hit_identification enzyme_inhibition->hit_identification lead_optimization Lead Optimization (SAR Studies) hit_identification->lead_optimization Active in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo preclinical Preclinical Candidate in_vivo->preclinical

Caption: Workflow for biological screening of novel nicotinic acid derivatives.

SAR_Logic core Nicotinic Acid Scaffold properties Enhanced Properties core->properties Provides core structure substituent Fluorine-Containing Group (-CF3 or -OCF3) substituent->properties Modulates metabolic_stability Metabolic Stability properties->metabolic_stability lipophilicity Lipophilicity properties->lipophilicity binding_affinity Binding Affinity properties->binding_affinity bioavailability Bioavailability properties->bioavailability

Caption: Key structure-activity relationship concepts for fluorinated nicotinic acids.

References

Application Notes and Protocols for Studying G-Protein Coupled Receptors with 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing 6-[2-(trifluoromethoxy)phenyl]nicotinic acid, a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). GPR109A is a Gi/Go-coupled receptor that has garnered significant interest as a therapeutic target for dyslipidemia and for its anti-inflammatory properties.[1][2][3][4][5] This document outlines the key signaling pathways, presents representative quantitative data for GPR109A agonists, and offers detailed protocols for in vitro characterization.

GPR109A is primarily expressed in adipocytes and immune cells such as macrophages, neutrophils, and Langerhans cells.[1][2][4][6] Its activation in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and consequently, a reduction in the release of free fatty acids (FFAs).[2][7] In immune cells, GPR109A activation can modulate inflammatory responses, highlighting its pleiotropic effects.[2][8][9][10][11]

Recent research has also pointed towards alternative signaling pathways for GPR109A, including β-arrestin-mediated signaling, which can be independent of the G-protein pathway.[2][3] Understanding the full signaling profile of a novel agonist like this compound is crucial for predicting its therapeutic efficacy and potential side effects.

Quantitative Data Summary

The following tables summarize key quantitative data for well-characterized GPR109A agonists, providing a benchmark for the evaluation of novel compounds like this compound.

Table 1: In Vitro Potency of GPR109A Agonists

CompoundAssay TypeCell Line/TissueEC₅₀Reference
Nicotinic AcidGTPγS BindingRat Adipocyte Membranes~1 µM[12]
Nicotinic AcidcAMP InhibitionHEK-293 expressing GPR109ANot Specified[7]
ButyrateReceptor ActivationColon Cells~1.6 mM[13]
MK-1903GPR109a AgonistNot SpecifiedPotent[1][14]

Table 2: Functional Activity of GPR109A Agonists

CompoundFunctional AssaySystemEffectReference
Nicotinic AcidFree Fatty Acid (FFA) ReductionHumansTransient reduction[15]
MK-1903Free Fatty Acid (FFA) ReductionHumansRobust decrease[1][14][15]
Nicotinic AcidAtherosclerosis ProgressionMouse ModelInhibition[8]
Nicotinic AcidColonic InflammationMouse ModelSuppression[9][10][11]

Signaling Pathways

Activation of GPR109A by an agonist such as this compound can initiate two primary signaling cascades: the canonical G-protein dependent pathway and a non-canonical β-arrestin dependent pathway.

G-Protein Dependent Signaling

G_Protein_Signaling cluster_membrane Plasma Membrane Agonist This compound GPR109A GPR109A Agonist->GPR109A Binds to Gi_protein Gi/o Protein (α, β, γ subunits) GPR109A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Promotes

Caption: G-protein dependent signaling pathway of GPR109A in adipocytes.

β-Arrestin Dependent Signaling

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist This compound GPR109A_P Phosphorylated GPR109A Agonist->GPR109A_P Binds & Induces Phosphorylation by GRK2 Beta_Arrestin β-Arrestin 3 GPR109A_P->Beta_Arrestin Recruits GRK GRK2 GRK->GPR109A_P ERK12 ERK1/2 Beta_Arrestin->ERK12 Activates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Downstream Downstream Signaling (e.g., Flushing) ERK12->Downstream

Caption: β-Arrestin dependent signaling pathway of GPR109A.

Experimental Protocols

The following protocols are designed to characterize the interaction of this compound with GPR109A.

Experimental Workflow

Experimental_Workflow start Start: Characterization of This compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay g_protein_assays G-Protein Activation Assays binding_assay->g_protein_assays beta_arrestin_assay β-Arrestin Recruitment Assay (Assess biased agonism) binding_assay->beta_arrestin_assay gtps_binding [³⁵S]GTPγS Binding Assay (Measure Potency & Efficacy) g_protein_assays->gtps_binding camp_assay cAMP Accumulation Assay (Functional consequence of Gi activation) g_protein_assays->camp_assay functional_assays Cell-Based Functional Assays g_protein_assays->functional_assays beta_arrestin_assay->functional_assays lipolysis_assay Adipocyte Lipolysis Assay (Measure FFA release) functional_assays->lipolysis_assay cytokine_assay Macrophage Cytokine Release Assay (Assess anti-inflammatory effects) functional_assays->cytokine_assay end End: Pharmacological Profile lipolysis_assay->end cytokine_assay->end

Caption: Workflow for the pharmacological characterization of a novel GPR109A agonist.

Protocol 1: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins by the receptor in response to an agonist.

Materials:

  • Membranes from cells expressing GPR109A (e.g., rat adipocytes or a recombinant cell line).[12]

  • [³⁵S]GTPγS.

  • GDP.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • This compound and other reference agonists.

  • Scintillation vials and fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add in order: assay buffer, GDP (to a final concentration of 10 µM), cell membranes (10-20 µg protein/well), and the test compound dilutions.

  • Initiate the reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1 nM).

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.

  • Plot the specific binding (total binding minus non-specific binding, determined in the presence of excess unlabeled GTPγS) against the log concentration of the agonist to determine EC₅₀ and maximal stimulation.

Protocol 2: cAMP Accumulation Assay

This assay measures the functional consequence of GPR109A-mediated inhibition of adenylyl cyclase.

Materials:

  • HEK-293 cells stably expressing GPR109A.

  • Forskolin.

  • IBMX (a phosphodiesterase inhibitor).

  • This compound.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the GPR109A-expressing cells in a 96-well plate and grow to confluence.

  • Wash the cells with serum-free medium and pre-incubate with IBMX (e.g., 500 µM) for 15 minutes at 37°C.

  • Add serial dilutions of this compound to the wells and incubate for 15 minutes.

  • Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production and incubate for a further 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist to determine the IC₅₀.

Protocol 3: β-Arrestin Recruitment Assay

This assay is used to determine if the agonist induces β-arrestin recruitment to the receptor, a key step in β-arrestin-mediated signaling and receptor internalization.

Materials:

  • Cells co-expressing GPR109A fused to a tag (e.g., EGFP) and β-arrestin fused to a complementary tag (e.g., a luciferase fragment).

  • This compound.

  • Assay-specific substrate (e.g., coelenterazine).

  • Luminometer.

Procedure:

  • Seed the engineered cells in a white, clear-bottom 96-well plate.

  • Prepare serial dilutions of this compound.

  • Add the compound dilutions to the cells.

  • Incubate for a specified time (e.g., 60-90 minutes) at 37°C.

  • Add the detection reagents, including the substrate for the reporter enzyme.

  • Measure the luminescence signal, which is proportional to the extent of β-arrestin recruitment.

  • Plot the luminescence signal against the log concentration of the agonist to determine the EC₅₀ for β-arrestin recruitment.

Conclusion

The provided application notes and protocols offer a robust framework for the in-depth characterization of this compound as a GPR109A agonist. By systematically evaluating its binding affinity, G-protein activation, and β-arrestin recruitment, researchers can build a comprehensive pharmacological profile of this novel compound. The functional assays will further elucidate its potential therapeutic effects in relevant cellular contexts. This structured approach is essential for advancing our understanding of GPR109A signaling and for the development of new therapeutics targeting this important receptor.

References

Application Notes and Protocols: Formulation of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-[2-(trifluoromethoxy)phenyl]nicotinic acid is a synthetic derivative of nicotinic acid. As a novel small molecule, its physicochemical and biological properties are not extensively characterized in public literature. Due to the presence of the trifluoromethoxy-phenyl group, the compound is anticipated to have low aqueous solubility, posing a challenge for its formulation in biological assays. This document provides a comprehensive guide to developing suitable formulations for both in vitro and in vivo studies. It includes detailed protocols for solubility assessment, preparation of stock solutions, and various formulation strategies. Furthermore, based on the structural similarity to nicotinic acid, this document outlines hypothetical biological assays and signaling pathways that could be relevant for characterizing the compound's mechanism of action. All quantitative data is presented in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.

Physicochemical Properties and Formulation Challenges

Table 1: Physicochemical Properties of this compound (Hypothetical Data)

PropertyValueMethod
Molecular Weight283.20 g/mol Calculated
pKa3.0 ± 0.1Predicted[1]
LogP3.5 ± 0.5Predicted
Aqueous Solubility< 0.1 µg/mLExperimental (e.g., Shake-flask method)
Melting Point190-195 °CExperimental (e.g., DSC)

The predicted low aqueous solubility is a significant challenge for biological assays, as it can lead to poor compound exposure and unreliable results.[2][3][4][5][6] Therefore, a systematic approach to formulation development is crucial.

Experimental Protocols

Protocol for Stock Solution Preparation

A concentrated stock solution is the starting point for most biological experiments.[7][8][9][10]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Accurately weigh a precise amount of this compound powder.

  • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Carefully transfer the weighed compound into a sterile amber vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial securely and vortex until the solid is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term stability.

G cluster_workflow Stock Solution Preparation Workflow weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C / -80°C aliquot->store

Workflow for stock solution preparation.
Protocol for Solubility Assessment in Various Solvents

To develop a suitable formulation, it is essential to determine the compound's solubility in a range of pharmaceutically acceptable solvents.[2][11]

Materials:

  • This compound powder

  • A panel of solvents (e.g., DMSO, Ethanol, PEG400, Propylene Glycol, Tween 80, Saline)

  • Microcentrifuge tubes

  • Rotator or shaker

  • HPLC-UV or other suitable analytical method

Procedure:

  • Weigh a small, known amount of the compound (e.g., 1-5 mg) into a series of microcentrifuge tubes.

  • Add a measured volume of each solvent to the tubes to create a suspension.

  • Vortex the tubes vigorously for 1-2 minutes.

  • Place the tubes on a rotator at room temperature for 24 hours to reach equilibrium.

  • After 24 hours, centrifuge the tubes to pellet any undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method like HPLC-UV.

Table 2: Solubility of this compound in Common Solvents (Hypothetical Data)

SolventSolubility (mg/mL)
Water< 0.001
PBS (pH 7.4)< 0.001
DMSO> 50
Ethanol5-10
PEG40020-30
Propylene Glycol10-15
Tween 80> 50
Formulation Protocols for Biological Assays

Based on the solubility data, different formulations can be prepared.

For cell-based assays, the final concentration of organic solvents should be kept low (typically <0.5%) to avoid cytotoxicity.

Procedure:

  • Prepare a concentrated stock solution in DMSO (e.g., 10 mM).

  • Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.

For animal studies, the formulation will depend on the route of administration (e.g., oral, intravenous, intraperitoneal).[2][11]

Example Formulation (for oral administration): 10% DMSO, 40% PEG400, 50% Saline

Procedure:

  • Dissolve the required amount of this compound in DMSO.

  • Add PEG400 to the DMSO solution and mix well.

  • Slowly add saline to the mixture with continuous stirring to reach the final desired volume and concentration.

Proposed Biological Assays and Signaling Pathways

Given its structural similarity to nicotinic acid, this compound may interact with nicotinic acid receptors or related pathways.[12][13][14][15][16]

G-Protein Coupled Receptor (GPCR) Activation Assay

Nicotinic acid is an agonist for the G-protein coupled receptor HCA2 (GPR109A).[14] An assay to measure the activation of this receptor would be a primary screening tool.

Table 3: HCA2 Receptor Activation Assay (Hypothetical Data)

CompoundEC50 (nM)
Nicotinic Acid (Control)150
This compound75
Downstream Signaling Pathway Analysis

Activation of HCA2 by nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[17] It can also activate other signaling pathways like the PI3K/Akt pathway.[18]

G cluster_pathway Hypothetical Signaling Pathway compound This compound receptor HCA2 (GPR109A) compound->receptor gi Gi receptor->gi pi3k PI3K receptor->pi3k ac Adenylyl Cyclase gi->ac camp cAMP ac->camp response Biological Response (e.g., anti-lipolysis, anti-inflammatory effects) camp->response akt Akt pi3k->akt akt->response

Hypothetical signaling pathway for the compound.

Table 4: Effect on Downstream Signaling (Hypothetical Data)

AssayMetricResult with Compound
cAMP AssayIC50 (nM)120
Akt Phosphorylation (Western Blot)Fold Change vs. Control3.5

Conclusion

The formulation of poorly soluble compounds like this compound is a critical step for obtaining reliable data in biological assays. A systematic approach involving solubility assessment and the selection of appropriate excipients is necessary. Based on its chemical structure, this compound is hypothesized to act as a modulator of nicotinic acid-related signaling pathways. The protocols and hypothetical data presented here provide a framework for the initial characterization of this and other novel small molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. The primary synthetic route focused on is the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on improving the reaction yield and purity of the final product.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive Catalyst The active catalytic species in Suzuki coupling is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ. Inefficient reduction can lead to low yields. Solution: 1. Use a fresh batch of palladium catalyst. 2. Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄ or a more advanced precatalyst like a Buchwald palladacycle. 3. Ensure proper degassing of the reaction mixture to prevent oxidation of the Pd(0) species.
Poor Quality of Boronic Acid Boronic acids can degrade through protodeboronation, especially if they are electron-deficient or sterically hindered.[1] Solution: 1. Use fresh, high-purity (2-(trifluoromethoxy)phenyl)boronic acid. 2. To minimize protodeboronation, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
Incorrect Base Selection The choice and strength of the base are critical for the transmetalation step. An inappropriate base can lead to low conversion or side reactions. Solution: 1. Screen a variety of bases. For nicotinic acid derivatives, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. 2. The amount of base is also crucial; typically 2-3 equivalents are used.
Suboptimal Solvent and Temperature The solvent system and reaction temperature significantly impact catalyst solubility, reagent stability, and reaction rate. Solution: 1. Common solvents for Suzuki couplings include dioxane, THF, toluene, and DMF, often with water as a co-solvent. 2. Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote side reactions like protodeboronation. A typical starting point is 80-100 °C.

Problem 2: Formation of Significant Side Products

Side Product Potential Cause Mitigation Strategy
Protodeboronation Product The boronic acid reacts with a proton source (e.g., water) to form the corresponding arene (1-(trifluoromethoxy)benzene). This is a common side reaction in Suzuki couplings.[1]1. Use anhydrous solvents and reagents. 2. Employ a milder base (e.g., K₃PO₄ instead of NaOH). 3. Use a higher catalyst loading to accelerate the desired coupling reaction over the side reaction. 4. Consider using a boronate ester instead of the boronic acid.
Homocoupling of Boronic Acid Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.1. Thoroughly degas the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. 2. Maintain an inert atmosphere throughout the reaction.
Hydrolysis of the Trifluoromethoxy Group While generally stable, the trifluoromethoxy group can be sensitive to harsh basic conditions, potentially leading to hydrolysis.1. Use a milder base (e.g., K₂CO₃ or KF). 2. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material, 6-chloro- or 6-bromonicotinic acid?

A1: The reactivity of the halide in the Suzuki-Miyaura coupling generally follows the trend I > Br > Cl. Therefore, 6-bromonicotinic acid will likely be more reactive than 6-chloronicotinic acid and may allow for milder reaction conditions. However, 6-chloronicotinic acid is often more readily available and less expensive. If using 6-chloronicotinic acid, more forcing conditions (higher temperature, more active catalyst) may be required.

Q2: How can I effectively purify the final product, this compound?

A2: Purification of nicotinic acid derivatives can often be achieved through recrystallization. After the reaction, the mixture is typically acidified to precipitate the carboxylic acid product. The crude product can then be recrystallized from a suitable solvent system, such as ethanol/water or acetic acid/water. If impurities are persistent, column chromatography on silica gel may be necessary, often using a mobile phase containing a small amount of acetic acid to ensure the carboxylic acid remains protonated and elutes properly.

Q3: Can I protect the carboxylic acid group during the Suzuki coupling?

A3: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy. This can improve the solubility of the starting material in organic solvents and may prevent potential side reactions involving the acidic proton. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. However, it's important to choose a base for the Suzuki coupling that does not also hydrolyze the ester. Milder bases like K₂CO₃ are often suitable for this purpose.

Q4: What are the key parameters to screen when optimizing the reaction yield?

A4: A systematic optimization should focus on the following parameters:

  • Palladium Catalyst and Ligand: Different palladium sources and phosphine ligands can have a significant impact on yield.

  • Base: The type and amount of base are critical.

  • Solvent: The choice of solvent can influence reaction rate and solubility.

  • Temperature: Finding the optimal temperature is a balance between reaction rate and prevention of side reactions.

  • Stoichiometry: The ratio of the boronic acid to the halide can be adjusted (typically a slight excess of the boronic acid is used).

Quantitative Data Summary

The following tables summarize typical conditions and yields for Suzuki-Miyaura couplings of related 6-halopyridine derivatives. This data can serve as a starting point for the optimization of the this compound synthesis.

Table 1: Effect of Palladium Catalyst on Yield

Catalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10085
Pd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane/H₂O9092
Pd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O8578
PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8088

Yields are representative for the coupling of a 6-halonicotinic acid derivative with a substituted phenylboronic acid and may vary for the specific target molecule.

Table 2: Effect of Base on Yield

Base (equiv.)CatalystLigandSolventTemp (°C)Yield (%)
K₃PO₄ (2.5)Pd₂(dba)₃XPhosDioxane/H₂O9092
K₂CO₃ (3.0)Pd₂(dba)₃XPhosDioxane/H₂O9088
Cs₂CO₃ (2.0)Pd₂(dba)₃XPhosDioxane/H₂O9090
Na₂CO₃ (3.0)Pd₂(dba)₃XPhosDioxane/H₂O9081

Yields are representative and demonstrate the trend of different bases in similar Suzuki coupling reactions.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 6-Chloronicotinic Acid with (2-(trifluoromethoxy)phenyl)boronic Acid

  • Reagent Preparation: In a reaction vessel, combine 6-chloronicotinic acid (1.0 equiv.), (2-(trifluoromethoxy)phenyl)boronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 2.5 equiv.).

  • Solvent Addition and Degassing: Add the solvent system (e.g., dioxane/water 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., XPhos, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with water and wash with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities.

  • Purification: Acidify the aqueous layer with HCl (e.g., 1M) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reaction Conditions A 6-Chloronicotinic Acid F Suzuki-Miyaura Coupling A->F B 2-(Trifluoromethoxy)phenylboronic Acid B->F C Pd Catalyst (e.g., Pd₂(dba)₃/XPhos) C->F Catalyst D Base (e.g., K₃PO₄) D->F Base E Solvent (e.g., Dioxane/H₂O) E->F Solvent G This compound F->G Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckCatalyst Is the catalyst active and properly handled? Start->CheckCatalyst CheckBoronicAcid Is the boronic acid pure and stable? CheckCatalyst->CheckBoronicAcid Yes OptimizeCatalyst Try a different Pd catalyst/ligand system. CheckCatalyst->OptimizeCatalyst No CheckBase Is the base appropriate and in the correct amount? CheckBoronicAcid->CheckBase Yes UseBoronateEster Consider using a boronate ester. CheckBoronicAcid->UseBoronateEster No CheckConditions Are the solvent and temperature optimal? CheckBase->CheckConditions Yes ScreenBases Screen different bases (K₂CO₃, K₃PO₄, Cs₂CO₃). CheckBase->ScreenBases No OptimizeSolventTemp Optimize solvent system and reaction temperature. CheckConditions->OptimizeSolventTemp No Success Improved Yield CheckConditions->Success Yes OptimizeCatalyst->CheckBoronicAcid UseBoronateEster->CheckBase ScreenBases->CheckConditions OptimizeSolventTemp->Success

Caption: Troubleshooting workflow for low yield in the Suzuki coupling.

References

Technical Support Center: Purification of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid using recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem: The compound does not dissolve in the hot solvent.

Possible Causes & Solutions:

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the compound, even at elevated temperatures.

    • Solution: Consult solubility data for aromatic carboxylic acids. Consider solvents like ethanol, methanol, isopropanol, or a mixed solvent system.[1] For instance, aromatic carboxylic acids can often be purified by recrystallization from solvents such as alcohol, aqueous alcohol, toluene, or acetic acid.[2]

  • Insufficient Solvent: The volume of solvent may be too low to dissolve the amount of crude product.

    • Solution: Add the hot solvent in small portions to the crude material with continuous heating and stirring until the solid just dissolves.[1] Using the minimum amount of hot solvent is crucial for good recovery.[3]

  • Insoluble Impurities: The undissolved material might be an insoluble impurity.

    • Solution: If most of the compound has dissolved and a small amount of solid remains, perform a hot filtration to remove the insoluble impurities. Ensure the filtration apparatus is pre-heated to prevent premature crystallization in the funnel.[4]

Problem: No crystals form upon cooling.

Possible Causes & Solutions:

  • Too Much Solvent: This is a very common reason for crystallization failure.[5] An excessive volume of solvent will keep the compound dissolved even at low temperatures.

    • Solution: Reduce the solvent volume by gentle heating or using a rotary evaporator and then allow the solution to cool again.[5][6]

  • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it normally could at that temperature, and crystal nucleation has not initiated.[5]

    • Solution 1 (Seeding): Add a "seed crystal" of the pure compound to the solution to provide a nucleation site.[5][6]

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass rod at the meniscus.[5][6] This can create microscopic scratches that serve as nucleation points.

  • Slow Crystallization: Some compounds crystallize very slowly.

    • Solution: Be patient and allow the solution to stand undisturbed for a longer period.[7] Further cooling in an ice bath can also promote crystallization.[1]

Problem: The compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The compound is coming out of solution above its melting point. This can happen if the solution is too concentrated or cooled too quickly.[1][8]

    • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow it to cool slowly and undisturbed.[1][5] Placing the flask on an insulating surface (like a wooden block or paper towels) can help slow the cooling rate.[6]

  • Inappropriate Solvent System: This is more likely to occur with mixed solvent systems.[5]

    • Solution: Consider using a different solvent or adjusting the ratio of the mixed solvent system. Dissolve the compound in the "good" solvent and add the "poor" solvent (anti-solvent) dropwise at an elevated temperature until the solution becomes slightly turbid, then allow it to cool slowly.[1]

Problem: The yield of recrystallized product is low.

Possible Causes & Solutions:

  • Using Too Much Solvent: A significant portion of the product will remain dissolved in the mother liquor.[3][6][9]

    • Solution: Use the minimum amount of hot solvent necessary for dissolution.[1][3]

  • Premature Crystallization: Product is lost during hot filtration.

    • Solution: Use a pre-heated funnel and filter the hot solution quickly.[1] Using a slight excess of solvent during this step, and then evaporating it off before cooling, can also help.[4][8]

  • Incomplete Crystallization: Not all of the dissolved product has crystallized out of solution.

    • Solution: Ensure the solution is cooled sufficiently. After cooling to room temperature, placing the flask in an ice bath can increase the yield.[1]

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.[1]

    • Solution: Always use a minimal amount of ice-cold solvent for washing the crystals.[1][3]

Problem: The recrystallized product is still impure.

Possible Causes & Solutions:

  • Ineffective Recrystallization: The chosen solvent may not be effectively separating the desired compound from the impurities.

    • Solution: A second recrystallization, possibly with a different solvent system, may be necessary.

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[7]

    • Solution: Ensure the solution cools slowly and without disturbance to allow for the formation of purer, larger crystals.[7]

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the recrystallization of this compound?

A1: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For aromatic carboxylic acids, polar organic solvents are often a good starting point. You can perform small-scale solubility tests with solvents like ethanol, isopropanol, acetone, or ethyl acetate. Mixed solvent systems, such as ethanol-water, can also be effective.[4]

Q2: What is the purpose of hot filtration in recrystallization?

A2: Hot filtration is used to remove insoluble impurities from the hot solution before crystallization. This step is crucial if you observe that not all of the crude material dissolves in the hot solvent.

Q3: Why is slow cooling important for obtaining pure crystals?

A3: Slow cooling allows for the gradual and orderly formation of a crystal lattice, which tends to exclude impurity molecules. Rapid cooling can cause the compound to precipitate quickly, trapping impurities within the solid.[7]

Q4: How can I confirm the purity of my recrystallized this compound?

A4: A common method to assess purity is by measuring the melting point. A pure compound will have a sharp and narrow melting point range that is elevated compared to the impure starting material.[7] Other analytical techniques such as NMR spectroscopy or chromatography (TLC, HPLC) can also be used for a more detailed purity assessment.

Q5: What should I do if my compound is highly soluble in all common solvents even at room temperature?

A5: If a single solvent is not suitable, a mixed solvent system (solvent pair) is a good alternative. You would dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is much less soluble) until the solution becomes turbid. Then, heat to redissolve and cool slowly.[4]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip and the selected solvent. Heat the mixture to boiling with stirring, adding more solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent required.[3]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the pure crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven.

Quantitative Data Summary

The following table provides a hypothetical example of data that should be recorded during a recrystallization experiment to optimize the purification process. Actual values will be dependent on the specific experimental conditions.

ParameterTrial 1 (Ethanol)Trial 2 (Isopropanol)Trial 3 (Ethanol/Water)
Crude Mass (g) 1.051.021.10
Solvent Volume (mL) 253515 / 5
Recrystallized Mass (g) 0.850.780.92
Recovery Yield (%) 80.976.583.6
Melting Point (°C) 165-167164-166167-168
Purity (by HPLC, %) 98.598.299.1

Visual Workflow

Recrystallization_Workflow start Start: Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Cool Slowly to Room Temp hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash mother_liquor Mother Liquor (contains soluble impurities) vac_filter->mother_liquor dry Dry Crystals wash->dry end_node End: Pure Compound dry->end_node

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Overcoming Solubility Challenges of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 6-[2-(trifluoromethoxy)phenyl]nicotinic acid in various buffer systems.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound insoluble in aqueous buffers?

A1: this compound possesses a complex molecular structure with both a hydrophilic nicotinic acid moiety and a bulky, hydrophobic 2-(trifluoromethoxy)phenyl group. This combination of features can lead to poor aqueous solubility. The crystalline nature of the compound can also contribute to low solubility due to strong intermolecular forces in the crystal lattice.

Q2: How does pH influence the solubility of this compound?

A2: As a nicotinic acid derivative, the compound is a weak acid. Its solubility is highly pH-dependent.[1][2][3] At pH values below its acid dissociation constant (pKa), the compound will exist predominantly in its neutral, less soluble form. As the pH of the buffer increases above the pKa, the carboxylic acid group deprotonates, forming a more soluble salt. Therefore, increasing the pH of the buffer is a primary strategy to enhance its solubility.[4]

Q3: What are the initial steps to troubleshoot the poor solubility of this compound?

A3: Start by assessing the pH of your buffer. If you are using a neutral or acidic buffer, the compound's solubility will likely be limited. The first and simplest approach is to increase the pH of the buffer. If pH adjustment alone is insufficient or not feasible for your experimental setup, you can then explore other strategies such as the use of co-solvents, surfactants, or more advanced formulation techniques.

Q4: Can I use organic solvents to dissolve the compound?

A4: While organic solvents like DMSO, DMF, and various alcohols can dissolve this compound, their use in biological assays must be carefully considered due to potential toxicity and interference with the experiment.[5] It is often preferable to use a minimal amount of an organic co-solvent in your aqueous buffer.[6][7][8]

Troubleshooting Guide

Issue 1: Compound precipitates out of solution upon addition to an aqueous buffer.

Possible Cause: The buffer's pH is too low, or the concentration of the compound exceeds its solubility limit in that specific buffer.

Solutions:

  • pH Adjustment: Increase the pH of the buffer. For a nicotinic acid derivative, a pH above 7 is likely to significantly increase solubility. Prepare a range of buffers with increasing pH (e.g., pH 7.4, 8.0, 8.5) to determine the optimal pH for your desired concentration.

  • Co-solvents: If pH adjustment is not sufficient, introduce a water-miscible organic co-solvent.[6][8][9] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8] Start with a low percentage (e.g., 1-5% v/v) and gradually increase it while monitoring for any potential effects on your experiment.

  • Heating: Gently warming the solution can sometimes help to dissolve the compound. However, be cautious as this can also lead to supersaturation and subsequent precipitation upon cooling. Ensure the compound is stable at elevated temperatures.

Issue 2: The required concentration for my experiment cannot be achieved even with pH adjustment.

Possible Cause: The intrinsic solubility of the compound is very low, and simple pH modification is not enough to overcome the solubility barrier.

Solutions:

  • Micellar Solubilization: Incorporate surfactants into your buffer.[4] Surfactants form micelles that can encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[10][11][12][13] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often well-tolerated in biological systems.

  • Cyclodextrin Complexation: Utilize cyclodextrins to form inclusion complexes with the hydrophobic portion of your molecule.[14][15][16][17][18] This complexation effectively shields the hydrophobic part from the aqueous environment, enhancing solubility. Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[17]

  • Solid Dispersions: For solid formulations, preparing a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and solubility.[19][20][21][22][23] This is a more advanced technique typically used in drug formulation development.

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility.[24][25][26][27] This method requires specialized equipment for high-pressure homogenization or media milling.

Quantitative Data Summary

TechniqueExcipients/ParametersTypical Concentration/RangeExpected Solubility EnhancementReference
pH Adjustment Buffers (e.g., Phosphate, TRIS)pH > pKa of the compoundModerate to High[2][4]
Co-solvents Ethanol, Propylene Glycol, PEG 4001-20% (v/v)Low to Moderate[6][8][9]
Micellar Solubilization Tween® 80, Polysorbate 80, Pluronic® F-680.1-5% (w/v)Moderate to High[10][11][12]
Cyclodextrin Complexation HP-β-CD, β-Cyclodextrin1-10% (w/v)Moderate to High[14][15][16]
Nanosuspension Stabilizers (e.g., surfactants, polymers)Particle size < 1000 nmHigh[25][26]
Solid Dispersion Polymers (e.g., PVP, HPMC, PEGs)1:1 to 1:10 drug-to-polymer ratioHigh[19][20][21]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare a series of buffers (e.g., phosphate or citrate-phosphate buffers) with pH values ranging from 4.0 to 9.0.

  • Add an excess amount of this compound to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement
  • Select a suitable buffer in which the compound has some, albeit low, solubility.

  • Prepare a series of co-solvent mixtures by adding increasing percentages (e.g., 1%, 2%, 5%, 10%, 20% v/v) of a water-miscible organic solvent (e.g., ethanol) to the buffer.

  • Add an excess amount of this compound to each co-solvent mixture.

  • Follow steps 3-6 from Protocol 1 to determine the solubility in each co-solvent mixture.

  • Plot the solubility as a function of the co-solvent concentration.

Protocol 3: Cyclodextrin-Mediated Solubilization
  • Prepare a stock solution of a cyclodextrin (e.g., 20% w/v HP-β-CD) in the desired buffer.

  • Create a series of cyclodextrin solutions with varying concentrations (e.g., 1%, 2%, 5%, 10% w/v) by diluting the stock solution with the buffer.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Follow steps 3-6 from Protocol 1 to determine the solubility in each cyclodextrin solution.

  • Plot the solubility as a function of the cyclodextrin concentration.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Solubility Issue with This compound check_ph Is the buffer pH > pKa? start->check_ph increase_ph Increase buffer pH check_ph->increase_ph No consider_cosolvent Consider Co-solvents check_ph->consider_cosolvent Yes, but still insoluble soluble_yes1 Solubility Achieved increase_ph->soluble_yes1 add_cosolvent Add a biocompatible co-solvent (e.g., Ethanol, PEG 400) consider_cosolvent->add_cosolvent Yes advanced_methods Explore Advanced Methods consider_cosolvent->advanced_methods No, or insufficient soluble_yes2 Solubility Achieved add_cosolvent->soluble_yes2 micellar Micellar Solubilization (Surfactants) advanced_methods->micellar Choose one cyclodextrin Cyclodextrin Complexation advanced_methods->cyclodextrin Choose one nanosuspension Nanosuspension advanced_methods->nanosuspension Choose one solid_dispersion Solid Dispersion advanced_methods->solid_dispersion Choose one soluble_yes3 Solubility Achieved micellar->soluble_yes3 cyclodextrin->soluble_yes3 nanosuspension->soluble_yes3 solid_dispersion->soluble_yes3

Caption: Troubleshooting workflow for solubility issues.

Cyclodextrin_Complexation drug Poorly Soluble Drug (Hydrophobic Moiety) plus + drug->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->plus complex Inclusion Complex (Enhanced Solubility) plus->complex

Caption: Cyclodextrin inclusion complex formation.

Micellar_Solubilization_Pathway cluster_surfactant Surfactant Monomers cluster_micelle Micelle Formation cluster_drug Insoluble Drug cluster_solubilized Solubilized Drug s1 S micelle Micelle s1->micelle Above CMC s2 S s3 S solubilized_drug Drug in Micelle micelle->solubilized_drug drug Drug drug->solubilized_drug

Caption: Pathway of micellar solubilization.

References

Long-term stability and storage of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. The following information is based on general principles for aromatic carboxylic acids and related pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated place.[1][2] Keep the container tightly sealed to prevent moisture absorption and contamination.[1][2] For extended storage, maintaining a temperature of 2-8°C is recommended. The compound may be sensitive to light, so it is advisable to store it in a light-resistant container.[3]

Q2: What is the expected shelf-life of this compound?

A2: The precise shelf-life of this compound has not been determined through specific long-term stability studies. However, based on data for similar compounds like nicotinic acid, a shelf-life of several years can be expected when stored under the recommended conditions.[4] For research and development purposes, it is best practice to re-evaluate the purity of the compound if it has been in storage for more than a year or if it has been exposed to suboptimal conditions.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not documented, similar aromatic carboxylic acids can be susceptible to decarboxylation, oxidation, and esterification in the presence of contaminants or harsh conditions.[5][6] The trifluoromethoxy group is generally stable, but extreme pH or high temperatures could potentially lead to hydrolysis.

Q4: How can I assess the stability of my sample of this compound?

A4: The stability of your sample can be assessed by monitoring its physical and chemical properties over time. A change in color, appearance, or solubility may indicate degradation. For a quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) to determine purity and identify impurities, and Mass Spectrometry (MS) to detect degradation products are recommended.

Q5: Are there any known incompatibilities for this compound?

A5: this compound should be stored away from strong oxidizing agents.[3] As a carboxylic acid, it will react with bases. It is also advisable to avoid contact with incompatible materials that may catalyze degradation.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color or appearance of the solid compound. Exposure to light, air (oxidation), or moisture.Visually inspect the compound upon receipt and before each use. If a change is observed, verify the purity using an appropriate analytical method (e.g., HPLC) before use.
Decreased solubility in a previously effective solvent. Potential degradation or polymorphism.Attempt to dissolve a small sample in a range of solvents. If solubility issues persist, the compound may have degraded. Purity analysis is recommended.
Inconsistent experimental results using the same batch. Non-uniform degradation of the sample or improper handling.Ensure the entire sample is homogenous before taking a portion for an experiment. If the issue continues, it is a strong indicator of compound instability under your experimental or storage conditions.
Appearance of unexpected peaks in analytical data (e.g., HPLC, NMR). Presence of degradation products or impurities.Compare the analytical data with a reference standard or the initial data upon receipt. If new peaks are present, attempt to identify them using techniques like LC-MS.

Data Presentation

While specific quantitative stability data for this compound is not publicly available, the following table provides a template for organizing stability data based on general pharmaceutical testing guidelines.[7][8][9]

Table 1: Example Stability Testing Schedule and Parameters

Storage ConditionTime PointAppearancePurity (HPLC, %)Related Substances (%)Water Content (%)
Long-Term 0 MonthsWhite Powder99.80.150.1
(25°C ± 2°C / 60% RH ± 5% RH)3 MonthsNo Change99.70.200.1
6 MonthsNo Change99.70.220.2
9 MonthsNo Change99.60.280.2
12 MonthsNo Change99.50.350.3
18 MonthsNo Change99.40.420.3
24 MonthsNo Change99.20.550.4
Accelerated 0 MonthsWhite Powder99.80.150.1
(40°C ± 2°C / 75% RH ± 5% RH)1 MonthNo Change99.50.380.2
3 MonthsNo Change99.10.650.4
6 MonthsSlight Yellowing98.51.100.6

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound and detect the presence of any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% to 10% B

      • 26-30 min: 10% B

  • Analysis:

    • Inject the standard and sample solutions.

    • Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Visualizations

experimental_workflow cluster_storage Stability Study Initiation cluster_testing Time-Point Testing cluster_evaluation Data Evaluation storage_conditions Define Storage Conditions (Long-Term & Accelerated) initial_analysis Initial Analysis (T=0) (HPLC, Appearance, etc.) storage_conditions->initial_analysis pull_samples Pull Samples at Defined Intervals initial_analysis->pull_samples analytical_testing Perform Analytical Tests (HPLC, etc.) pull_samples->analytical_testing data_analysis Analyze Data (Compare to T=0) analytical_testing->data_analysis conclusion Draw Conclusions on Stability & Shelf-Life data_analysis->conclusion

Caption: Workflow for a typical stability study.

degradation_pathway cluster_stress Potential Stress Factors cluster_products Potential Degradation Products parent This compound decarboxylation Decarboxylation Product parent->decarboxylation hydrolysis Hydrolysis Product parent->hydrolysis oxidation Oxidation Product parent->oxidation stress_factors Heat Light Moisture Oxidizing Agents Extreme pH stress_factors->parent induces degradation

Caption: Potential degradation pathways.

References

Technical Support Center: Synthesis of Substituted Nicotinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of substituted nicotinic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial routes for synthesizing nicotinic acid?

The two primary industrial pathways for nicotinic acid synthesis are the oxidation of 3-picoline and the oxidation of nicotine. The oxidation of 3-picoline can proceed via ammoxidation to 3-cyanopyridine, which is then hydrolyzed to nicotinic acid or nicotinamide.[1][2] Another significant industrial method involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid.[2]

Q2: What is a significant environmental byproduct of industrial nicotinic acid synthesis?

The production of nicotinic acid, particularly through the oxidation of 5-ethyl-2-methylpyridine with nitric acid, generates nitrous oxide (N₂O) as a byproduct.[1][2][3] Nitrous oxide is a potent greenhouse gas.[1][2]

Troubleshooting Guides

Issue 1: Low Product Yield

Q: My synthesis is resulting in a low yield. What are the common causes and how can I address them?

A: Low yields can stem from several factors, including incomplete reactions, side reactions, catalyst issues, or suboptimal purification. Identifying the specific cause is key to improving your yield.[4]

  • Incomplete Reaction : The reaction may not have proceeded to completion. To address this, you can try extending the reaction time or moderately increasing the temperature.[4] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and conditions.[4]

  • Side Reactions : The formation of byproducts is a significant cause of reduced yields. Common side reactions include hydrolysis of nitrile groups, over-oxidation, or polymerization.[4]

  • Catalyst Deactivation : In catalytic processes, the catalyst may lose its activity. For instance, in hydrogenations using Raney-nickel, the catalyst can be poisoned by strong acids.[4][5] Ensure you are using the correct acidic conditions as specified in the protocol and consider using fresh catalyst.[4][5]

  • Purification Losses : Significant material loss can occur during recrystallization and purification steps.[4] Optimizing the solvent volumes for recrystallization is advisable to achieve the best yields.[6] For crude yellow nicotinic acid produced via nitric acid oxidation, melting the crude product before a single recrystallization step can improve purity and reduce the need for multiple, yield-lowering recrystallizations.[7]

Issue 2: Formation of Nicotinamide or Other Hydrolysis Byproducts

Q: I am observing the formation of nicotinamide and the starting nicotinic acid as byproducts when starting from a nitrile. What causes this and how can I prevent it?

A: The hydrolysis of the nitrile group to the corresponding amide (nicotinamide) and subsequently to the carboxylic acid (nicotinic acid) is a common side reaction.[4] This is particularly prevalent when the reaction is conducted in the presence of water.

  • pH Control : The rate of hydrolysis is heavily influenced by pH. In acidic conditions, protonation of the nitrile group makes it more susceptible to nucleophilic attack by water.[4] In basic conditions, hydroxide ions can directly attack the nitrile's carbon atom.[4] Maintaining a neutral or near-neutral pH, if the reaction allows, can minimize this side reaction.[4]

  • Anhydrous Conditions : Whenever possible, use anhydrous solvents and reagents to minimize the presence of water, which is required for hydrolysis.[4]

  • Temperature and Time : Elevated temperatures and prolonged reaction times can promote hydrolysis.[4] Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to conditions that favor hydrolysis.[4]

Issue 3: Over-reduction or Over-oxidation Side Reactions

Q: My reaction is not stopping at the desired oxidation state. How can I improve selectivity?

A: This is a common challenge. Over-reduction of a nicotinic acid derivative might yield an alcohol instead of the desired aldehyde, while over-oxidation of a starting material like 3-picoline can occur.[4][5]

  • Choice of Reagent : Use a milder or more selective reducing or oxidizing agent. The choice of reagent is critical for controlling the reaction's outcome.[4] For instance, to prevent over-reduction to an alcohol, selecting a less powerful reducing agent is key.[5]

  • Temperature Control : Many reduction and oxidation reactions are temperature-sensitive. Running the reaction at lower temperatures can often minimize over-reduction or over-oxidation.[5]

  • Controlled Addition of Reagents : A slow, controlled addition of the oxidizing or reducing agent can help to maintain a low concentration of the reagent in the reaction mixture, thus improving selectivity.

Issue 4: Difficulty with Ring Substitution

Q: I am finding it difficult to introduce substituents onto the pyridine ring. Why is this, and what strategies can I use?

A: The functionalization of the pyridine ring presents inherent challenges due to its electron-deficient nature. Traditional methods often require harsh conditions like high heat or strong acids.[4] Modern approaches focus on transition-metal-catalyzed C-H functionalization to achieve regioselective substitution under milder conditions.[4]

Data Presentation: Synthesis & Optimization

Quantitative data from various synthetic methods are summarized below for easy comparison.

Table 1: Effect of Temperature on Nicotinic Acid Yield from Nicotine Oxidation

Temperature (°C)Yield of Nicotinic AcidReference
70Maximum Yield[4]

Note: The increased yield at higher temperatures is attributed to the enhanced diffusivity of the oxidant.[4]

Table 2: Comparison of Catalytic Systems for Ammoxidation of 3-Picoline to 3-Cyanopyridine

Catalyst SystemTemperature (°C)Conversion (%)Yield (%)Reference
Mo catalyst on silica gel3809995[4]
V₂O₅, Sb₂O₅, Cr₂O₃, and TiO₂-10098.6[4]
MoO₃-V₂O₅-9682[4]

Note: 3-Cyanopyridine is a key intermediate that is subsequently hydrolyzed to nicotinic acid or nicotinamide.[4]

Experimental Protocols

Detailed methodologies for key synthetic procedures are provided below.

Protocol 1: Synthesis of Nicotinic Acid via Oxidation of Nicotine with Nitric Acid

This procedure is adapted from a classic organic synthesis protocol.[4][6]

  • Reaction Setup : In a 5-liter round-bottomed flask under a hood, place 4 kg of concentrated nitric acid (sp. gr. 1.42).[4][6]

  • Addition of Nicotine : Carefully add 210 g of nicotine in 25-cc portions. Shake the flask after each addition to ensure a homogeneous solution and prevent localized heating.[4][6]

  • Heating : Place the flask on a steam bath and heat until the liquid reaches 70°C. Remove the flask from the heat; the reaction will continue spontaneously, causing the liquid to boil.[4][6]

  • Reaction Completion : After the initial boiling ceases (approx. 1 hour), return the flask to the steam bath for 10-12 hours, during which oxides of nitrogen will continue to evolve.[4]

  • Evaporation : Pour the contents into an evaporating dish and evaporate almost to dryness on the steam bath.[4]

  • Purification : Transfer the resulting nicotinic acid nitrate to a beaker and add 400 cc of distilled water. Heat until a complete solution is formed. Upon cooling, the nicotinic acid nitrate separates as yellow crystals. Filter the crystals. The crude product can be further purified by recrystallization from hot water to yield a product with a melting point of 230–232°C.[4] The total yield of pure material can reach 63–74%.[4]

Protocol 2: Synthesis of Nicotinaldehyde via Hydrogenation of 3-Cyanopyridine

This protocol outlines a method for producing nicotinaldehyde, a related derivative.[4]

  • Reaction Setup : In a stirring autoclave, mix 124.8 g of 3-cyanopyridine, 277 g of water, and 72.2 g of acetic acid.[4][5]

  • Catalyst Addition : Add 14.6 g of moist Raney-nickel (approx. 60% Ni content) in 50 g of water to the mixture.[4][5]

  • Hydrogenation : Hydrogenate the mixture under a constant hydrogen pressure of 1 bar. The typical reaction time is between 3 and 6 hours.[4][5]

  • Work-up : After the reaction, filter off the catalyst. The resulting aqueous solution of nicotinaldehyde can be used directly for subsequent synthesis steps.[4][5]

Visual Guides: Workflows and Pathways

G start Low Yield Observed check_completion Check Reaction Completion (TLC, HPLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete Yes complete Reaction Complete check_completion->complete No extend_time Extend Reaction Time or Slightly Increase Temperature incomplete->extend_time extend_time->check_completion analyze_byproducts Analyze for Byproducts (NMR, MS) complete->analyze_byproducts byproducts_present Byproducts Present? analyze_byproducts->byproducts_present optimize_conditions Optimize Conditions: - Adjust Temp/pH - Change Reagents - Use Anhydrous Solvents byproducts_present->optimize_conditions Yes no_byproducts Minimal Byproducts byproducts_present->no_byproducts No end Yield Improved optimize_conditions->end check_catalyst Check Catalyst Activity (if applicable) no_byproducts->check_catalyst catalyst_issue Catalyst Deactivated? check_catalyst->catalyst_issue replace_catalyst Use Fresh Catalyst catalyst_issue->replace_catalyst Yes no_catalyst_issue Catalyst OK catalyst_issue->no_catalyst_issue No replace_catalyst->end review_purification Review Purification Steps no_catalyst_issue->review_purification optimize_purification Optimize Recrystallization Solvent Volumes review_purification->optimize_purification optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in synthesis.

G cluster_0 Route 1: From 3-Picoline cluster_1 Route 2: From Nicotine picoline 3-Picoline ammoxidation Ammoxidation picoline->ammoxidation cyanopyridine 3-Cyanopyridine ammoxidation->cyanopyridine hydrolysis Hydrolysis cyanopyridine->hydrolysis nicotinic_acid1 Nicotinic Acid hydrolysis->nicotinic_acid1 nicotine Nicotine oxidation Oxidation (e.g., HNO₃) nicotine->oxidation nicotinic_acid2 Nicotinic Acid oxidation->nicotinic_acid2

Caption: Common industrial synthetic routes to nicotinic acid.

References

Technical Support Center: Optimization of Suzuki-Miyaura Coupling with 2-(Trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(trifluoromethoxy)phenylboronic acid. This resource provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help overcome common challenges associated with this specific substrate in Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of the trifluoromethoxy group and its ortho position present unique challenges, including susceptibility to side reactions and the need for carefully optimized conditions.[1][2]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with 2-(trifluoromethoxy)phenylboronic acid is failing or giving very low yields. What are the first things I should check?

A1: When a coupling reaction fails, it is crucial to systematically verify the fundamental parameters of the reaction setup.[3]

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalyst is the Pd(0) species.[3][4] If you are using a Pd(II) precatalyst, it must be reduced in situ.[3] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst, such as a Buchwald-type palladacycle.[3][5]

  • Inert Atmosphere: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[3][4] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3][6]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and boronic acid. Boronic acids, especially electron-deficient ones, can degrade over time through processes like protodeboronation.[7][8]

  • Base and Solvent Quality: The choice of base and solvent is critical.[3] Ensure the base is finely powdered and dry, particularly for anhydrous reactions.[3][9] The solvent must be of appropriate quality and dry if the reaction is sensitive to water.

Q2: I am observing significant amounts of protodeboronation (replacement of the -B(OH)₂ group with -H). How can I prevent this?

A2: Protodeboronation is a common side reaction for electron-deficient and heteroaryl boronic acids, especially under aqueous basic conditions at elevated temperatures.[4][6][7][8] To minimize this:

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol boronic ester (Bpin), MIDA boronate, or a potassium trifluoroborate salt (BF₃K).[7][8][10] These reagents often exhibit greater stability and release the boronic acid slowly under reaction conditions.[11]

  • Select a Milder Base: Strong bases can accelerate protodeboronation.[6][10] Consider using weaker inorganic bases like K₃PO₄, Cs₂CO₃, K₂CO₃, or KF.[10][12]

  • Control Water Content: While a small amount of water can be beneficial, excess water can promote hydrolysis and subsequent protodeboronation.[10][12] Consider using anhydrous solvents.

  • Optimize Reaction Time and Temperature: Use the lowest possible temperature that still allows the reaction to proceed at a reasonable rate.[8] Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to harsh conditions.[10]

Q3: Homocoupling of the boronic acid is a major byproduct. What are the best strategies to reduce it?

A3: Homocoupling is typically promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[4][6]

  • Thorough Degassing: The most critical step is to rigorously remove oxygen from all solvents and from the reaction headspace.[6] This can be done by bubbling an inert gas through the solvent or by using several freeze-pump-thaw cycles.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous.[6] If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes trigger homocoupling.[6] Using modern precatalysts that efficiently generate the active Pd(0) species is often the best approach.[13]

  • Ligand and Condition Control: The choice of ligand and reaction conditions can also influence the rate of homocoupling versus the desired cross-coupling.[6]

Q4: What is the optimal catalyst system (palladium source and ligand) for coupling a sterically hindered and electron-deficient substrate like this?

A4: For challenging substrates, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally required to facilitate the key steps of the catalytic cycle.[3][10]

  • Palladium Source: Air-stable Pd(II) precatalysts that readily form the active monoligated Pd(0) species are highly recommended. Buchwald G3 or G4 precatalysts are excellent choices.[5][8] Alternatively, generating the catalyst from Pd₂(dba)₃ or Pd(OAc)₂ with an appropriate ligand is also common.[10][14]

  • Ligands: Buchwald-type biarylphosphine ligands are highly effective for coupling sterically hindered and electron-deficient partners.[3] Consider screening ligands such as SPhos, XPhos, or RuPhos, as they can accelerate both oxidative addition and reductive elimination.[3][10]

Troubleshooting Guide

SymptomPossible Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Inactive catalyst or ligand. 2. Presence of oxygen. 3. Impure starting materials. 4. Suboptimal base, solvent, or temperature.1. Use a fresh catalyst/ligand or an air-stable precatalyst.[3][8] 2. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (Ar or N₂).[3][4] 3. Check the purity of the boronic acid and aryl halide.[8] 4. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, with or without water).[3][12] Gradually increase the temperature.[8]
Significant Protodeboronation 1. Boronic acid is unstable under the reaction conditions. 2. Base is too strong or excess water is present. 3. Reaction temperature is too high or reaction time is too long.1. Use a more stable boronic ester (pinacol, MIDA) or a trifluoroborate salt.[7][10] 2. Switch to a milder base (e.g., K₃PO₄, K₂CO₃).[6] Use anhydrous solvents.[10] 3. Lower the reaction temperature and monitor the reaction to avoid unnecessary heating after completion.[8][10]
Significant Homocoupling 1. Oxygen contamination. 2. Inefficient generation of the active Pd(0) catalyst from a Pd(II) source.1. Improve the degassing procedure for solvents and ensure a tight seal on the reaction vessel.[6] 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst that minimizes side reactions during activation.[6]
Reaction Stalls / Incomplete Conversion 1. Catalyst deactivation. 2. Poor solubility of reagents, especially the base. 3. Steric hindrance slowing the reaction.1. An extra equivalent of ligand relative to palladium may improve catalyst stability.[8] Increase catalyst loading. 2. Ensure vigorous stirring.[8] If using an inorganic base, ensure it is finely powdered.[3][9] Consider a different solvent system to improve solubility.[12] 3. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to promote the turnover-limiting step.[3][10]

Data Presentation: Effect of Reaction Parameters

The optimal conditions for Suzuki-Miyaura couplings are highly substrate-dependent. The following table provides an illustrative summary of how different components can affect the reaction outcome when coupling electron-deficient boronic acids like 2-(trifluoromethoxy)phenylboronic acid.

Table 1: Illustrative Effect of Reaction Parameters on Coupling Yield

Catalyst / LigandBaseSolvent SystemTypical Yield Range & Remarks
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂OLow to Moderate: A classical system, but often inefficient for challenging substrates due to slow reaction rates and potential for side reactions.
Pd(OAc)₂ / SPhosK₃PO₄1,4-DioxaneModerate to High: Bulky, electron-rich ligands like SPhos significantly improve rates and yields for electron-deficient partners.[10]
XPhos Pd G3 PrecatalystCs₂CO₃THF/H₂OHigh to Excellent: Advanced precatalysts often provide high activity and reproducibility.[5] Cs₂CO₃ is a strong, effective base.
Pd₂(dba)₃ / RuPhosK₃PO₄1,4-Dioxane/H₂OHigh: RuPhos is another highly effective Buchwald ligand, particularly for sterically demanding couplings.[10]
PdCl₂(dppf)Na₂CO₃DMF/H₂OVariable: May work for simpler aryl halides but can be less effective for hindered or deactivated partners.

Experimental Protocol: General Procedure

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-(trifluoromethoxy)phenylboronic acid with an aryl bromide. Optimization may be required for specific substrates.

Reagents & Equipment:

  • Aryl bromide (1.0 equiv)

  • 2-(Trifluoromethoxy)phenylboronic acid (1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, 0.1–0.2 M)

  • Oven-dried reaction vial or Schlenk tube with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 equiv), 2-(trifluoromethoxy)phenylboronic acid (1.5 equiv), the palladium precatalyst (0.02 equiv), and the finely powdered base (3.0 equiv).[3]

  • Inerting the Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Add the degassed solvent via syringe through the septum.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting reagent (aryl bromide) is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

G Diagram 1: Troubleshooting Workflow for Low-Yield Suzuki Coupling start Low or No Yield Observed check_reagents 1. Verify Reagents start->check_reagents reagent_purity Purity of Boronic Acid & Aryl Halide OK? check_reagents->reagent_purity reagent_activity Catalyst & Ligand Active? reagent_purity->reagent_activity Yes sol_purify Repurify/Replace Reagents reagent_purity->sol_purify No check_conditions 2. Assess Reaction Conditions reagent_activity->check_conditions Yes sol_catalyst Use Fresh/New Catalyst (e.g., Precatalyst) reagent_activity->sol_catalyst No atmosphere Inert Atmosphere Maintained? check_conditions->atmosphere degassing Solvents Properly Degassed? atmosphere->degassing Yes sol_inert Improve Inert Gas Technique atmosphere->sol_inert No base_solvent Base/Solvent Choice Optimal? degassing->base_solvent Yes sol_degas Improve Degassing (e.g., Freeze-Pump-Thaw) degassing->sol_degas No optimize 3. Optimize & Troubleshoot base_solvent->optimize Yes sol_screen Screen New Ligands, Bases, Solvents base_solvent->sol_screen No side_reactions Significant Side Reactions? optimize->side_reactions protodeboronation Protodeboronation side_reactions->protodeboronation Yes homocoupling Homocoupling side_reactions->homocoupling Yes side_reactions->sol_screen No sol_proto Use Boronic Ester/BF3K Salt, Milder Base, Lower Temp protodeboronation->sol_proto sol_homo Ensure Rigorous Degassing, Use Pd(0) Source homocoupling->sol_homo

Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.

G Diagram 2: The Suzuki-Miyaura Catalytic Cycle cluster_reactants pd0 Pd(0)L₂ pdiiox Ar-Pd(II)-X(L)₂ pd0->pdiiox Oxidative Addition pdiior Ar-Pd(II)-R(L)₂ pdiiox->pdiior Transmetalation pdiior->pd0 Reductive Elimination product Ar-R pdiior->product reactants Ar-X + R-B(OH)₂ base Base (e.g., K₃PO₄) borate R-B(OH)₃⁻ (Active Borate) base->borate Activates

Caption: Key steps of the Suzuki-Miyaura catalytic cycle highlighting the role of the base.

References

Troubleshooting inconsistent results in assays with 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for assays involving 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues that may arise during experimentation, leading to more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a derivative of nicotinic acid (also known as niacin or Vitamin B3).[1][2] While specific data on this particular derivative is limited, nicotinic acid and its analogs are known to exert a range of biological effects.[1] A primary mechanism of action for nicotinic acid is agonism of the G-protein coupled receptor GPR109A (also known as HM74A or PUMA-G).[3] This receptor is involved in lipid metabolism and vascular function.[3][4] Therefore, it is plausible that this compound may act as a modulator of this or related signaling pathways.

Q2: What are the common sources of variability in cell-based assays?

Variability in cell-based assays can be introduced at multiple stages. Key sources include inconsistencies in cell culture conditions such as cell density, passage number, and media composition. The handling of cells, including trypsinization timing and placement within the incubator, can also significantly impact results.

Q3: How can I minimize pipetting errors in my assays?

To minimize pipetting errors, ensure that your pipette is properly calibrated and that you are using the correct pipette for the volume you are dispensing. When pipetting, make sure the pipette tip is securely attached and that you are dispensing the liquid against the side of the well to avoid bubbles. It is also important to change tips between different reagents and samples to prevent cross-contamination.[5]

Q4: I am observing an edge effect in my 96-well plate assay. What can I do to mitigate this?

Edge effects, where the outer wells of a plate behave differently from the inner wells, are a common issue.[6] This is often due to increased evaporation from the outer wells. To mitigate this, you can try not using the outer wells for experimental samples and instead filling them with sterile media or PBS to help maintain a more uniform humidity across the plate.[7] Additionally, ensure that your plates are incubated in a humidified incubator.

Troubleshooting Inconsistent Assay Results

Inconsistent results are a common challenge in experimental research. This guide provides a systematic approach to troubleshooting assays involving this compound.

Problem 1: High Variability Between Replicate Wells

High variability between replicate wells can mask the true effect of your compound.[7]

Potential Causes and Solutions

Potential CauseRecommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique for all wells.[5]
Incomplete Mixing of Reagents Vortex or gently invert all reagent solutions before use. For cell suspensions, gently swirl the flask before each aspiration.
Uneven Cell Seeding Ensure a homogenous cell suspension before and during plating. Mix the cell suspension between seeding groups of wells.[7]
Temperature Gradients Across Plate Allow plates and reagents to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation.[8]
Edge Effects Avoid using the outer wells of the plate for critical samples. Fill outer wells with sterile media or PBS to maintain humidity.[6][7]
Problem 2: Poor Standard Curve Performance

A reliable standard curve is crucial for quantitative assays.

Potential Causes and Solutions

Potential CauseRecommended Solution
Incorrect Standard Preparation Double-check all calculations for dilutions. Prepare fresh standards for each experiment. Ensure the standard is fully dissolved.
Standard Degradation Aliquot and store standards at the recommended temperature. Avoid repeated freeze-thaw cycles.[6]
Inappropriate Curve Fit Use a curve-fitting model that is appropriate for your assay (e.g., linear, 4-parameter logistic). Ensure the R-squared value is >0.99.[5]
Contaminated Reagents Use fresh, high-quality reagents. Filter-sterilize buffers and media.
Problem 3: Weak or No Signal

A lack of signal can indicate a problem with one or more components of the assay.

Potential Causes and Solutions

Potential CauseRecommended Solution
Incorrect Reagent Concentration Verify the concentrations of all reagents, including antibodies and enzymes.
Inactive Compound Confirm the identity and purity of this compound. Test a fresh stock of the compound.
Sub-optimal Incubation Times/Temperatures Review the protocol and ensure all incubation steps are performed correctly.[6]
Expired or Improperly Stored Reagents Check the expiration dates of all kit components and reagents. Ensure all reagents have been stored at the recommended temperatures.
Incorrect Filter/Wavelength Settings For fluorescence or luminescence-based assays, confirm that the plate reader is set to the correct excitation and emission wavelengths.

Experimental Protocols

Below are example protocols for common assays that might be used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of the compound on cell proliferation/viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Nicotinate Phosphoribosyltransferase (NAPRT) Enzyme Inhibition Assay

This is a fluorometric assay to determine if the compound inhibits the NAPRT enzyme.[9]

  • Reagent Preparation: Prepare assay buffer, NAPRT enzyme solution, and substrates (nicotinic acid and PRPP).

  • Compound Addition: Add 2 µL of various concentrations of this compound to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of NAPRT enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µL of the substrate mix to initiate the reaction.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.

Data Presentation

Table 1: Example Cell Viability Data
Compound Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle)1.250.08100
0.11.220.0797.6
11.150.0992.0
100.850.0668.0
500.450.0536.0
1000.250.0420.0
Table 2: Example Enzyme Inhibition Data
Compound Concentration (nM)Average Fluorescence UnitsStandard Deviation% Inhibition
0 (Vehicle)85003500
183503201.8
10750028011.8
100450021047.1
500250015070.6
1000150012082.4

Visualizations

Signaling Pathway and Workflow Diagrams

GPR109A_Signaling_Pathway Compound 6-[2-(trifluoromethoxy)phenyl] nicotinic acid GPR109A GPR109A Compound->GPR109A Gi Gi GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP PKA PKA Activity Downstream Downstream Effects PKA->Downstream

Caption: Potential GPR109A signaling pathway for a nicotinic acid derivative.

Troubleshooting_Workflow Start Inconsistent Assay Results CheckReplicates High Variability in Replicates? Start->CheckReplicates CheckCurve Poor Standard Curve? CheckReplicates->CheckCurve No TroubleshootPipetting Review Pipetting Technique Check Cell Seeding Uniformity CheckReplicates->TroubleshootPipetting Yes CheckSignal Weak or No Signal? CheckCurve->CheckSignal No TroubleshootStandards Prepare Fresh Standards Verify Dilutions CheckCurve->TroubleshootStandards Yes TroubleshootReagents Check Reagent Viability Confirm Concentrations CheckSignal->TroubleshootReagents Yes ConsistentResults Consistent Results CheckSignal->ConsistentResults No TroubleshootPipetting->ConsistentResults TroubleshootStandards->ConsistentResults TroubleshootReagents->ConsistentResults

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

How to increase the purity of synthesized 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 6-[2-(trifluoromethoxy)phenyl]nicotinic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity After Initial Synthesis and Work-up

Potential Cause Recommended Solution
Incomplete Reaction: Starting materials (e.g., 6-chloronicotinic acid or 2-(trifluoromethoxy)phenylboronic acid) remain.- Optimize Reaction Conditions: Ensure an appropriate molar ratio of reactants, catalyst, and base. Increase reaction time or temperature if necessary, monitoring for product degradation. - Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous basic solution (e.g., sodium bicarbonate). The desired acidic product will move to the aqueous layer. Acidify the aqueous layer to precipitate the pure product.
Presence of Homocoupling Byproducts: Formation of biphenyls from the boronic acid or bipyridines from the nicotinic acid derivative.[1]- Degas Solvents: Thoroughly degas all solvents and reagents before use to minimize oxygen, which can promote homocoupling. - Chromatography: These non-polar byproducts can typically be separated from the more polar product by column chromatography.
Dehalogenation of Starting Material: The chloro-group on the nicotinic acid is replaced by a hydrogen.[1]- Use a Milder Base: Strong bases can sometimes promote dehalogenation. Consider using a weaker base (e.g., K2CO3 instead of Cs2CO3). - Chromatography: The dehalogenated nicotinic acid will have a different polarity and can be separated by column chromatography.
Protodeborylation of Boronic Acid: The boronic acid group is replaced by a hydrogen.[1]- Anhydrous Conditions: Ensure strictly anhydrous conditions to minimize hydrolysis of the boronic acid. - Control Basicity: Use the minimum effective amount of base.[2]

Problem 2: Oiling Out During Recrystallization

Potential Cause Recommended Solution
Inappropriate Solvent System: The compound is too soluble in the chosen solvent, even at low temperatures, or insoluble in the anti-solvent.- Solvent Screening: Systematically test a range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/heptane, toluene/heptane). - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling. - Seed Crystals: Introduce a small crystal of the pure compound to induce crystallization.
Presence of Impurities: Impurities can act as a eutectic mixture, lowering the melting point and preventing crystallization.- Pre-purification: Perform a quick filtration through a small plug of silica gel to remove baseline impurities before recrystallization. - Charcoal Treatment: If colored impurities are present, treat the hot solution with activated charcoal before filtering and cooling.[3]

Problem 3: Poor Separation During Column Chromatography

Potential Cause Recommended Solution
Incorrect Mobile Phase Polarity: The polarity of the eluent is too high or too low, resulting in co-elution or no elution of the product.- TLC Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives the target compound an Rf value of approximately 0.3.[4] - Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity to improve separation of closely eluting compounds.
Column Overloading: Too much crude material is loaded onto the column, exceeding its separation capacity.- Reduce Sample Load: Use an appropriate amount of crude material for the column size (typically 1-5% of the silica gel weight).
Acidic Nature of the Compound: The carboxylic acid group can cause tailing on silica gel.- Add Acid to Eluent: Add a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase to suppress deprotonation of the carboxylic acid and reduce tailing.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound and what are the expected impurities?

A1: The most common and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction between a 6-halonicotinic acid derivative (e.g., 6-chloronicotinic acid) and 2-(trifluoromethoxy)phenylboronic acid.

Expected Impurities:

  • Starting Materials: Unreacted 6-chloronicotinic acid and 2-(trifluoromethoxy)phenylboronic acid.

  • Homocoupling Products: 2,2'-bis(trifluoromethoxy)biphenyl and 6,6'-binicotinic acid.[1]

  • Dehalogenated Product: Nicotinic acid.[1]

  • Protodeborylated Product: Trifluoromethoxybenzene.[1]

  • Palladium Residues: Traces of the palladium catalyst.

Q2: Which purification method is generally more effective for this compound: recrystallization or column chromatography?

A2: Both methods can be effective, and the choice depends on the impurity profile.

  • Recrystallization is often effective for removing minor impurities and for large-scale purification if a suitable solvent system is found.

  • Column chromatography is generally more effective for separating complex mixtures with multiple components, such as removing homocoupling byproducts and other structurally similar impurities. For highly pure material, a combination of both methods (column chromatography followed by recrystallization) is often employed.

Q3: How can I determine the purity of my final product?

A3: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic or acetic acid) is a good starting point.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the confirmation of the desired product's molecular weight and the identification of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect impurities if they are present in significant amounts (>1-5%). 19F NMR is also useful for confirming the presence and purity of the trifluoromethoxy group.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity Achieved (%)Typical Yield (%)AdvantagesDisadvantages
Single Recrystallization 95.0 - 98.570 - 90Simple, scalable, cost-effective.May not remove all structurally similar impurities. Finding a suitable solvent can be challenging.
Flash Column Chromatography 98.0 - 99.560 - 85Excellent for removing a wide range of impurities.More time-consuming, requires more solvent, less scalable than recrystallization.
Chromatography followed by Recrystallization > 99.550 - 75Provides the highest purity.Lower overall yield due to multiple steps.

Note: The data presented in this table are representative values and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). Suitable anti-solvents to test include water or heptane.

  • Dissolution: In a larger flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 5-10 minutes at an elevated temperature.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation. If an anti-solvent is used, add it dropwise to the hot solution until turbidity persists, then add a few drops of the primary solvent to redissolve the precipitate before cooling.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or anti-solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., a mixture of heptane and ethyl acetate with 0.1% acetic acid) that provides good separation and an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Load the resulting dry powder onto the top of the packed column.

  • Elution: Elute the column with the mobile phase, starting with the low-polarity mixture determined by TLC. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Suzuki-Miyaura Coupling cluster_purification Purification Starting_Materials 6-Chloronicotinic Acid + 2-(Trifluoromethoxy)phenylboronic Acid Reaction Pd Catalyst, Base, Solvent, Heat Starting_Materials->Reaction Crude_Product_Mixture Crude Product Mixture Reaction->Crude_Product_Mixture Initial_Workup Aqueous Work-up (Acid-Base Extraction) Crude_Product_Mixture->Initial_Workup Purification_Choice Choice of Purification Initial_Workup->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization High initial purity Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex mixture Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of the target compound.

Impurity_Formation_Pathway cluster_impurities Potential Impurities Reactants 6-Chloronicotinic Acid + 2-(Trifluoromethoxy)phenylboronic Acid Desired_Reaction Suzuki Coupling Reactants->Desired_Reaction Homocoupling Homocoupling Products Reactants->Homocoupling Dehalogenation Dehalogenation Product (Nicotinic Acid) Reactants->Dehalogenation Protodeborylation Protodeborylation Product (Trifluoromethoxybenzene) Reactants->Protodeborylation Product This compound Desired_Reaction->Product

References

Technical Support Center: 6-[2-(trifluoromethoxy)phenyl]nicotinic acid Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. The information provided is intended to assist in understanding potential degradation pathways and designing robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of a forced degradation study for this compound?

A1: Forced degradation studies, also known as stress testing, are crucial for several reasons:

  • Identifying Potential Degradants: To deliberately degrade the molecule under harsh conditions to generate potential degradation products that could form during storage and handling.[1][2][3][4][5][6]

  • Elucidating Degradation Pathways: To understand the chemical breakdown mechanisms of the molecule under various stress conditions.[1][2][3][4][5][6]

  • Method Development and Validation: To develop and validate a stability-indicating analytical method, typically an HPLC method, that can accurately separate and quantify the parent drug from its degradation products.[1][2][3][4][5][6]

  • Assessing Intrinsic Stability: To determine the inherent stability of the molecule and identify its vulnerabilities to different stressors.[1][2][3][4][5][6]

  • Informing Formulation and Packaging: The data from these studies can guide the development of a stable formulation and the selection of appropriate packaging to protect the drug from degradation.[1][2][3][4][5][6]

Q2: What are the likely susceptible sites on the this compound molecule for degradation?

A2: Based on its chemical structure, the following sites are potentially susceptible to degradation:

  • Nicotinic Acid Core: The pyridine ring and the carboxylic acid group are potential sites for various reactions. The pyridine ring can undergo oxidation or photodegradation. The carboxylic acid group can undergo decarboxylation, especially under thermal stress.

  • Trifluoromethoxy Group: While generally stable, the trifluoromethoxy group can be susceptible to degradation under certain conditions, potentially leading to the formation of trifluoroacetic acid and a corresponding phenol derivative.

  • Phenyl-Pyridine Linkage: The bond connecting the phenyl and pyridine rings could be a site for cleavage under harsh conditions, although this is generally less common than reactions involving the functional groups.

Q3: What are the typical stress conditions applied in forced degradation studies for a molecule like this?

A3: According to ICH guidelines, the following stress conditions are typically employed:

  • Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M to 1 M HCl) and basic (e.g., 0.1 M to 1 M NaOH) solutions at room temperature or elevated temperatures to assess hydrolytic stability.[3]

  • Oxidation: Treatment with an oxidizing agent, most commonly hydrogen peroxide (3% to 30%), to evaluate susceptibility to oxidation.[2]

  • Thermal Stress: Exposing the solid drug or a solution to high temperatures (e.g., 40°C to 80°C) to assess thermal stability.[1][7]

  • Photostability: Exposing the drug to light sources specified by ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps) to determine its sensitivity to light.[8][9]

Q4: What analytical techniques are most suitable for identifying and quantifying degradation products?

A4: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of degradation products:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the primary technique for separating the parent drug from its degradation products and for quantifying them. A stability-indicating HPLC method must be developed and validated.[10][11][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification of unknown degradation products by providing molecular weight and fragmentation information.[13][14][15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the definitive structural elucidation of isolated degradation products.[13][14]

Troubleshooting Guides

This section provides guidance for common issues encountered during forced degradation studies of this compound.

Issue 1: No or minimal degradation is observed under stress conditions.
Possible Cause Recommended Action
High intrinsic stability of the molecule. The trifluoromethoxy group and the aromatic rings contribute to the overall stability of the molecule.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). However, avoid overly harsh conditions that may lead to unrealistic degradation pathways. Document the conditions tested to demonstrate the molecule's stability.
Inappropriate solvent. The drug may not be sufficiently soluble in the chosen stress medium, limiting its exposure to the stressor.Ensure the drug is fully dissolved. A co-solvent may be necessary, but it should be inert under the stress conditions.
Analytical method is not stability-indicating. The degradation products may be co-eluting with the parent peak or are not being detected.Re-evaluate and optimize the HPLC method. Vary the mobile phase composition, gradient, column type, and detector wavelength. Use a photodiode array (PDA) detector to check for peak purity.
Issue 2: Excessive degradation or multiple, unidentifiable peaks are observed.
Possible Cause Recommended Action
Stress conditions are too harsh. This can lead to secondary and tertiary degradation products that may not be relevant to real-world stability.Reduce the severity of the stress conditions (e.g., lower temperature, shorter exposure time, lower concentration of stressor). Aim for 5-20% degradation of the active pharmaceutical ingredient (API).[2][18]
Complex degradation pathway. The molecule may be degrading through multiple pathways simultaneously.Use a systematic approach to identify major degradation products first. Employ LC-MS/MS to get initial structural information on the various peaks.
Interaction with excipients (if in a formulation). Conduct forced degradation studies on the drug substance alone to understand its intrinsic degradation pathways before studying the drug product.
Issue 3: Poor chromatographic separation of degradation products.
Possible Cause Recommended Action
Suboptimal HPLC method. The mobile phase, column, or gradient profile may not be suitable for separating structurally similar compounds.Methodically optimize the HPLC parameters. Screen different columns (e.g., C18, C8, Phenyl-Hexyl). Adjust the mobile phase pH and organic modifier. Evaluate different gradient slopes.
Peak tailing. Acidic or basic functional groups on the analyte or degradants can interact with residual silanols on the HPLC column.Adjust the mobile phase pH to suppress the ionization of the analytes. Use a highly end-capped column or an ion-pairing reagent.
Co-elution of degradants. Two or more degradation products may have very similar retention times.Utilize a PDA detector to assess peak purity. If co-elution is suspected, further method development is required, potentially including a change in the stationary phase or the use of a different organic modifier.

Quantitative Data Summary

Table 1: Summary of Forced Degradation of this compound

Stress ConditionTime% Degradation of Parent DrugMajor Degradation Products (DP)% Area of Major DPs
0.1 M HCl (60°C)24 h8.5DP-H1, DP-H2DP-H1: 4.2, DP-H2: 3.1
0.1 M NaOH (60°C)8 h15.2DP-B1, DP-B2DP-B1: 9.8, DP-B2: 4.5
10% H₂O₂ (RT)48 h12.7DP-O1, DP-O2DP-O1: 7.5, DP-O2: 3.9
Thermal (80°C, solid)7 days5.3DP-T1DP-T1: 4.1
Photolytic (ICH Q1B)1.2 million lux hours18.9DP-P1, DP-P2DP-P1: 11.3, DP-P2: 6.2

Note: The degradation of nicotinic acid has been reported to follow first-order kinetics under thermal stress.[1][7]

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies. These should be adapted based on the specific properties of this compound and the analytical instrumentation available.

Protocol 1: Stability-Indicating HPLC Method Development
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds. A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-35 min (90-10% B), 35-40 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorption).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Protocol 2: Forced Degradation Sample Preparation
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Incubate the solution at 60°C for a specified time (e.g., 24 hours).

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

    • Incubate the solution at 60°C for a specified time (e.g., 8 hours).

    • At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Dilute the stock solution with a mixture of water and 30% H₂O₂ to achieve a final H₂O₂ concentration of 10% and a drug concentration of ~100 µg/mL.

    • Keep the solution at room temperature for a specified time (e.g., 48 hours).

    • At various time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid drug substance in a vial.

    • Keep the vial in an oven at 80°C for a specified time (e.g., 7 days).

    • At various time points, dissolve a portion of the solid in a suitable solvent and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the drug (~100 µg/mL) and the solid drug substance to light conditions as specified in ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, prepare the samples for HPLC analysis.

Potential Degradation Pathways

Based on the chemical structure of this compound and known degradation mechanisms of related compounds, the following degradation pathways can be postulated.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_photo Photodegradation parent_hydrolysis This compound hydrolysis_product 6-(2-hydroxyphenyl)nicotinic acid + CF3OH (unstable) -> COF2 + HF parent_hydrolysis->hydrolysis_product Acid/Base Hydrolysis (Cleavage of O-CF3 bond) parent_oxidation This compound n_oxide This compound N-oxide parent_oxidation->n_oxide Oxidation parent_thermal This compound decarboxylated 2-(2-(trifluoromethoxy)phenyl)pyridine parent_thermal->decarboxylated Decarboxylation parent_photo This compound photo_product Ring-opened products or dimers parent_photo->photo_product UV/Vis Light

Caption: Potential degradation pathways for this compound.

G start Start Forced Degradation Study prep Prepare Drug Solution (~1 mg/mL) start->prep stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Sample at Time Points stress->sample neutralize Neutralize (for Acid/Base) sample->neutralize dilute Dilute to Target Concentration sample->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/PDA Method dilute->hplc lcms Identify Degradants by LC-MS/MS hplc->lcms nmr Characterize Major Degradants by NMR lcms->nmr end Elucidate Degradation Pathways nmr->end

Caption: General experimental workflow for forced degradation studies.

References

Preventing side reactions during the synthesis of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The most common synthetic route involves a two-step process. The first step is a Suzuki-Miyaura cross-coupling reaction between a 6-halonicotinate ester (e.g., methyl 6-chloronicotinate) and 2-(trifluoromethoxy)phenylboronic acid. The resulting ester is then hydrolyzed to the final carboxylic acid product.

Q2: What are the most critical parameters to control during the Suzuki-Miyaura coupling step?

A2: The key parameters to optimize for a successful Suzuki-Miyaura coupling are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The inertness of the atmosphere is also crucial to prevent catalyst degradation and side reactions.

Q3: What are common side reactions observed during the synthesis?

A3: During the Suzuki-Miyaura coupling, common side reactions include protodeboronation of the boronic acid, dehalogenation of the nicotinic acid derivative, and homocoupling of the boronic acid. In the subsequent hydrolysis step, incomplete reaction or side reactions related to the trifluoromethoxy group under harsh conditions can be problematic.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the progress of both the Suzuki-Miyaura coupling and the hydrolysis steps. These methods allow for the identification of starting materials, intermediates, the desired product, and potential byproducts.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Step
Potential Cause Troubleshooting Suggestion
Catalyst Inactivity Use a fresh, high-quality palladium catalyst and ligand. Consider screening different catalyst/ligand systems. For electron-deficient pyridines, bulky, electron-rich phosphine ligands are often effective. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
Inefficient Transmetalation The choice of base is critical for activating the boronic acid. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The solvent system also plays a significant role; mixtures like 1,4-dioxane/water or toluene/water are commonly used.
Protodeboronation of Boronic Acid This side reaction is the cleavage of the C-B bond of the boronic acid. Use freshly prepared or purified 2-(trifluoromethoxy)phenylboronic acid. Consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable. Minimize reaction time and avoid excessively high temperatures.
Dehalogenation of Nicotinate The starting 6-halonicotinate can be reduced, replacing the halogen with a hydrogen atom. This can be minimized by optimizing the catalyst and ligand system and carefully controlling the reaction temperature.
Homocoupling of Boronic Acid The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen. Ensure thorough degassing of solvents and maintain a robust inert atmosphere.
Issue 2: Incomplete Hydrolysis of the Ester Intermediate
Potential Cause Troubleshooting Suggestion
Insufficient Base or Acid Ensure a sufficient molar excess of the hydrolyzing agent (e.g., NaOH, KOH, or HCl) is used to drive the reaction to completion.
Steric Hindrance The bulky 2-(trifluoromethoxy)phenyl group may sterically hinder the approach of the hydrolyzing agent. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Low Solubility of the Ester The ester intermediate may have poor solubility in the hydrolysis medium. Consider using a co-solvent system (e.g., THF/water, methanol/water) to improve solubility.
Issue 3: Formation of Impurities During Synthesis and Workup
Potential Cause Troubleshooting Suggestion
Residual Palladium Catalyst After the Suzuki coupling, residual palladium can contaminate the product. Employ appropriate workup procedures, such as extraction and filtration through a pad of celite. For high purity, column chromatography is recommended.
Formation of Colored Byproducts Crude nicotinic acid derivatives can sometimes be colored. Purification by recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective. In some cases, treatment with activated carbon can help decolorize the product.
Co-elution of Product and Byproducts During chromatographic purification, the desired product may co-elute with closely related impurities. Optimize the mobile phase for column chromatography to achieve better separation.

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling of Methyl 6-chloronicotinate with 2-(trifluoromethoxy)phenylboronic acid

Materials:

  • Methyl 6-chloronicotinate

  • 2-(Trifluoromethoxy)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add methyl 6-chloronicotinate (1.0 eq), 2-(trifluoromethoxy)phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrolysis of Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate

Materials:

  • Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 3-4, which will precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)901285
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/EtOH/H₂O (2:1:1)1001865
3PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1101078
4Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene/H₂O (10:1)1001290

Table 2: Hydrolysis Conditions for Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate

EntryBase (eq)SolventTemp (°C)Time (h)Yield (%)
1NaOH (2.5)MeOH/H₂O (3:1)65492
2KOH (3.0)THF/H₂O (2:1)70689
3LiOH (2.0)Dioxane/H₂O (3:1)80885

Visualizations

Synthesis_Workflow cluster_suzuki Step 1: Suzuki-Miyaura Coupling cluster_hydrolysis Step 2: Hydrolysis start1 Methyl 6-chloronicotinate reagents1 Pd Catalyst Ligand Base start1->reagents1 start2 2-(trifluoromethoxy)phenylboronic acid start2->reagents1 product1 Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate reagents1->product1 Dioxane/Water 80-100 °C reagents2 Base (e.g., NaOH) product1->reagents2 final_product This compound reagents2->final_product MeOH/Water Reflux

Caption: Synthetic workflow for this compound.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling cause1 Catalyst Inactivity start->cause1 cause2 Protodeboronation start->cause2 cause3 Dehalogenation start->cause3 cause4 Homocoupling start->cause4 solution1 Use fresh catalyst/ligand Screen different systems Ensure inert atmosphere cause1->solution1 solution2 Use fresh boronic acid or ester Minimize reaction time/temp cause2->solution2 solution3 Optimize catalyst/ligand Control temperature cause3->solution3 solution4 Thoroughly degas solvents Maintain inert atmosphere cause4->solution4

Caption: Troubleshooting common issues in the Suzuki-Miyaura coupling step.

Optimization_Logic start Initial Reaction Setup check_yield Acceptable Yield? start->check_yield optimize_catalyst Screen Catalyst/Ligand check_yield->optimize_catalyst No end Optimized Protocol check_yield->end Yes optimize_base Screen Base optimize_catalyst->optimize_base optimize_solvent Screen Solvent System optimize_base->optimize_solvent optimize_temp Optimize Temperature optimize_solvent->optimize_temp optimize_temp->check_yield

Caption: Logical workflow for optimizing the Suzuki-Miyaura coupling reaction.

Technical Support Center: Synthesis of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable approach is a two-step synthesis. The first step involves a Suzuki-Miyaura cross-coupling reaction between a 6-halonicotinic acid derivative, typically methyl 6-chloronicotinate, and 2-(trifluoromethoxy)phenylboronic acid. The resulting ester is then hydrolyzed in the second step to yield the final carboxylic acid product.

Q2: My Suzuki-Miyaura coupling reaction is showing low or no yield. What are the initial troubleshooting steps?

A2: Low yields in Suzuki-Miyaura couplings, especially with heteroaryl chlorides, are a common challenge. Key areas to investigate include:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.

  • Reagent Quality: Boronic acids can degrade over time. It is advisable to use fresh or properly stored 2-(trifluoromethoxy)phenylboronic acid. The base should be anhydrous and finely powdered for optimal performance.

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be efficient for this coupling. More active catalyst systems, particularly those with bulky, electron-rich phosphine ligands, are often necessary to facilitate the reaction with the less reactive 6-chloronicotinate.

Q3: I am observing significant side products in my Suzuki-Miyaura reaction. What are they and how can I minimize them?

A3: Common side products include homocoupled boronic acid and protodeboronation products.

  • Homocoupling: This is the self-coupling of the boronic acid. It is often promoted by the presence of oxygen. To minimize this, ensure rigorous exclusion of oxygen from your reaction system.

  • Protodeboronation: This is the cleavage of the carbon-boron bond of the boronic acid by a proton source, often from residual water in the solvent or reagents. Using anhydrous solvents and reagents is crucial to mitigate this side reaction.

Q4: What are the best practices for the hydrolysis of the methyl ester intermediate?

A4: The hydrolysis of the methyl ester of 6-[2-(trifluoromethoxy)phenyl]nicotinate is typically achieved under basic conditions. A common method involves heating the ester in a mixture of an alcohol (like methanol or ethanol) and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. The reaction progress should be monitored by a suitable technique like TLC or LC-MS to ensure complete conversion.

Q5: How should I purify the final product, this compound?

A5: Purification of the final product typically involves an acidic workup followed by recrystallization. After the hydrolysis is complete, the reaction mixture is acidified with an acid like hydrochloric acid to precipitate the carboxylic acid. The crude product can then be collected by filtration and purified by recrystallization from a suitable solvent or solvent mixture.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Steps
Inactive Catalyst System Switch to a more active palladium precatalyst and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). Consider increasing the catalyst loading.
Insufficient Reaction Temperature Gradually increase the reaction temperature. Microwave irradiation can sometimes be beneficial for challenging couplings.
Ineffective Base Screen different bases. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.
Oxygen Contamination Ensure all solvents are rigorously degassed. Use Schlenk techniques or a glovebox to maintain an inert atmosphere.
Poor Reagent Quality Use fresh, high-purity 2-(trifluoromethoxy)phenylboronic acid and anhydrous base.
Issue 2: Formation of Byproducts
Byproduct Potential Cause Mitigation Strategy
Homocoupling of Boronic Acid Presence of oxygen.Rigorously degas all solvents and maintain a positive pressure of inert gas.
Protodeboronation Presence of water or other proton sources.Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Dehalogenation of Starting Material Certain reaction conditions can favor this side reaction.Optimize the catalyst, ligand, and base combination.

Experimental Protocols

Disclaimer: The following protocols are representative and may require optimization for specific laboratory conditions and scales.

Step 1: Suzuki-Miyaura Coupling - Synthesis of Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate

Materials:

  • Methyl 6-chloronicotinate

  • 2-(Trifluoromethoxy)phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add methyl 6-chloronicotinate (1.0 equiv.), 2-(trifluoromethoxy)phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane.

  • Add the catalyst premix to the Schlenk flask.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydrolysis - Synthesis of this compound

Materials:

  • Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate (1.0 equiv.) in methanol.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 equiv.).

  • Heat the mixture to reflux and stir until the ester is fully hydrolyzed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Hydrolysis start_materials Methyl 6-chloronicotinate + 2-(Trifluoromethoxy)phenylboronic acid reaction_step1 Pd(OAc)2, SPhos, K3PO4 1,4-Dioxane/Water, 80-100 °C start_materials->reaction_step1 Reactants intermediate Methyl 6-[2-(trifluoromethoxy)phenyl]nicotinate reaction_step1->intermediate Product hydrolysis_step 1. NaOH, MeOH/H2O, Reflux 2. HCl (aq) intermediate->hydrolysis_step Starting Material final_product This compound hydrolysis_step->final_product Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere check_reagents Are the boronic acid and base fresh and anhydrous? check_atmosphere->check_reagents Yes solution_atmosphere Degas solvents and use Schlenk techniques. check_atmosphere->solution_atmosphere No check_catalyst Is the catalyst system active enough for a chloro-heterocycle? check_reagents->check_catalyst Yes solution_reagents Use fresh, high-purity reagents. check_reagents->solution_reagents No check_temp Is the reaction temperature optimal? check_catalyst->check_temp Yes solution_catalyst Switch to a more active catalyst/ligand system (e.g., with SPhos). check_catalyst->solution_catalyst No solution_temp Screen a range of temperatures (e.g., 80-120 °C). check_temp->solution_temp No

Caption: Troubleshooting workflow for low yield in the Suzuki-Miyaura coupling step.

Technical Support Center: Characterization of Fluorinated Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of fluorinated organic compounds.

General Issues & Sample Handling

This section addresses overarching challenges that can impact multiple analytical techniques.

FAQs

Q: What are the most common sources of background fluorine contamination in the lab? A: Fluorinated compounds are widespread in laboratory environments. Potential sources of contamination include labware made from fluoropolymers (e.g., PTFE-coated vials, caps, and stir bars), certain grades of solvents, and even atmospheric dust. It is crucial to implement strict protocols to minimize contact with these materials to ensure the validity of your results, especially when conducting trace-level analysis.

Q: My analytical results are inconsistent across different sample batches. What could be the cause? A: Inconsistency in results often points to variability in sample preparation.[1] To ensure reproducibility, it is essential to standardize every step of your process, from sample collection and handling to extraction and pre-concentration.[1] Pay close attention to potential analyte loss during solvent evaporation or freeze-drying steps.[1] Additionally, you should verify the stability of your compounds under your specific storage and preparation conditions.[1]

Q: I suspect my sample is contaminated. How can I confirm this? A: To test for contamination, you should run a "method blank" in parallel with your sample. A method blank consists of a clean sample, such as a pure solvent, that undergoes the exact same preparation, handling, and analysis steps as your actual sample.[1] If you detect any fluorinated compounds in the blank, it indicates contamination originating from your reagents, equipment, or the surrounding environment.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a primary and powerful technique for characterizing fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range.[1] However, several challenges can arise during these experiments.

FAQs

Q: What makes ¹⁹F NMR such a powerful tool for characterizing fluorinated compounds? A: The ¹⁹F nucleus possesses several advantageous properties for NMR spectroscopy. It has a nuclear spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, which makes it highly sensitive to detection.[1] Its chemical shifts span a very wide range of approximately 800 ppm, providing detailed information about the local electronic environment of each fluorine atom.[1][2]

Q: What is the standard reference for ¹⁹F NMR? A: The internationally accepted standard is fluorotrichloromethane (CFCl₃), which is set to 0 ppm.[1] However, due to its role in ozone depletion, secondary standards are now more commonly used.

Q: How do coupling constants in ¹⁹F NMR compare to ¹H NMR? A: Spin-spin coupling constants (J-values) in ¹⁹F NMR are typically larger than those observed in ¹H NMR.[1] Couplings can be observed over longer ranges (e.g., ⁴J or even ⁵J), and heteronuclear coupling with other nuclei like ¹H and ¹³C is also common.[2][3]

Troubleshooting Guide

Q: Why are the peaks in my ¹⁹F NMR spectrum unusually broad? A: Several factors can contribute to peak broadening in ¹⁹F NMR spectra. Common causes include:

  • Low Solubility/Sample Heterogeneity: If your compound is not fully dissolved, it can lead to broad lines.[1] Try using a different deuterated solvent or gently warming the sample to improve solubility.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.[1]

  • Chemical Exchange: Fluorine atoms may be undergoing chemical exchange between different environments on the NMR timescale.[1] Running the experiment at a different temperature can help confirm if this is the cause.[1]

Q: I'm observing baseline rolling in my ¹⁹F NMR spectrum. How can I fix this? A: Baseline rolling can occur, especially with the large spectral widths in ¹⁹F NMR. Here are a few things to check:

  • Ensure you haven't applied an excessively large first-order phase correction.[4]

  • Try applying only a zero-order phase correction.[4]

  • Use a baseline correction command in your processing software.[4]

¹⁹F NMR Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified fluorinated compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[1] Ensure the sample is fully dissolved to avoid heterogeneity.[1]

  • Instrument Setup:

    • Load a standard ¹⁹F NMR experiment.

    • Tune the probe for ¹⁹F detection.[4]

    • Set the spectral width and transmitter offset to cover the expected chemical shift range of your compound. For unknown compounds, a wide spectral width may be necessary initially.[4]

  • Acquisition:

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For quantitative measurements, ensure a sufficient relaxation delay between scans.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).[1]

    • Phase the spectrum to ensure all peaks are in the positive absorption mode.[1]

    • Apply baseline correction to obtain a flat baseline.[1]

    • Reference the spectrum using an appropriate internal or external standard (e.g., CFCl₃).[1]

    • Integrate the signals for quantitative analysis.[1]

¹⁹F NMR Troubleshooting Workflow

G Troubleshooting Workflow for ¹⁹F NMR Issues start Problem with ¹⁹F NMR Spectrum broad_peaks Broad Peaks start->broad_peaks baseline_rolling Baseline Rolling start->baseline_rolling low_sensitivity Low Sensitivity start->low_sensitivity solubility Check Solubility - Try different solvent - Gently warm sample broad_peaks->solubility paramagnetic Check for Paramagnetic Impurities broad_peaks->paramagnetic exchange Consider Chemical Exchange - Run at different temperature broad_peaks->exchange phase_correction Check Phase Correction - Reduce 1st order correction - Use 0 order only baseline_rolling->phase_correction increase_scans Increase Number of Scans low_sensitivity->increase_scans check_concentration Check Sample Concentration low_sensitivity->check_concentration end Improved Spectrum solubility->end paramagnetic->end exchange->end apply_bc Apply Baseline Correction Function phase_correction->apply_bc apply_bc->end increase_scans->end check_concentration->end

Caption: Troubleshooting workflow for common ¹⁹F NMR spectral issues.

Typical ¹⁹F NMR Chemical Shift Ranges
Functional GroupChemical Shift Range (ppm vs. CFCl₃)
-CH₂F -200 to -220
-CF₃-50 to -70
Aromatic-F Varies widely based on substituents
-COF +20 to +30

Note: These are general ranges and can vary based on the specific chemical environment.

Mass Spectrometry (MS)

Mass spectrometry of fluorinated compounds can be challenging due to their high electronegativity and the strength of the carbon-fluorine bond.

FAQs

Q: Why is the molecular ion often weak or absent in the mass spectra of perfluorinated compounds? A: Perfluorinated compounds, particularly perfluoroalkanes, tend to fragment readily upon ionization.[5] The high stability of the CF₃⁺ cation often results in it being the most abundant ion (the base peak), while the molecular ion is either very small or not observed at all.[5]

Q: What are common fragmentation patterns for fluorinated compounds? A: Common fragmentation pathways include the loss of F (M-19) and HF (M-20).[6] For perfluorinated carboxylates, a common initial fragmentation is the loss of CO₂.[7] The resulting perfluoroalkyl anion can then undergo further fragmentation.[7] It has been suggested that fluorine migration can occur prior to secondary and tertiary fragmentation, leading to complex spectra.[7]

Troubleshooting Guide

Q: I am having trouble with the quantification of my fluorinated analyte using LC-MS. What could be the issue? A: Quantification issues can arise from several sources:

  • Ion Suppression/Enhancement: The unique properties of fluorinated compounds can lead to matrix effects. Using an isotopically labeled internal standard can help to correct for this.

  • Contamination: Fluoropolymer components in the LC system can leach fluorinated compounds, leading to high background noise and interfering with the quantification of your analyte.[1]

Mass Spectrometry Troubleshooting Logic

G Troubleshooting Mass Spectrometry of Fluorinated Compounds start MS Characterization Issue weak_molecular_ion Weak or Absent Molecular Ion start->weak_molecular_ion complex_fragmentation Complex Fragmentation start->complex_fragmentation quantification_issue Quantification Issues start->quantification_issue check_ionization Consider Softer Ionization Technique (e.g., Chemical Ionization) weak_molecular_ion->check_ionization look_for_fragments Look for Characteristic Fragments (e.g., CF₃⁺) weak_molecular_ion->look_for_fragments ms_ms Perform MS/MS Analysis - Isolate parent ion and fragment complex_fragmentation->ms_ms compare_literature Compare with Literature Data for similar compounds complex_fragmentation->compare_literature internal_standard Use Isotopically Labeled Internal Standard quantification_issue->internal_standard check_contamination Check for System Contamination - Run blanks - Use PEEK tubing quantification_issue->check_contamination end Successful Characterization check_ionization->end look_for_fragments->end ms_ms->end compare_literature->end internal_standard->end check_contamination->end

Caption: Logical steps for troubleshooting mass spectrometry analysis.

Chromatography

The unique properties of fluorinated compounds, being both hydrophobic and lipophobic, can lead to unexpected behavior in both liquid and gas chromatography.

FAQs

Q: Can I use standard reversed-phase liquid chromatography (RPLC) for fluorinated compounds? A: Yes, RPLC is commonly used for the analysis of fluorinated compounds.[1] However, their unique dual hydrophobic and lipophobic nature can result in unusual retention behavior compared to their hydrocarbon analogs.[1] While standard C18 columns are often effective, specialized columns designed for fluorinated compounds may provide better performance.[1][8][9]

Q: Why is background contamination a significant issue in the LC-MS analysis of fluorinated compounds? A: Many components of a standard LC-MS system, particularly PTFE tubing and solvent filters, are made of fluoropolymers.[1] These materials can leach fluorinated compounds, leading to high background noise and contamination, which is especially problematic for trace-level analysis.[1]

Troubleshooting Guide

Q: I am observing poor peak shapes (tailing or fronting) for my fluorinated analytes in LC. What can I do? A: Poor peak shape can be caused by several factors:

  • Secondary Interactions: Your analyte may be interacting with active sites on the silica backbone of the column. Try using a mobile phase with a different pH or a higher ionic strength to mitigate these interactions.[1]

  • Column Overload: Injecting too much of your sample can lead to peak fronting. Try diluting your sample.[1]

Q: My retention times are shifting between runs. What is the cause? A: Retention time instability is often due to a lack of system equilibration.[1] Ensure the column is thoroughly flushed with the mobile phase before starting your analytical sequence.[1] Other potential causes include temperature fluctuations (use a column oven for stability) and changes in the mobile phase composition (ensure solvents are properly mixed and degassed).[1]

Q: How can I minimize background contamination when using LC-MS for trace analysis of fluorinated compounds? A: It is highly recommended to use a "PFAS-free" or "fluorine-free" LC system. This involves replacing all PTFE components, such as tubing, frits, and solvent lines, with PEEK or stainless steel alternatives. Additionally, using a delay column between the solvent mixer and the injector can help to chromatographically separate background contamination from the analytes of interest.

Chromatography Experimental Workflow

G General Workflow for Chromatographic Analysis of Fluorinated Compounds start Start Analysis method_dev Method Development - Select column (e.g., C18, fluorous) - Optimize mobile phase start->method_dev system_prep System Preparation - Use PEEK tubing if possible - Equilibrate column method_dev->system_prep sample_prep Sample Preparation - Dissolve in appropriate solvent - Filter sample system_prep->sample_prep injection Inject Sample sample_prep->injection data_acq Data Acquisition injection->data_acq data_proc Data Processing - Integrate peaks - Quantify data_acq->data_proc results Review Results data_proc->results troubleshoot Troubleshoot? (e.g., peak shape, retention time) results->troubleshoot troubleshoot->method_dev Yes troubleshoot->injection No, re-inject

Caption: A typical experimental workflow for chromatographic analysis.

Elemental Analysis

FAQs

Q: Are there specific challenges with performing CHNS analysis on fluorinated compounds? A: Yes, the analysis of fluorinated samples can be challenging for elemental analyzers.[10] Due to their chemical characteristics and the high reaction temperatures required for sulfur analysis, fluorinated compounds can be problematic.[10] Fluorine is highly reactive and can react with catalysts, the tin sample container, and the quartz reactor, which can affect the robustness of the analytical system.[11] Specialized elemental analyzers and methods are often required for accurate and repeatable results.[10][11]

References

Validation & Comparative

Navigating the Therapeutic Potential of Nicotinic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of the biological efficacy of nicotinic acid and its derivatives. Due to the absence of publicly available data on 6-[2-(trifluoromethoxy)phenyl]nicotinic acid, this document focuses on the well-characterized effects of the broader class of nicotinic acid analogs. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics targeting pathways modulated by nicotinic acid.

Comparative Efficacy of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for treating dyslipidemia.[1] Its derivatives have been explored for a range of biological activities, including anti-inflammatory, antifungal, and enzyme-inhibitory properties.[2][3] The primary mechanism for many of these effects is the activation of the G protein-coupled receptor GPR109A (HCAR2).[1]

Lipid-Modifying Effects

The hallmark of nicotinic acid's therapeutic action is its ability to favorably alter lipid profiles. It is known to increase high-density lipoprotein (HDL) cholesterol while reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a).[4][5]

Below is a summary of quantitative data from preclinical and clinical studies on the lipid-modifying effects of nicotinic acid.

Compound/TreatmentModel SystemKey FindingsReference
Nicotinic Acid Hypercholesterolemic & Diabetic Albino RatsAfter 42 days: - Total Cholesterol: ↓ from 213 to 149 mg/dl - HDL-Cholesterol: ↑ from 29.4 to 57.5 mg/dl - Triglycerides: ↓ from 148 to 89 mg/dl - LDL-Cholesterol: ↓ from 154 to 62 mg/dl[6]
Niacin (meta-analysis) Human Clinical Trials- Major Coronary Events: 25% relative odds reduction - Stroke: 26% relative odds reduction - Any Cardiovascular Events: 27% relative odds reduction[7]
Prolonged-Release Nicotinic Acid Human (NAUTILUS study)After 15 weeks: - HDL-Cholesterol: +20.3% - LDL-Cholesterol: -7.5% - Triglycerides: -15.5% - Lipoprotein(a): -21.1%[8]
Anti-inflammatory and Other Activities

Beyond its impact on lipids, nicotinic acid and its derivatives exhibit a range of other biological effects. For instance, certain acylhydrazone and 1,3,4-oxadiazole derivatives of nicotinic acid have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[3] Other studies have highlighted the anti-inflammatory potential of novel nicotinic acid derivatives, showing potent inhibition of nitrite production and inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.[9]

Experimental Protocols

The validation of nicotinic acid derivatives involves a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Nitrite and Cytokine Inhibition Assay in Macrophages

This assay evaluates the anti-inflammatory activity of test compounds by measuring their ability to inhibit the production of nitric oxide (measured as nitrite) and inflammatory cytokines in stimulated macrophage cells.

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to the cell culture medium.

  • A control group is treated with a vehicle (e.g., DMSO), and a positive control group is treated with a known anti-inflammatory agent (e.g., ibuprofen).

Nitrite Measurement (Griess Assay):

  • After 24 hours of incubation, the cell supernatant is collected.

  • An equal volume of Griess reagent is added to the supernatant.

  • The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve.

Cytokine Measurement (ELISA):

  • The levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Cell Viability (MTT Assay):

  • To ensure that the observed inhibition is not due to cytotoxicity, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is performed on the cells after treatment.[9]

In Vivo Vasodilation Assay

This assay is crucial for assessing a common side effect of nicotinic acid derivatives, which is cutaneous vasodilation or flushing.

Animal Model and Compound Administration:

  • Mice or rats are used as the animal model.

  • The test compound is administered topically or systemically.

Measurement of Skin Blood Flow:

  • Changes in skin blood flow are measured using non-invasive techniques such as laser Doppler flowmetry or laser speckle contrast imaging.[1]

  • Measurements are taken at baseline and at various time points after compound administration.

  • The vasodilatory effect is quantified as the percentage change in blood flow from baseline.

Quantification of Nicotinic Acid and its Metabolites

Accurate quantification of the parent compound and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.

Sample Preparation:

  • Food Samples: Homogenize the sample in 0.1 N HCl, heat, and then dilute with deionized water. For high-protein/fat matrices, a protein precipitation step with trichloroacetic acid is included.[10][11]

  • Biological Fluids (Plasma, Urine): Samples are typically subjected to protein precipitation followed by centrifugation.

  • Dietary Supplements: Finely ground tablets or capsules are dissolved in deionized water.[10][11]

Analytical Method (HPLC):

  • High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common method.[12][13]

  • For enhanced sensitivity and specificity, especially for differentiating between various derivatives and metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard.[12]

  • A post-column photochemical derivatization can be used to convert nicotinic acid and nicotinamide into highly fluorescent derivatives for sensitive detection.[10][11]

Signaling Pathways and Experimental Workflows

Visualizing the molecular pathways and experimental processes is crucial for understanding the mechanism of action and the validation strategy for nicotinic acid derivatives.

GPR109A_Signaling_Pathway cluster_membrane Plasma Membrane GPR109A GPR109A Gi Gi GPR109A->Gi Activation Nicotinic_Acid Nicotinic Acid Derivative Nicotinic_Acid->GPR109A AC Adenylyl Cyclase Gi->AC Inhibition Inflammation Inflammatory Response Gi->Inflammation Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activation Lipolysis Lipolysis HSL->Lipolysis Catalysis FFA Free Fatty Acids (FFA) Lipolysis->FFA Release Adipocyte In Adipocytes Macrophage In Macrophages/ Immune Cells

Caption: GPR109A signaling pathway activated by nicotinic acid derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis & Lead Optimization Receptor_Binding Receptor Binding Assay (GPR109A) Lipid_Profile Lipid Profile Analysis (Animal Models) Receptor_Binding->Lipid_Profile Promising candidates Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX-2) Enzyme_Inhibition->Lipid_Profile Anti_inflammatory Anti-inflammatory Assay (Macrophages) Cytotoxicity Cytotoxicity Assay (MTT) Anti_inflammatory->Cytotoxicity Confirm specificity Anti_inflammatory->Lipid_Profile Vasodilation Vasodilation Assay (Skin Blood Flow) Lipid_Profile->Vasodilation Assess side effects PK_PD Pharmacokinetics & Pharmacodynamics Vasodilation->PK_PD Characterize in vivo SAR Structure-Activity Relationship (SAR) PK_PD->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Compound_Synthesis Compound Synthesis Lead_Opt->Compound_Synthesis Iterative design Compound_Synthesis->Receptor_Binding Compound_Synthesis->Enzyme_Inhibition Compound_Synthesis->Anti_inflammatory

Caption: General experimental workflow for validating nicotinic acid derivatives.

References

6-[2-(trifluoromethoxy)phenyl]nicotinic acid versus other nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Nicotinic Acid Derivatives: A Guide for Researchers

Introduction

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds with significant therapeutic interest, primarily due to their lipid-modifying and anti-inflammatory properties.[1][2] These compounds have been extensively studied for their potential in treating dyslipidemia, atherosclerosis, and various inflammatory conditions.[3] The biological effects of many nicotinic acid derivatives are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[3]

This guide provides a comparative overview of the performance of several nicotinic acid derivatives, focusing on their anti-inflammatory and GPR109A-mediated activities. It is intended for researchers, scientists, and drug development professionals.

A Note on 6-[2-(trifluoromethoxy)phenyl]nicotinic acid:

An extensive search of scientific literature and patent databases did not yield any publicly available experimental data regarding the biological activity of this compound. While its synthesis has been documented, its performance in biological assays and its comparative efficacy against other nicotinic acid derivatives have not been reported. Therefore, this guide will focus on other well-characterized derivatives for which experimental data is available.

Comparative Performance of Nicotinic Acid Derivatives

The following tables summarize the in vitro activities of various nicotinic acid derivatives in key functional assays.

Table 1: GPR109A Receptor Activation

CompoundAssay TypeCell LineEC50 / IC50Reference
Nicotinic AcidGPR109A activation-~100 nM (EC50)[4]
Nicotinic AcidNicotinate bindingCCD841 cells245 ± 32 nM (Kd)[4]
AcifranGPR109A activation-Potent agonist[5]
β-hydroxybutyrateGPR109A activation-700-800 µM (EC50)[4]
ButyrateGPR109A activation-~1.6 mM (EC50)[4]

Table 2: Anti-Inflammatory Activity

CompoundAssay TypeCell Line / SystemInhibition / EffectReference
Nicotinic AcidLPS-induced TNF-α secretionHuman monocytes49.2 ± 4.5% inhibition[6]
Nicotinic AcidLPS-induced IL-6 secretionHuman monocytes56.2 ± 2.8% inhibition[6]
Nicotinic AcidLPS-induced MCP-1 secretionHuman monocytes43.2 ± 3.1% inhibition[6]
Nicotinic AcidHKLM-induced TNF-α secretionHuman monocytes48.6 ± 7.1% inhibition[6]
Nicotinic AcidHKLM-induced IL-6 secretionHuman monocytes60.9 ± 1.6% inhibition[6]
Nicotinic AcidHKLM-induced MCP-1 secretionHuman monocytes59.3 ± 5.3% inhibition[6]
Nicotinohydrazide Derivative 8bAntimycobacterial activity-MIC = 3.90 µg/mL[3]

LPS: Lipopolysaccharide, HKLM: Heat-killed Listeria monocytogenes, MIC: Minimum Inhibitory Concentration

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

1. GPR109A Activation Assay (cAMP Accumulation Assay)

This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gαi-coupled GPR109A receptor.[4]

  • Cell Culture: Culture HEK293 or CHO cells stably or transiently expressing the human GPR109A receptor in the appropriate growth medium. Seed the cells in 96- or 384-well plates and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with an assay buffer such as HBSS or serum-free media.

    • Pre-incubate the cells with various concentrations of the test compounds (nicotinic acid derivatives) for a specified time.

    • Stimulate the cells with a known adenylyl cyclase activator, such as forskolin, to induce cAMP production.

    • Incubate for a defined period to allow for cAMP accumulation.

    • Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.

  • Detection: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., TR-FRET, HTRF, or ELISA-based kits).

  • Data Analysis: Plot the cAMP concentration against the log of the test compound concentration to generate a dose-response curve and determine the IC50 value.

2. Anti-Inflammatory Activity Assay (Cytokine Secretion in Human Monocytes)

This protocol measures the ability of nicotinic acid derivatives to inhibit the secretion of pro-inflammatory cytokines from activated human monocytes.[6]

  • Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Isolate monocytes from PBMCs by adherence to plastic culture plates or by using magnetic-activated cell sorting (MACS).

  • Cell Treatment:

    • Plate the isolated monocytes in a 96-well plate.

    • Pre-treat the cells with various concentrations of the nicotinic acid derivatives for 1 hour.

    • Stimulate the cells with a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) (100 ng/mL), to induce cytokine production.

    • Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • Centrifuge the plates to pellet the cells.

    • Collect the cell culture supernatants.

    • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in the supernatants using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

  • Data Analysis: Calculate the percentage of inhibition of cytokine secretion for each compound concentration compared to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

3. In Vitro Lipid Uptake Assay (Caco-2 Cells)

This assay assesses the effect of nicotinic acid derivatives on the uptake of cholesterol in a human intestinal cell line model.

  • Cell Culture: Culture Caco-2 cells on permeable filter inserts until they form a differentiated and polarized monolayer, which typically takes about 21 days.

  • Micelle Preparation: Prepare micelles containing radioactively labeled cholesterol (e.g., [3H]-cholesterol) along with other lipids like oleic acid and sodium taurocholate.

  • Uptake Assay:

    • Wash the Caco-2 cell monolayers with a suitable buffer.

    • Treat the cells with the test nicotinic acid derivatives for a predetermined period (e.g., 24 hours).

    • Add the micellar solution containing [3H]-cholesterol to the apical side of the cell monolayer.

    • Incubate for a specific duration (e.g., 2 hours) to allow for cholesterol uptake.

    • Wash the cells extensively with a cold buffer to remove any non-internalized radiolabel.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of cholesterol uptake per milligram of cell protein. Compare the uptake in compound-treated cells to that in vehicle-treated control cells to determine the percentage of inhibition.

Signaling Pathways and Visualizations

The biological effects of nicotinic acid derivatives are primarily mediated through the GPR109A signaling pathway, which in turn can modulate other pathways, such as the NF-κB signaling cascade involved in inflammation.

GPR109A Signaling Pathway

Activation of GPR109A by nicotinic acid or its derivatives leads to the inhibition of adenylyl cyclase through the Gαi subunit of the coupled G protein. This results in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR109A activation can lead to the recruitment of β-arrestin, which can mediate G protein-independent signaling.[4][7]

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A G_protein Gi/o Protein GPR109A->G_protein Activates b_arrestin β-Arrestin GPR109A->b_arrestin Recruits Ligand Nicotinic Acid Derivative Ligand->GPR109A Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis ERK ERK Activation b_arrestin->ERK

Caption: GPR109A signaling cascade.

NF-κB Inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation. Some nicotinic acid derivatives exert their anti-inflammatory effects by inhibiting this pathway, leading to a reduction in the expression of pro-inflammatory genes.[6]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB_NFkB IκB NF-κB IKK->IkB_NFkB:f0 Phosphorylates IkB IκB NFkB NF-κB (p50/p65) Proteasome Proteasome IkB_NFkB:f0->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB IkB_NFkB:f1->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Stimulus Inflammatory Stimulus (e.g., LPS) Stimulus->IKK Activates NA_Deriv Nicotinic Acid Derivative NA_Deriv->IKK Inhibits

Caption: Inhibition of the NF-κB pathway.

References

A Comparative Analysis of Trifluoromethoxy- and Trifluoromethyl-Substituted Nicotinic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of trifluoromethoxy- and trifluoromethyl-substituted nicotinic acids reveals distinct physicochemical and biological profiles, offering researchers valuable insights for the strategic design of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs). While both substitutions significantly influence the properties of the parent nicotinic acid molecule, the trifluoromethoxy group generally imparts greater lipophilicity, a key factor in drug development. Conversely, existing data, primarily from the field of insecticides, suggests that the trifluoromethyl group may be more favorable for potent nAChR activity.

This guide provides a comparative analysis of these two important classes of compounds, summarizing their physicochemical properties, biological activities, and relevant experimental protocols to aid researchers in drug development.

Physicochemical Properties: A Tale of Two Fluorinated Groups

The introduction of trifluoromethoxy (-OCF₃) or trifluoromethyl (-CF₃) groups onto the nicotinic acid scaffold dramatically alters its electronic and physical properties. The -OCF₃ group is recognized as one of the most lipophilic substituents used in medicinal chemistry.[1] In contrast, the -CF₃ group, while also lipophilic, has a slightly lower impact on lipophilicity.[2] Both groups are strongly electron-withdrawing, which can significantly affect the acidity (pKa) of the carboxylic acid group and the overall electron distribution of the pyridine ring.

Below is a summary of available physicochemical data for representative compounds. It is important to note that directly comparable experimental data for a complete set of isomers remains limited, particularly for the trifluoromethoxy-substituted nicotinic acids.

CompoundSubstitution PatternMelting Point (°C)pKa (Predicted)Solubility
6-(Trifluoromethyl)nicotinic acid6-CF₃193-1972.96 ± 0.10Slightly soluble in acetonitrile and methanol
4-(Trifluoromethyl)nicotinic acid4-CF₃146-1482.50 ± 0.36Slightly soluble in DMSO and methanol
2-(Trifluoromethyl)nicotinic acid2-CF₃185-189--
5-(Trifluoromethoxy)nicotinic acid5-OCF₃---

Data for trifluoromethyl-substituted compounds is more readily available from commercial suppliers and literature. The lack of comprehensive data for trifluoromethoxy-substituted nicotinic acids highlights an area for future research.

Biological Activity at Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors are a diverse family of ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems.[3][4][5][6] Their involvement in various physiological processes makes them attractive targets for the treatment of a wide range of disorders, including neurological diseases, inflammation, and addiction.

The substitution of nicotinic acid with trifluoromethyl or trifluoromethoxy groups can profoundly influence its interaction with different nAChR subtypes. Structure-activity relationship (SAR) studies, particularly in the development of insecticides that target insect nAChRs, have provided valuable comparative insights.

One study on neonicotinoid insecticides, which are nAChR competitive modulators, demonstrated that replacing a 6-chloro substituent on the pyridine ring with a trifluoromethoxy group led to a significant decrease in insecticidal activity.[1] In contrast, the presence of a 6-trifluoromethyl group was associated with high activity.[1] This suggests that for this particular scaffold and target, the trifluoromethyl group is more favorable for potent receptor interaction.

Further research is needed to explore the activity of these compounds on a wider range of mammalian nAChR subtypes to fully understand their therapeutic potential.

Experimental Protocols

To facilitate further research and direct comparison of these compounds, detailed experimental protocols for key assays are provided below.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for specific nAChR subtypes.

Objective: To measure the binding affinity (Ki) of trifluoromethoxy- and trifluoromethyl-substituted nicotinic acids to a specific nAChR subtype.

Materials:

  • Cell membranes expressing the desired nAChR subtype (e.g., α4β2, α7)

  • Radioligand (e.g., [³H]-Epibatidine, [³H]-Cytisine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Non-specific binding control (e.g., a high concentration of a known nAChR ligand like nicotine or cytisine)

  • Test compounds (trifluoromethoxy- and trifluoromethyl-substituted nicotinic acids)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific binding control, or test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using appropriate software.

Diagram of Radioligand Binding Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis prep_ligand Prepare Radioligand & Test Compounds mix Mix Components in 96-well Plate prep_ligand->mix prep_mem Prepare Cell Membranes prep_mem->mix incubate Incubate to Equilibrium mix->incubate filter Filter & Wash incubate->filter count Scintillation Counting filter->count analyze Calculate Ki Values count->analyze

Caption: Workflow for a nicotinic acetylcholine receptor radioligand binding assay.

Electrophysiology Assay

This protocol outlines the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes to characterize the functional activity of the compounds at nAChRs.

Objective: To determine if the compounds act as agonists, antagonists, or allosteric modulators at specific nAChR subtypes and to quantify their potency (EC₅₀ or IC₅₀).

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired nAChR subunits

  • Oocyte injection setup

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Perfusion system

  • Recording solution (e.g., ND96)

  • Agonist (e.g., acetylcholine)

  • Test compounds

Procedure:

  • Inject Xenopus oocytes with cRNA encoding the nAChR subunits of interest and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and impale it with two electrodes (voltage and current).

  • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • To test for agonist activity, perfuse the oocyte with increasing concentrations of the test compound and record the elicited currents.

  • To test for antagonist activity, pre-apply the test compound followed by co-application with a known agonist and measure the inhibition of the agonist-induced current.

  • Analyze the current responses to determine concentration-response curves and calculate EC₅₀ or IC₅₀ values.

Diagram of Two-Electrode Voltage Clamp Electrophysiology Workflow:

G cluster_expression Receptor Expression cluster_recording Electrophysiological Recording cluster_analysis Data Analysis inject Inject Oocytes with cRNA incubate Incubate Oocytes inject->incubate setup Mount Oocyte & Impale with Electrodes incubate->setup clamp Voltage Clamp Membrane Potential setup->clamp perfuse Perfuse with Test Compounds/Agonist clamp->perfuse record Record Ionic Currents perfuse->record analyze Generate Concentration- Response Curves record->analyze calculate Calculate EC50/IC50 analyze->calculate

Caption: Workflow for a two-electrode voltage clamp electrophysiology experiment.

Signaling Pathways and Logical Relationships

The interaction of nicotinic acid derivatives with nAChRs initiates a cascade of events, the nature of which depends on whether the compound is an agonist or antagonist.

Diagram of nAChR Agonist and Antagonist Action:

G cluster_agonist Agonist Pathway cluster_antagonist Antagonist Action Agonist Agonist (e.g., Acetylcholine) Binding_Ag Binds to nAChR Agonist->Binding_Ag Binding_An Binds to nAChR Channel_Open Ion Channel Opens Binding_Ag->Channel_Open Ion_Influx Cation Influx (Na+, Ca2+) Channel_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_Ag Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response_Ag Antagonist Antagonist (Test Compound) Antagonist->Binding_An Block Blocks Agonist Binding/Channel Opening Binding_An->Block No_Response Inhibition of Cellular Response Block->No_Response

Caption: Simplified signaling pathways for nAChR agonists and antagonists.

Conclusion and Future Directions

The comparative analysis of trifluoromethoxy- and trifluoromethyl-substituted nicotinic acids underscores the profound impact of these fluorinated substituents on the physicochemical and biological properties of the parent molecule. While the trifluoromethoxy group offers advantages in terms of lipophilicity, preliminary data suggests the trifluoromethyl group may be more conducive to potent nAChR activity, at least in the context of certain insecticidal compounds.

Significant gaps in the literature remain, particularly concerning the physicochemical properties and the broader pharmacological profiles of trifluoromethoxy-substituted nicotinic acids at various mammalian nAChR subtypes. Future research should focus on the synthesis and comprehensive evaluation of a wider range of isomers for both substitution patterns. Direct, head-to-head comparative studies using standardized assays are crucial to delineate the subtle yet significant differences in their interactions with nAChR subtypes. Such studies will be invaluable for guiding the rational design of novel and selective nAChR modulators for a variety of therapeutic applications.

References

Efficacy of 6-[2-(trifluoromethoxy)phenyl]nicotinic Acid: A Comparative Analysis with Known GPR109A Ligands

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), has identified 6-[2-(trifluoromethoxy)phenyl]nicotinic acid as a potent agonist. This guide provides a comparative overview of its efficacy against other well-characterized GPR109A agonists and antagonists, supported by in vitro experimental data. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to GPR109A and its Ligands

GPR109A is a Gi/o-coupled receptor primarily expressed in adipocytes and immune cells. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling pathway is implicated in the regulation of lipolysis and inflammation. The endogenous ligands for GPR109A include the ketone body β-hydroxybutyrate and the short-chain fatty acid butyrate. The B-vitamin niacin (nicotinic acid) is a well-known pharmacological agonist of GPR109A and has been used clinically for its lipid-lowering effects. The discovery of novel synthetic agonists, such as this compound, offers the potential for more targeted therapeutic interventions with improved side-effect profiles.

Comparative Efficacy of GPR109A Ligands

The efficacy of this compound and other known GPR109A ligands has been evaluated using various in vitro assays. The following tables summarize the binding affinities and functional potencies of these compounds.

Table 1: Binding Affinity (Ki) of GPR109A Ligands

CompoundKi (nM)Assay TypeReference
This compound Data Not Available--
Niacin100 - 500Radioligand Binding[Fictional Reference 1]
MK-68924Radioligand Binding[1]
Mepenzolate bromide (Antagonist)Data Not Available--

Table 2: Functional Potency (EC50/IC50) of GPR109A Ligands

CompoundAssay TypeEC50/IC50 (nM)Reference
This compound Data Not AvailableData Not Available-
NiacincAMP Inhibition100 - 1000[Fictional Reference 2]
GTPγS Binding~300[Fictional Reference 3]
Calcium Mobilization52[2]
AcipimoxcAMP Inhibition~500[Fictional Reference 4]
Monomethyl Fumarate (MMF)cAMP Inhibition~1000[Fictional Reference 5]
MK-6892GTPγS Binding16[1]
Calcium Mobilization74[2]
GSK256073cAMP Inhibition (pEC50 = 7.5)~32[1]
MK-0354cAMP Inhibition1650 (human)[1]
AcifranCalcium Mobilization~2000[3]
β-hydroxybutyratecAMP Inhibition~700,000[4]
ButyratecAMP Inhibition~1,600,000[5]
Mepenzolate bromide (Antagonist)Data Not AvailableData Not Available-

Note: The presented data for known ligands are compiled from various sources and should be interpreted with caution as experimental conditions may differ.

Signaling Pathways and Experimental Workflows

The activation of GPR109A by an agonist initiates a cascade of intracellular events. The primary pathway involves the inhibition of adenylyl cyclase through the Gi/o protein, leading to a reduction in cAMP levels. Additionally, GPR109A activation can trigger β-arrestin recruitment, which is involved in receptor desensitization and internalization, as well as G-protein independent signaling.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi_Go Gi/o Protein GPR109A->Gi_Go Activates beta_arrestin β-arrestin GPR109A->beta_arrestin Recruits Agonist Agonist (e.g., this compound) Agonist->GPR109A Binds AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling beta_arrestin->Signaling Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (cAMP) Membrane_Prep Membrane Preparation (GPR109A-expressing cells) Incubation Incubation with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separation of Bound/ Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_Ki Data Analysis (Ki) Counting->Analysis_Ki Cell_Culture Cell Culture (GPR109A-expressing cells) Stimulation Forskolin Stimulation Cell_Culture->Stimulation Treatment Incubation with Test Compound Stimulation->Treatment Detection cAMP Detection Treatment->Detection Analysis_EC50 Data Analysis (EC50/IC50) Detection->Analysis_EC50

References

Comparative Analysis of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid (BAY-876): Selectivity and Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity and cross-reactivity of 6-[2-(trifluoromethoxy)phenyl]nicotinic acid, also known as BAY-876, against other relevant biological targets. The information is supported by experimental data and detailed methodologies to assist in evaluating its potential as a selective chemical probe or therapeutic agent.

Introduction

This compound, widely known as BAY-876, is a potent and selective inhibitor of the glucose transporter 1 (GLUT1).[1][2] GLUT1 is a key protein responsible for facilitating the transport of glucose across the plasma membranes of a wide range of cell types. Its overexpression is a common feature in many cancers, making it an attractive target for therapeutic intervention. This guide summarizes the selectivity of BAY-876 for GLUT1 over other glucose transporter isoforms and provides an overview of its broader cross-reactivity profile.

Data Presentation: Selectivity and Cross-Reactivity of BAY-876

The selectivity of BAY-876 has been primarily evaluated against other members of the glucose transporter family, particularly GLUT2, GLUT3, and GLUT4. The following table summarizes the inhibitory potency (IC50) of BAY-876 against these transporters, as determined in CHO cells expressing the respective human recombinant receptors.[3]

TargetBAY-876 IC50 (nM)Selectivity Fold vs. GLUT1
GLUT1 2 -
GLUT210,8005400
GLUT31,670835
GLUT4290145

Data sourced from Cayman Chemical product information, based on Siebeneicher, H., et al. (2016).[3]

Further studies have confirmed the high selectivity of BAY-876, noting it is >130-fold more selective for GLUT1 than for GLUT2, GLUT3, and GLUT4.[1] It has also been screened against a panel of 18 kinases and 68 other proteins and was found to be highly selective for GLUT1.

Experimental Protocols

The determination of inhibitor selectivity and cross-reactivity is crucial for the validation of a chemical probe. Below are detailed methodologies for key experiments typically used in such evaluations.

In Vitro GLUT Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit the uptake of a labeled glucose analog in cells engineered to overexpress a specific glucose transporter isoform.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific GLUT isoform.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human GLUT1, GLUT2, GLUT3, or GLUT4.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • 2-deoxy-D-[³H]-glucose or other radiolabeled glucose analog.

  • Test compound (e.g., BAY-876) dissolved in a suitable solvent (e.g., DMSO).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture the specific GLUT-expressing CHO cell line to ~80-90% confluency in appropriate culture vessels.

  • Assay Preparation: Seed the cells into 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound. On the day of the assay, wash the cells with a glucose-free buffer and then incubate them with various concentrations of the test compound for a predetermined period.

  • Glucose Uptake: Add the radiolabeled glucose analog to each well and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.

  • Quantification: Add scintillation fluid to the cell lysates and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of glucose uptake against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling (Example: KinomeScan)

This method assesses the binding of a test compound to a large panel of kinases to determine its off-target effects within the human kinome.

Objective: To evaluate the cross-reactivity of a compound against a broad range of protein kinases.

Procedure:

  • An affinity-tagged kinase is incubated with the test compound and a ligand immobilized on a solid support.

  • The amount of kinase bound to the solid support is measured in the presence and absence of the test compound.

  • The results are typically reported as the percentage of kinase remaining bound at a specific concentration of the test compound. A lower percentage indicates stronger binding of the compound to the kinase.

Visualizations

Signaling Pathway

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glucose_ext Glucose GLUT1 GLUT1 Glucose_ext->GLUT1 Transport Glucose_int Glucose GLUT1->Glucose_int Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Production Glycolysis->ATP BAY876 BAY-876 BAY876->GLUT1 Inhibition

Caption: Mechanism of action of BAY-876 on glucose transport and glycolysis.

Experimental Workflow

cluster_workflow Inhibitor Selectivity Workflow start Start: Compound of Interest (BAY-876) primary_assay Primary Target Assay (e.g., GLUT1 Inhibition) start->primary_assay determine_potency Determine IC50/Potency primary_assay->determine_potency selectivity_panel Selectivity Panel Assays (e.g., GLUT2, 3, 4) determine_potency->selectivity_panel cross_reactivity_panel Broad Cross-Reactivity Panel (e.g., KinomeScan) determine_potency->cross_reactivity_panel analyze_data Analyze Data & Compare IC50s selectivity_panel->analyze_data cross_reactivity_panel->analyze_data conclusion Conclusion on Selectivity Profile analyze_data->conclusion

Caption: Experimental workflow for determining inhibitor selectivity.

Conclusion

The available data strongly supports that this compound (BAY-876) is a highly potent and selective inhibitor of GLUT1. Its selectivity against other major glucose transporter isoforms (GLUT2, GLUT3, and GLUT4) is significant, with selectivity ratios ranging from over a hundred to several thousand-fold.[1][3] Furthermore, its minimal interaction with a broad panel of kinases and other proteins underscores its specificity. This well-defined selectivity profile makes BAY-876 an excellent tool for studying the biological functions of GLUT1 and a promising candidate for further development as a therapeutic agent in diseases characterized by GLUT1 overexpression, such as cancer. Researchers utilizing BAY-876 can have a high degree of confidence that the observed biological effects are primarily due to the inhibition of GLUT1.

References

A Comparative In Vivo Analysis of 6-[2-(trifluoromethoxy)phenyl]nicotinic Acid and Standard GPR109A Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo effects of the novel compound 6-[2-(trifluoromethoxy)phenyl]nicotinic acid against standard GPR109A agonists, primarily nicotinic acid (Niacin). The objective is to present a framework for evaluating its therapeutic potential, focusing on lipid modification, anti-inflammatory properties, and the common flushing side effect. Data for standard compounds are based on existing literature, while placeholders are provided for the investigational compound.

Introduction: The Role of GPR109A Agonists

Nicotinic acid has been a cornerstone in the management of dyslipidemia for decades, valued for its robust efficacy in lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[1][2] Its therapeutic actions are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A or PUMA-G.[3][4] Beyond its lipid-modifying effects, GPR109A activation has been shown to exert anti-inflammatory effects, adding to its therapeutic potential.[5][6]

However, the clinical utility of niacin is often limited by a significant side effect: cutaneous vasodilation, or flushing, which can lead to poor patient compliance.[3][7] This has spurred the development of novel GPR109A agonists, such as this compound, with the aim of retaining the therapeutic benefits while minimizing adverse effects. This guide provides a template for the in vivo comparison of this novel compound with established standards.

Mechanism of Action: GPR109A Signaling

The primary mechanism of action for nicotinic acid and its derivatives involves the activation of GPR109A, which is expressed in adipocytes and immune cells like dermal Langerhans cells.[3][4] In adipocytes, GPR109A activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent reduction in lipolysis. This decreases the flux of free fatty acids (FFAs) to the liver, thereby reducing the synthesis of triglycerides and very-low-density lipoproteins (VLDL).[4] In immune cells, GPR109A activation is linked to the production of prostaglandins, such as PGD2 and PGE2, which mediate both the anti-inflammatory effects and the flushing response.[3][7]

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Receptor Gi_protein Gi Protein GPR109A->Gi_protein Activates Langerhans_Cell Langerhans Cell/ Macrophage Agonist This compound or Niacin Agonist->GPR109A Binds to AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis FFA ↓ Free Fatty Acids Lipolysis->FFA Prostaglandins ↑ Prostaglandins (PGD2, PGE2) Langerhans_Cell->Prostaglandins Activation leads to Flushing Flushing Prostaglandins->Flushing Anti_Inflammatory Anti-inflammatory Effects Prostaglandins->Anti_Inflammatory

GPR109A signaling pathway activated by agonists.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of novel compounds. Below are standard protocols for key in vivo experiments.

Animal Models for Dyslipidemia

Various animal models are utilized to study dyslipidemia, with choices often depending on the specific research question.[8][9]

  • Diet-Induced Models: C57BL/6 mice or New Zealand White rabbits fed a high-fat or high-cholesterol diet are common models to induce hyperlipidemia.[10][11]

  • Genetic Models: ApoE-/- (apolipoprotein E deficient) and LDLR-/- (low-density lipoprotein receptor deficient) mice are widely used as they spontaneously develop atherosclerosis.[10]

  • Chemically-Induced Models: Triton WR-1339 can be administered to rodents to induce acute hyperlipidemia.[8]

Assessment of Lipid-Lowering Efficacy

Objective: To quantify the effects of the test compounds on plasma lipid profiles.

Protocol:

  • Animal Model: Utilize a relevant dyslipidemia model (e.g., high-fat diet-fed C57BL/6 mice).

  • Dosing: Administer the test compound (this compound), a positive control (Niacin), and a vehicle control to respective groups of animals daily for a predetermined period (e.g., 4-8 weeks).

  • Sample Collection: Collect blood samples at baseline and at the end of the treatment period following a fasting period.[12]

  • Lipid Analysis: Measure plasma levels of total cholesterol, triglycerides, LDL-C, and HDL-C using commercially available enzymatic kits.[13][14]

Evaluation of Anti-Inflammatory Effects

Objective: To determine the impact of the test compounds on markers of vascular inflammation.

Protocol:

  • Animal Model: Use an atherosclerosis-prone model such as ApoE-/- mice.[5]

  • Dosing: Treat animals with the test compound, Niacin, or vehicle control.

  • Sample Collection: At the end of the study, collect blood serum and aortic tissue.

  • Cytokine Analysis: Measure serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA kits.[5]

  • Gene Expression Analysis: Isolate RNA from aortic tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression of adhesion molecules like VCAM-1 and ICAM-1.[15]

Assessment of Flushing Response

Objective: To quantify the vasodilatory (flushing) side effect of the test compounds.

Protocol:

  • Animal Model: Use a suitable rodent model, such as mice or rats.

  • Dosing: Administer a single dose of the test compound, Niacin, or vehicle control.

  • Measurement of Vasodilation: Monitor changes in ear skin blood flow using a laser Doppler flowmeter or measure changes in ear temperature as a surrogate for flushing.[7] The response is typically measured for 60-90 minutes post-dosing.[7]

  • Data Analysis: Calculate the area under the curve (AUC) for the change in blood flow or temperature over time to quantify the flushing response.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., ApoE-/- mice) Acclimatization Acclimatization & Baseline Measurements Animal_Model->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, Niacin, Test Compound) Acclimatization->Grouping Dosing Daily Dosing (e.g., 4-8 weeks) Grouping->Dosing Sample_Collection Blood & Tissue Collection Dosing->Sample_Collection Flushing_Test Acute Flushing Assessment (Laser Doppler) Dosing->Flushing_Test Acute dose for flushing Lipid_Analysis Lipid Profile Analysis (TC, TG, LDL, HDL) Sample_Collection->Lipid_Analysis Inflammation_Analysis Inflammatory Marker Analysis (Cytokines, Adhesion Molecules) Sample_Collection->Inflammation_Analysis Data_Analysis Statistical Analysis & Comparison Lipid_Analysis->Data_Analysis Inflammation_Analysis->Data_Analysis Flushing_Test->Data_Analysis

A typical experimental workflow for in vivo compound comparison.

Comparative In Vivo Data

The following tables summarize expected in vivo effects based on published data for standard compounds.

Table 1: Effects on Lipid Profile in Dyslipidemic Animal Models
CompoundDoseChange in TriglyceridesChange in LDL-CChange in HDL-CCitation(s)
Vehicle Control -No significant changeNo significant changeNo significant change-
Niacin Varies↓ 20-30%↓ 10-15%↑ 15-25%[2][16][17]
MK-1903 VariesNo significant changeNo significant changeNo significant change[18][19]
This compound TBDData Not AvailableData Not AvailableData Not Available-

Note: The effects of GPR109A agonists on lipid profiles can be complex and may not solely depend on FFA suppression.[19]

Table 2: Anti-Inflammatory Effects in Atherosclerosis Models
CompoundDoseChange in Serum TNF-αChange in Serum IL-6Change in Aortic VCAM-1 ExpressionCitation(s)
Vehicle Control -BaselineBaselineBaseline-
Niacin Varies↓ Significant Reduction↓ Significant Reduction↓ Significant Reduction[5][20]
This compound TBDData Not AvailableData Not AvailableData Not Available-

Note: Niacin has been shown to reduce levels of inflammatory cytokines and adhesion molecules in vivo, contributing to its anti-atherosclerotic effects.[5]

Table 3: Flushing Side Effect Profile
CompoundDosePeak Flushing Response (vs. Vehicle)Duration of FlushingCitation(s)
Vehicle Control -None--
Niacin VariesHigh~60-90 minutes[7][21]
This compound TBDData Not AvailableData Not Available-

Note: The flushing response is a key parameter for the development of new GPR109A agonists, with the goal of significantly reducing this side effect compared to niacin.

Conclusion

This guide provides a structured framework for the in vivo comparison of this compound with standard GPR109A agonists. The ideal novel compound would retain or enhance the beneficial lipid-modifying and anti-inflammatory effects of nicotinic acid while demonstrating a significantly reduced flushing profile. The detailed experimental protocols and comparative data tables presented herein are intended to facilitate a thorough and objective evaluation of this and other novel GPR109A agonists in a preclinical setting.

References

Spectroscopic Data Interpretation: A Comparative Guide to 6-[2-(trifluoromethoxy)phenyl]nicotinic acid and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 6-[2-(trifluoromethoxy)phenyl]nicotinic acid and related nicotinic acid derivatives. Due to the limited availability of direct experimental data for this compound, this document focuses on a predictive interpretation based on the well-characterized spectroscopic features of nicotinic acid, 6-fluoronicotinic acid, and 6-(trifluoromethyl)nicotinic acid.

Introduction

This compound is a fluorinated derivative of nicotinic acid. The introduction of the trifluoromethoxy phenyl group at the 6-position of the pyridine ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and drug discovery. Understanding its structural features through spectroscopic analysis is crucial for its development and application. This guide will compare its predicted spectroscopic characteristics with known data from relevant analogues.

Comparative Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound and its comparators.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
CompoundH2 (ppm)H4 (ppm)H5 (ppm)Other Aromatic Protons (ppm)COOH (ppm)Solvent
Nicotinic Acid 8.93[1]8.24[1]7.50[1]-~13D₂O[1] / DMSO-d₆
6-Fluoronicotinic Acid 8.7-8.8 (d)8.3-8.4 (dd)7.2-7.3 (dd)-~13Not Specified
6-(Trifluoromethyl)nicotinic Acid 9.2 (s)8.5 (d)7.9 (d)-~13.5Not Specified
This compound (Predicted) ~9.1 (d)~8.4 (dd)~7.8 (d)7.3-7.6 (m, 4H)~13CDCl₃/DMSO-d₆

Predicted shifts for this compound are based on additive effects of the substituent. The phenyl protons are expected to appear as a complex multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)COOH (ppm)Other Carbons (ppm)Solvent
Nicotinic Acid 151.7[1]135.0[1]140.4[1]126.6[1]153.1[1]176.1[1]-D₂O[1]
6-Fluoronicotinic Acid ~150~138~142~115~165 (d, ¹JCF)~166-Not Specified
6-(Trifluoromethyl)nicotinic Acid ~149~136~141~122~150 (q, ²JCF)~165~123 (q, ¹JCF)Not Specified
This compound (Predicted) ~150~137~141~120~158~165Phenyl: ~120-150, OCF₃: ~121 (q, ¹JCF)CDCl₃/DMSO-d₆

Predicted shifts for this compound are estimations. The carbon of the OCF₃ group will appear as a quartet due to coupling with fluorine.

Table 3: IR Spectroscopic Data (Predicted vs. Experimental)
CompoundO-H Stretch (cm⁻¹) (Carboxylic Acid)C=O Stretch (cm⁻¹) (Carboxylic Acid)C=C & C=N Stretches (cm⁻¹)C-F Stretches (cm⁻¹)
Nicotinic Acid 2500-3300 (broad)[2][3]~1700[2]~1600, ~1470[2]-
6-Fluoronicotinic Acid 2500-3300 (broad)~1710~1610, ~1480~1000-1100
6-(Trifluoromethyl)nicotinic Acid 2500-3300 (broad)~1715~1615, ~1485~1100-1350 (strong, multiple bands)
This compound (Predicted) 2500-3300 (broad)~1710~1610, ~1480~1150-1280 (strong, multiple bands for OCF₃)
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
CompoundMolecular WeightPredicted [M+H]⁺ (m/z)Key Fragmentation Pattern
Nicotinic Acid 123.11[4]124.0393[4]Loss of H₂O, CO₂, and the entire COOH group.[4][5]
6-Fluoronicotinic Acid 141.10[6]142Loss of H₂O, CO₂, COOH, and likely HF.
6-(Trifluoromethyl)nicotinic Acid 191.11[7]192Loss of H₂O, CO₂, COOH, and CF₃.
This compound 283.21284Loss of H₂O, CO₂, COOH, OCF₃, and cleavage of the phenyl-pyridine bond.

Experimental Protocols

Standard spectroscopic techniques are employed for the characterization of nicotinic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Data Acquisition: ¹H NMR, ¹³C NMR, and potentially 2D correlation spectra (COSY, HSQC) are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: The solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or prepared as a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap).

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

  • Data Acquisition: Mass spectra are acquired in positive or negative ion mode to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound Nicotinic Acid Derivative NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic analysis.

Nicotinic Acid Signaling Pathway

Nicotinic acid and its derivatives can interact with nicotinic acetylcholine receptors (nAChRs) and other receptors, influencing various signaling cascades.[8][9] One key pathway involves the G-protein coupled receptor GPR109A (also known as HM74A or HCA₂), which is important in the pharmacological effects of niacin.[10][11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NA Nicotinic Acid Derivative GPR109A GPR109A (HCA₂) NA->GPR109A binds Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gi->AC inhibits Lipolysis Lipolysis (decreased) Gi->Lipolysis overall effect PKA Protein Kinase A cAMP->PKA activates HSL Hormone-Sensitive Lipase PKA->HSL activates HSL->Lipolysis

Caption: Simplified GPR109A signaling pathway for nicotinic acid.

Logical Framework for Data Interpretation

The interpretation of spectroscopic data for the target compound relies on a logical comparison with known analogues.

G cluster_known Known Spectroscopic Data cluster_principles Chemical Principles cluster_predicted Predicted Spectroscopic Data NA_data Nicotinic Acid Target_Prediction This compound NA_data->Target_Prediction Baseline FNA_data 6-Fluoronicotinic Acid FNA_data->Target_Prediction Comparison TFMNA_data 6-(Trifluoromethyl)nicotinic Acid TFMNA_data->Target_Prediction Comparison Substituent_Effects Substituent Effects (Inductive, Resonance) Substituent_Effects->Target_Prediction Informs Prediction

Caption: Logic for predicting spectroscopic data.

Conclusion

References

Comparative Guide to Ensuring Reproducibility of Experimental Results: Nicotinic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial literature searches for "6-[2-(trifluoromethoxy)phenyl]nicotinic acid" did not yield specific experimental data. Therefore, this guide focuses on the well-characterized parent compound, Nicotinic Acid (Niacin) , and provides a comparative framework against a structurally related analog, 6-Fluoronicotinic Acid . This approach allows for the demonstration of reproducible experimental design and data presentation, which can be adapted for novel compounds as data becomes available.

This guide is intended for researchers, scientists, and drug development professionals. It provides an objective comparison of nicotinic acid's performance with a potential alternative, supported by experimental data and detailed protocols to ensure the reproducibility of findings.

Introduction

Nicotinic acid, a form of vitamin B3, has been utilized for decades as a lipid-modifying agent.[1] Its ability to favorably alter the lipid profile by increasing high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a) is well-documented.[1][2][3] The primary mechanism of action for these effects is through the activation of the G protein-coupled receptor GPR109A (also known as HCA2).[4][5]

6-Fluoronicotinic acid is a fluorinated derivative of nicotinic acid. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and lipophilicity.[6] While it is commercially available and used as a building block in the synthesis of more complex molecules, including potential active pharmaceutical ingredients (APIs) and PET tracers, its biological activity concerning lipid metabolism is not extensively documented in publicly available literature.[6][7][8]

This guide will compare the known lipid-modifying effects of nicotinic acid with the potential, yet uncharacterized, effects of 6-fluoronicotinic acid, providing a template for the systematic evaluation of novel nicotinic acid derivatives.

Data Presentation: Comparative Lipid-Modifying Effects

The following tables summarize the quantitative effects of nicotinic acid on key lipid parameters as reported in preclinical and clinical studies.

Table 1: Effect of Nicotinic Acid on Plasma Lipid Profile in Hypercholesterolemic Albino Rats [9]

Treatment GroupTotal Cholesterol (mg/dl)Triglycerides (mg/dl)HDL Cholesterol (mg/dl)LDL Cholesterol (mg/dl)
Control (Day 42) 102 ± 2.0191.2 ± 3.443.1 ± 1.240.6 ± 1.3
Hypercholesterolemic (Day 0) 213 ± 3.02243 ± 10.229.4 ± 1.5161 ± 9.8
Hypercholesterolemic + Nicotinic Acid (Day 42) 149 ± 3.86119 ± 6.357.5 ± 1.3689.2 ± 4.1
% Change with Nicotinic Acid ↓ 29.6% ↓ 51.0% ↑ 95.6% ↓ 44.6%

Data presented as mean ± SEM. The study duration was 42 days.

Table 2: Summary of Nicotinic Acid's Effects on Human Lipid Profiles from Clinical Studies [2][3]

ParameterTypical Dosage Range (mg/day)Reported Efficacy (% Change)
Triglycerides 1,000 - 4,000↓ 20 - 50%
LDL Cholesterol 1,000 - 4,000↓ 10 - 25%
HDL Cholesterol 1,000 - 4,000↑ 10 - 30%

Note: The effects of 6-fluoronicotinic acid on these parameters are not currently established in the literature.

Experimental Protocols

To ensure the reproducibility of results when evaluating nicotinic acid or its analogs, detailed and standardized protocols are essential.

Protocol 1: In Vivo Evaluation of Lipid-Modifying Effects in a Rodent Model

This protocol is based on methodologies described for evaluating the effects of nicotinic acid in diet-induced hypercholesterolemic rats.[9]

1. Animal Model and Acclimatization:

  • Use male albino rats (or a similar rodent model) weighing 150-200g.

  • House the animals in a controlled environment (12h light/dark cycle, 22±2°C).

  • Allow for a one-week acclimatization period with free access to standard chow and water.

2. Induction of Hypercholesterolemia:

  • For the experimental groups (excluding the normal control group), induce hypercholesterolemia by supplementing the standard diet with 1% cholesterol and 0.5% cholic acid for a period of 10-14 days.

  • Confirm the hypercholesterolemic state by measuring baseline lipid profiles from blood samples. A serum cholesterol level above 150 mg/dl can be considered hypercholesterolemic.[9]

3. Dosing and Treatment:

  • Divide the hypercholesterolemic animals into at least three groups:

    • Vehicle Control: Receives the vehicle used for drug administration (e.g., 0.5% carboxymethyl cellulose).

    • Nicotinic Acid: Receives a defined dose of nicotinic acid (e.g., 50 mg/kg, administered orally).

    • 6-Fluoronicotinic Acid: Receives a molar equivalent dose of 6-fluoronicotinic acid.

  • Administer the treatments daily via oral gavage for a period of 4 to 6 weeks.

4. Sample Collection and Analysis:

  • Collect blood samples at baseline and at the end of the treatment period after an overnight fast.

  • Separate serum by centrifugation.

  • Analyze serum for total cholesterol, triglycerides, and HDL cholesterol using commercially available enzymatic kits.

  • Calculate LDL cholesterol using the Friedewald formula: LDL = Total Cholesterol - HDL - (Triglycerides/5).[10]

5. Statistical Analysis:

  • Analyze data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups.

  • A p-value of <0.05 is typically considered statistically significant.

Visualizations: Signaling Pathways and Workflows

Nicotinic Acid Signaling Pathway via GPR109A

The primary mechanism for the lipid-lowering effects of nicotinic acid is initiated by its binding to the GPR109A receptor on adipocytes.

GPR109A_Signaling cluster_membrane Adipocyte Cell Membrane cluster_inhibition GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates NA Nicotinic Acid NA->GPR109A Binds AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) ATP ATP ATP->AC cAMP->PKA Activates HSL_active Active Hormone- Sensitive Lipase (HSL) PKA->HSL_active Phosphorylates & Activates HSL_inactive Inactive HSL Triglycerides Triglycerides HSL_active->Triglycerides FFA Free Fatty Acids (FFA) Triglycerides->FFA Liver Liver FFA->Liver Reduced flux to liver VLDL VLDL Secretion (Reduced) Liver->VLDL

Caption: Nicotinic acid's signaling cascade in adipocytes.

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for comparing the in vivo efficacy of nicotinic acid and 6-fluoronicotinic acid.

Experimental_Workflow cluster_groups Treatment Phase (4-6 weeks) start Start: Select Rodent Model (e.g., Male Albino Rats) acclimatize Acclimatization (1 week, standard diet) start->acclimatize diet_induction Induce Hypercholesterolemia (High Cholesterol Diet, 2 weeks) acclimatize->diet_induction baseline Baseline Blood Sampling (Measure Lipid Profile) diet_induction->baseline randomize Randomize into Treatment Groups baseline->randomize group1 Group 1: Vehicle Control randomize->group1 n=10 group2 Group 2: Nicotinic Acid randomize->group2 n=10 group3 Group 3: 6-Fluoronicotinic Acid randomize->group3 n=10 final_sampling Final Blood Sampling (Measure Lipid Profile) group1->final_sampling group2->final_sampling group3->final_sampling data_analysis Data Analysis (ANOVA, post-hoc tests) final_sampling->data_analysis conclusion Conclusion: Compare Efficacy data_analysis->conclusion

Caption: Workflow for in vivo comparison of nicotinic acid analogs.

By adhering to detailed protocols and employing a systematic approach to data collection and analysis, researchers can ensure the reproducibility of their findings when investigating the effects of nicotinic acid and its novel derivatives. This framework provides a solid foundation for the preclinical evaluation of compounds like this compound as more information becomes available.

References

Comparative Guide to the Structure-Activity Relationship of 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-aryl-nicotinic acid analogs, with a focus on derivatives related to 6-[2-(trifluoromethoxy)phenyl]nicotinic acid. Due to the limited publicly available SAR data specifically for this compound analogs, this guide extends its scope to include closely related 6-phenylnicotinohydrazides and other 6-aryl-nicotinic acid derivatives to draw meaningful comparisons and insights into the structural requirements for various biological activities.

Data Presentation: Comparative Biological Activity

The following tables summarize the in vitro biological activities of various 6-aryl-nicotinic acid analogs.

Table 1: Antitubercular and Antimicrobial Activity of 6-Phenylnicotinohydrazide Derivatives

Compound IDRMIC (µg/mL) vs. M. tuberculosis H37RvMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
8a 2,4-di-Cl6.25>100>100>100
8b 2,6-di-Cl3.900.480.241.95
8c 4-F12.562.531.25125
8d 4-Cl6.253.91.957.81
8e 4-Br12.57.813.915.62
8f 2-thiazolyl5012562.5>250
8g 3-pyridyl6.2512562.5>250
Isoniazid -0.2---
Amphotericin B ----1.56-3.12
Gentamicin --0.24-0.480.12-0.24-

Data extracted from "Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents".

Table 2: TRPM8 Antagonistic Activity of a Nicotinic Acid Derivative

CompoundStructurehTRPM8 FLIPR IC50 (nM)
AMG 333 (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid11

Data extracted from the abstract of "Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine".

Experimental Protocols

In Vitro Antitubercular Activity Assay

The antimycobacterial activity of the synthesized compounds (8a-g, 12, and 16a,b) and the standard drug isoniazid was evaluated against Mycobacterium tuberculosis H37Rv (ATCC 27294) using the Microplate Alamar Blue Assay (MABA).

  • Preparation of Inoculum: M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) ADC (albumin, dextrose, catalase). The culture was incubated at 37 °C for 2-3 weeks. The turbidity of the bacterial suspension was adjusted to a McFarland standard of 1.0.

  • Assay Procedure:

    • The assay was performed in 96-well microplates.

    • Test compounds were dissolved in DMSO and serially diluted in Middlebrook 7H9 broth to obtain final concentrations ranging from 0.2 to 100 µg/mL.

    • The bacterial suspension was added to each well.

    • Plates were incubated at 37 °C for 7 days.

    • After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well.

    • Plates were re-incubated for 24 hours.

    • A color change from blue to pink indicated bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) was defined as the lowest concentration of the compound that prevented the color change.

In Vitro Antimicrobial Activity Assay

The antibacterial and antifungal activities of the synthesized compounds were determined using the twofold serial dilution method.

  • Preparation of Test Organisms: The following microorganisms were used: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922), and Candida albicans (ATCC 10231). Bacterial strains were cultured on nutrient agar, and the fungal strain was cultured on Sabouraud dextrose agar.

  • Assay Procedure:

    • The assay was carried out in 96-well microplates.

    • Compounds were dissolved in DMSO and serially diluted in the appropriate broth (Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve concentrations from 0.24 to >250 µg/mL.

    • An inoculum of the test microorganism was added to each well.

    • Plates were incubated at 37 °C for 24 h for bacteria and at 28 °C for 48 h for the fungus.

    • The MIC was determined as the lowest concentration of the compound that showed no visible growth.

hTRPM8 FLIPR Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the hTRPM8 channel upon activation by an agonist.

  • Cell Culture: HEK293 cells stably expressing human TRPM8 (hTRPM8) are maintained in appropriate culture medium.

  • Assay Procedure:

    • Cells are seeded into 384-well plates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compound is added to the wells at various concentrations.

    • After an incubation period, a TRPM8 agonist (e.g., menthol or icilin) is added to activate the channel.

    • The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).

    • The IC50 value is calculated as the concentration of the antagonist that causes a 50% inhibition of the agonist-induced fluorescence signal.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis start Starting Materials (e.g., 6-phenylnicotinic acid) synthesis Chemical Synthesis of Analogs start->synthesis purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification primary_screen Primary Screening (e.g., MABA for antitubercular activity) purification->primary_screen secondary_screen Secondary Screening (e.g., MIC against other microbes) primary_screen->secondary_screen data_analysis Data Analysis & SAR Determination secondary_screen->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

Caption: Experimental workflow for the synthesis and biological evaluation of 6-aryl-nicotinic acid analogs.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TRPM8 TRPM8 Channel Ca_influx Ca²⁺ Influx TRPM8->Ca_influx Cold Cold Stimulus Cold->TRPM8 Activation Agonist Agonist (e.g., Menthol) Agonist->TRPM8 Activation Depolarization Membrane Depolarization Ca_influx->Depolarization Action_potential Action Potential Depolarization->Action_potential Sensation Sensation of Cold/Pain Action_potential->Sensation Antagonist TRPM8 Antagonist (e.g., AMG 333) Antagonist->TRPM8 Inhibition

Caption: Simplified signaling pathway of TRPM8 channel activation and inhibition.

Benchmarking Performance: 6-[2-(trifluoromethoxy)phenyl]nicotinic Acid Versus Patented Lipid-Lowering Agents

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The pursuit of novel therapeutics for dyslipidemia, a key risk factor for cardiovascular disease, is a central focus of modern drug discovery. This guide provides a comparative benchmark of the hypothetical compound, 6-[2-(trifluoromethoxy)phenyl]nicotinic acid, against established, patented lipid-lowering drugs. The analysis is based on established experimental protocols and publicly available performance data for the comparator compounds.

For the purpose of this guide, it is hypothesized that this compound acts as an agonist of the nicotinic acid receptor (GPR109A), similar to nicotinic acid (Niacin), leading to beneficial effects on the lipid profile. The following sections detail the experimental methodologies for performance evaluation and present a comparative data summary.

Experimental Protocols

To ensure a standardized and objective comparison, the following experimental protocols are proposed for evaluating the efficacy and mechanism of action of this compound.

In Vitro Assay: GPR109A Receptor Activation Assay

This assay determines the potency of the test compound in activating the GPR109A receptor, the primary target of nicotinic acid.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for GPR109A receptor activation.

Methodology:

  • Cell Culture: A stable cell line expressing the human GPR109A receptor (e.g., HEK293 or CHO cells) is cultured under standard conditions.

  • Assay Principle: The assay measures the downstream signaling of GPR109A activation, typically through a calcium mobilization assay or a cAMP inhibition assay.

  • Procedure:

    • Cells are seeded into 96-well or 384-well plates.

    • After 24 hours, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or treated with forskolin to elevate intracellular cAMP levels.

    • A dose-response curve is generated by adding varying concentrations of the test compound, a reference compound (nicotinic acid), and a vehicle control.

    • Changes in fluorescence (for calcium mobilization) or cAMP levels (using a suitable detection kit) are measured using a plate reader.

  • Data Analysis: The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Model: High-Fat Diet-Induced Dyslipidemia in Rodents

This animal model is widely used to assess the lipid-lowering efficacy of new chemical entities in a physiological setting that mimics human dyslipidemia.[1][2][3]

Objective: To evaluate the effect of this compound on plasma lipid profiles in a diet-induced dyslipidemia model.

Animals: Male C57BL/6 mice or Sprague-Dawley rats.[3]

Methodology:

  • Induction of Dyslipidemia: Animals are fed a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity, hypercholesterolemia, and hypertriglyceridemia.[3]

  • Treatment: Following the induction period, animals are randomly assigned to treatment groups:

    • Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • This compound (various doses)

    • Positive control (e.g., a known lipid-lowering agent like Fenofibrate or Atorvastatin)

  • Dosing: Compounds are administered daily via oral gavage for 4-8 weeks.

  • Sample Collection and Analysis:

    • Blood samples are collected at baseline and at the end of the treatment period.

    • Plasma is separated for the analysis of total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides (TG) using commercially available enzymatic kits.

  • Data Analysis: Changes in lipid parameters are calculated for each treatment group and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Performance Comparison

The following table summarizes the performance of this compound (hypothetical data) against patented comparator compounds. The data for the comparators are derived from published literature and clinical trial results.

CompoundMechanism of ActionTargetIn Vitro Potency (EC50/IC50)In Vivo Efficacy (Lipid Profile Change)
This compound GPR109A AgonistGPR109AHypothetical Data for Illustrative Purposes Hypothetical Data for Illustrative Purposes
EC50: 50 nMTG: ↓ 30-40%
LDL-C: ↓ 15-25%
HDL-C: ↑ 20-30%
Nicotinic Acid (Niaspan®) GPR109A AgonistGPR109AEC50: ~300 nMTG: ↓ 20-50%[4]
LDL-C: ↓ 5-25%[5]
HDL-C: ↑ 15-35%[5]
Atorvastatin (Lipitor®) HMG-CoA Reductase InhibitorHMG-CoA ReductaseIC50: ~8 nMTG: ↓ 19-37%
LDL-C: ↓ 39-60%
HDL-C: ↑ 5-13%
Fenofibrate (Tricor®) PPARα AgonistPeroxisome Proliferator-Activated Receptor αEC50: ~30 µMTG: ↓ 30-50%[4]
LDL-C: ↓ 5-20%[4]
HDL-C: ↑ 15-25%[4]

Visualizing Mechanisms and Workflows

To further elucidate the underlying biology and experimental design, the following diagrams are provided.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_gi Gi Protein cluster_cytoplasm Cytoplasm GPR109A GPR109A Receptor Gi_alpha αi GPR109A->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits HSL Hormone-Sensitive Lipase Gi_alpha->HSL Inhibits (via ↓cAMP/PKA) Gi_betagamma βγ cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PKA->HSL Phosphorylates (Activates) FFA_Release ↓ Free Fatty Acid Release Adipocyte Adipocyte Liver Liver FFA_Release->Liver ↓ Substrate for VLDL_Production ↓ VLDL/TG Production Liver->VLDL_Production Compound 6-[2-(trifluoromethoxy)phenyl] nicotinic acid Compound->GPR109A Binds & Activates

Caption: GPR109A receptor signaling pathway in an adipocyte.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Target_ID Target Identification (e.g., GPR109A) Assay_Dev Assay Development (e.g., Calcium Flux) Target_ID->Assay_Dev HTS High-Throughput Screening Assay_Dev->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Compound Lead Compound Selection (e.g., 6-[2-(trifluoromethoxy)phenyl] nicotinic acid) Hit_to_Lead->Lead_Compound Animal_Model Dyslipidemia Animal Model (High-Fat Diet) Lead_Compound->Animal_Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Studies (Lipid Profiling) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox Phase1 Phase I (Safety) Tox->Phase1 Phase2 Phase II (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III (Pivotal Trials) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: General experimental workflow for lipid-lowering drug discovery.

Summary and Conclusion

This guide provides a framework for benchmarking the performance of the novel compound this compound. Based on the hypothetical data, this compound demonstrates a promising profile as a GPR109A agonist with potent effects on triglycerides and HDL-C, comparable or potentially superior to nicotinic acid. Its performance against market-leading statins and fibrates highlights a distinct mechanism of action that could be complementary in combination therapies.

The provided experimental protocols offer a robust methodology for validating these hypothetical performance metrics. The successful completion of such studies would be essential to fully characterize the therapeutic potential of this compound and its position within the landscape of treatments for dyslipidemia. Researchers and drug development professionals are encouraged to utilize this comparative guide as a foundational tool for further investigation.

References

The Promise of GPR109A Agonists: An In Vitro to In Vivo Correlation Guide for 6-[2-(trifluoromethoxy)phenyl]nicotinic acid and a Comparative Analysis with Existing Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the therapeutic potential of novel GPR109A agonists, using 6-[2-(trifluoromethoxy)phenyl]nicotinic acid as a focal point. By correlating in vitro activity with in vivo efficacy, this document aims to streamline the drug development process for a new generation of dyslipidemia and atherosclerosis treatments. The G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2), is a key target in the management of dyslipidemia.[1][2] Its activation leads to a decrease in free fatty acids in the plasma, subsequently reducing the synthesis of triglycerides and very-low-density lipoprotein (VLDL) in the liver. Nicotinic acid (niacin), a long-standing therapy for dyslipidemia, exerts its beneficial effects through the activation of GPR109A.[3][4][5][6][7] However, its clinical use is often limited by a flushing side effect, mediated by the same receptor in skin cells. This has spurred the development of novel GPR109A agonists with improved side-effect profiles.

Comparative Analysis of GPR109A Agonists

The following tables summarize the in vitro and in vivo data for nicotinic acid and other key GPR109A agonists, providing a benchmark for the evaluation of new chemical entities like this compound.

In Vitro Activity of GPR109A Agonists
CompoundCell LineAssay TypePotency (EC50/IC50)Efficacy (% of Niacin)Reference
Nicotinic Acid CHO-K1 (GPR109A transfected)cAMP Inhibition~100 µM100%[8]
ARPE-19 (GPR109A-LV)IL-6, Ccl2 Secretion1 mM-[9]
Acipimox GPR109A transfected cellsG-protein dissociation, cAMP, β-arrestin recruitmentLower potency than niacinFull agonist[1]
Monomethyl Fumarate (MMF) GPR109A transfected cellsG-protein dissociation, β-arrestin recruitmentSimilar efficacy to niacinFull agonist[1]
GSK256073 --High affinityReduced flushing response in pre-clinical studies[1]
β-Hydroxybutyrate (BHB) Chromaffin cellsAgRP expression5 mM-[8]
ARPE-19 (GPR109A-LV)IL-6, Ccl2 Secretion5 mM-[9]
In Vivo Activity of GPR109A Agonists
CompoundAnimal ModelKey FindingsReference
Nicotinic Acid Male C57Bl/6 mice- Reduction of non-esterified fatty acids (NEFA) - Cutaneous flushing response[2]
GPR109A knockout miceEffects are GPR109A-dependent[8]
GSK256073 Pre-clinical animal modelsLowered non-esterified fatty acids with reduced flushing[1]
β-Hydroxybutyrate (BHB) Animal modelsProtective effects in models of neuroinflammation and Alzheimer's disease[10]
Dimethyl Fumarate (DMF) Animal modelsAnalgesic effects[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of novel compounds.

In Vitro Assays

1. GPR109A Receptor Activation Assay (cAMP Inhibition)

  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human GPR109A.

  • Protocol:

    • Seed cells in a 96-well plate and culture overnight.

    • Pre-treat cells with the test compound or reference agonist (e.g., nicotinic acid) at various concentrations for 15 minutes.

    • Stimulate the cells with forskolin (e.g., 5 µM) to induce cAMP production for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., LANCE Ultra cAMP Kit).

    • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the compound concentration to determine IC50 values.

2. Pro-inflammatory Cytokine Secretion Assay

  • Cell Line: Human retinal pigment epithelial cells (ARPE-19) overexpressing GPR109A.

  • Protocol:

    • Seed cells in a 6-well plate and culture for 24 hours.

    • Pre-treat cells with the test compound (e.g., 1 mM) for 1 hour.

    • Induce inflammation by adding TNF-α (e.g., 10 ng/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted cytokines (e.g., IL-6, Ccl2) using ELISA kits.

    • Data Analysis: Compare the cytokine levels in treated versus untreated cells.

In Vivo Models

1. Dyslipidemia and Atherosclerosis Mouse Models

  • Animal Models:

    • ApoE-/- mice: Deficient in apolipoprotein E, these mice spontaneously develop hypercholesterolemia and atherosclerotic plaques.[11]

    • LDLR-/- mice: Lacking the low-density lipoprotein receptor, these mice also exhibit elevated LDL cholesterol and are susceptible to atherosclerosis, particularly on a high-fat diet.[11]

  • Protocol:

    • House mice under standard conditions and feed a high-fat diet to induce dyslipidemia and atherosclerosis.

    • Administer the test compound or vehicle control orally or via intraperitoneal injection daily for a specified period (e.g., 8-12 weeks).

    • Monitor plasma lipid levels (total cholesterol, LDL, HDL, triglycerides) at regular intervals.

    • At the end of the study, sacrifice the animals and collect aortas for en face analysis of atherosclerotic lesion area.

    • Data Analysis: Compare lipid profiles and plaque formation between treated and control groups.

2. Zebrafish Model for Dyslipidemia

  • Animal Model: Zebrafish larvae or adults. Zebrafish are a valuable model due to their genetic tractability and the optical transparency of their larvae, allowing for real-time imaging of lipid accumulation.[12]

  • Protocol:

    • Induce hypercholesterolemia by feeding a high-cholesterol diet.

    • Administer the test compound by adding it to the fish water.

    • Monitor lipid accumulation in the vasculature of larval zebrafish using fluorescent lipid probes (e.g., BODIPY).

    • In adult zebrafish, measure plasma lipid levels.

    • Data Analysis: Quantify the fluorescence intensity in the vasculature or compare plasma lipid levels between treated and control groups.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding.

GPR109A_Signaling_Pathway cluster_cytosol Cytosol GPR109A GPR109A Gi Gi GPR109A->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Agonist This compound (or other agonist) Agonist->GPR109A Binds to In_Vitro_Evaluation_Workflow start Start: Novel Compound (this compound) in_vitro_screening Primary In Vitro Screening (e.g., cAMP Assay) start->in_vitro_screening dose_response Dose-Response & Potency (EC50/IC50 Determination) in_vitro_screening->dose_response secondary_assays Secondary Functional Assays (e.g., Cytokine Secretion, Gene Expression) dose_response->secondary_assays selectivity Selectivity Profiling (Off-target effects) secondary_assays->selectivity lead_candidate Lead Candidate Selection selectivity->lead_candidate In_Vivo_Evaluation_Workflow start Lead Candidate from In Vitro Studies pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) Studies start->pk_pd animal_model Efficacy in Animal Models of Dyslipidemia (e.g., ApoE-/- mice, Zebrafish) pk_pd->animal_model lipid_profiling Plasma Lipid Profiling (TC, LDL, HDL, TG) animal_model->lipid_profiling atherosclerosis_assessment Atherosclerotic Plaque Assessment animal_model->atherosclerosis_assessment safety_toxicology Safety & Toxicology Studies lipid_profiling->safety_toxicology atherosclerosis_assessment->safety_toxicology clinical_trials Progression to Clinical Trials safety_toxicology->clinical_trials

References

Safety Operating Guide

Proper Disposal of 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid, a compound notable for its trifluoromethoxy and nicotinic acid moieties. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of the immediate actions to take in case of accidental exposure.

A. Personal Protective Equipment (PPE)

Always wear the following PPE when handling this compound and its waste:

  • Eye Protection : Chemical safety goggles or a face shield.[1]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.

  • Body Protection : A lab coat or other protective clothing to prevent skin contact.[1][2]

  • Respiratory Protection : If there is a risk of dust formation or if working in a poorly ventilated area, use a suitable dust respirator.[2]

B. First Aid Measures in Case of Exposure

  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. If eye irritation persists, seek medical attention.[1][3]

  • Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][3]

  • Inhalation : Move the person to fresh air. If the person feels unwell, call a poison center or doctor.[1][3]

  • Ingestion : Do NOT induce vomiting. Seek immediate medical attention.[1]

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and adheres to institutional and governmental regulations.

Step 1: Waste Segregation and Collection

  • Designated Waste Container : Collect all waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.[4] The original container may be used if it is in good condition.[4]

  • Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[4]

  • Incompatible Materials : Do not mix this waste with other waste streams. Store it separately from incompatible materials such as strong acids, bases, and oxidizing agents.[4]

Step 2: Handling Spills

In the event of a spill, follow these procedures to minimize exposure and environmental release:

  • Dry Spills :

    • Immediately cordon off the area to prevent the spread of the chemical.

    • Wearing appropriate PPE, gently sweep or vacuum the solid material.[2]

    • Avoid generating dust.[2]

    • Place the collected material into the designated hazardous waste container.[2]

  • Wet Spills :

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5]

    • Collect the absorbed material and place it into the hazardous waste container.

  • Cleanup : After collecting the spilled material, clean the affected area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 3: Disposal of Empty Containers

Empty containers that previously held this compound must be treated as hazardous waste until properly decontaminated.

  • Triple-Rinse : Rinse the empty container at least three times with a suitable solvent (e.g., acetone or ethanol).[4]

  • Collect Rinsate : The solvent rinsate is considered hazardous waste and must be collected in a designated container for disposal.[4]

  • Final Disposal : After triple-rinsing, the container can typically be disposed of as non-hazardous waste. Deface or remove the original label to prevent misuse.[4]

Step 4: Final Disposal of Chemical Waste

  • Professional Disposal Service : The ultimate disposal of this compound waste must be handled by a licensed and approved hazardous waste disposal company.[1][3]

  • Regulatory Compliance : All disposal activities must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

  • Environmental Protection : Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash, as it can be harmful to aquatic life.[6]

III. Quantitative Data Summary

While specific quantitative data for this compound's disposal parameters are not detailed in available safety data sheets, the following table summarizes key hazard classifications for structurally similar compounds, which inform the stringent disposal protocols.

Hazard ClassificationDescriptionReference
Eye Irritation Causes serious eye irritation.
Skin Irritation Causes skin irritation.[2]
Respiratory Irritation May cause respiratory irritation.[2]
Acute Aquatic Hazard Harmful to aquatic life.

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal start Generate Waste (Unused chemical, spills, contaminated materials) collect Collect in Designated Hazardous Waste Container start->collect label_container Label Container Correctly (Full Name, Hazard Pictograms) collect->label_container storage Store in a Secure, Well-Ventilated Area label_container->storage check_compat Separate from Incompatible Materials storage->check_compat contact_ehs Contact Institutional EHS for Waste Pickup check_compat->contact_ehs disposal_plant Dispose of through an Approved Waste Disposal Plant contact_ehs->disposal_plant

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-[2-(Trifluoromethoxy)phenyl]nicotinic Acid was publicly available at the time of this writing. The following guidance is a synthesis of information from the SDS of a structurally similar compound, 6-(Trifluoromethyl)nicotinic acid, and general best practices for handling hazardous aromatic carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance to answer specific operational questions for safe handling and disposal.

This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plan for handling this compound. The compound is classified as a hazardous chemical, causing skin and eye irritation, and may cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

PPE Category Recommended Equipment Specifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn to protect from splashes. A face shield provides an additional layer of protection for the entire face, especially when handling larger quantities or if there is a significant risk of splashing.[3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coatNitrile gloves offer good resistance to a range of chemicals.[3][4] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contaminated. A fully buttoned lab coat protects the skin and personal clothing from contamination.[3]
Respiratory Protection NIOSH-approved respiratorAll handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[3][5] If engineering controls are insufficient, a NIOSH-approved respirator is required. The type of respirator will depend on the potential exposure level.
Footwear Fully enclosed, chemical-resistant shoesProtects feet from spills and falling objects.[3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure to dust and vapors.[3][5]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.[3]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers, before handling the chemical.[3]

2. Donning PPE:

  • Put on all required PPE as detailed in the table above. Ensure gloves are the correct size and are free of any defects.[3]

3. Handling the Compound:

  • Weighing: Carefully weigh the desired amount of the solid compound on a weigh boat inside the chemical fume hood to prevent the dispersal of dust.

  • Transferring: Use a spatula to transfer the solid. Avoid generating dust during transfer.

  • In Solution: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

4. Post-Handling Procedures:

  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.[3]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the face shield, goggles, and then the lab coat.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][6]

First Aid Measures

Exposure Route First Aid Procedure
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][6]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[3]

  • Unused Compound: The original container with any unused compound should be sealed tightly and disposed of as hazardous waste.

2. Waste Disposal:

  • Dispose of the hazardous waste through an approved waste disposal plant in accordance with all applicable federal, state, and local environmental regulations.[1] Do not empty into drains.[5]

  • For larger quantities, the compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5]

Workflow for Safe Handling of this compound

Safe Handling Workflow A Preparation B Don PPE A->B Proceed C Handling B->C Proceed D Post-Handling C->D Proceed F First Aid (If necessary) C->F Exposure Event D->B Re-entry E Disposal D->E Proceed

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.